(4-cyclobutylphenyl)boronic Acid
Description
Properties
IUPAC Name |
(4-cyclobutylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO2/c12-11(13)10-6-4-9(5-7-10)8-2-1-3-8/h4-8,12-13H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCDYFJLBAMQSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468743 | |
| Record name | Boronic acid, (4-cyclobutylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845797-74-2 | |
| Record name | Boronic acid, (4-cyclobutylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-cyclobutylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Cyclobutylphenyl)boronic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Arylboronic Acids
The advent of palladium-catalyzed cross-coupling reactions has irrevocably shaped the landscape of modern organic synthesis, empowering chemists to construct complex molecular architectures with unprecedented efficiency. Central to this revolution are the organoboron reagents, particularly arylboronic acids, whose stability, functional group tolerance, and versatile reactivity have established them as indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide focuses on a specific yet representative member of this class: (4-cyclobutylphenyl)boronic acid.
While a dedicated CAS number for this compound is not readily found in major chemical databases as of early 2026, its structural motif—a compact, saturated carbocycle appended to a phenylboronic acid—is of significant interest in medicinal chemistry for its potential to modulate pharmacokinetic and pharmacodynamic properties. This document will, therefore, serve as a comprehensive technical primer, extrapolating from the well-established chemistry of its close analogs, such as (4-cyclopropylphenyl)boronic acid, to provide a robust framework for its synthesis, handling, and application.
Physicochemical Properties and Structural Attributes
This compound belongs to a class of compounds that are typically white, crystalline solids at room temperature.[2] The defining features of this molecule are the planar phenyl ring bearing the boronic acid group [-B(OH)₂] and the appended cyclobutyl moiety.
Key Molecular Characteristics
The physicochemical properties of this compound can be inferred from its structure and comparison with analogs like phenylboronic acid and its cyclopropyl and cyclopentyl counterparts.
| Property | Anticipated Value/Characteristic | Rationale & Expert Insights |
| Molecular Formula | C₁₀H₁₃BO₂ | Based on structural components. |
| Molecular Weight | ~176.02 g/mol | Calculated from the molecular formula. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, THF, alcohols). | The boronic acid group imparts some polarity and potential for hydrogen bonding, allowing for slight aqueous solubility.[3][4] The hydrophobic cyclobutyl and phenyl groups favor solubility in organic solvents. For practical applications like Suzuki-Miyaura coupling, solvents such as dioxane, toluene, or DMF are commonly employed.[5] |
| Stability | Generally stable to air and moisture but can undergo dehydration to form a cyclic anhydride trimer (a boroxine). | Boronic acids are known to exist in equilibrium with their corresponding boroxines, especially upon heating or under dehydrating conditions.[6] For quantitative applications, it is crucial to use a well-characterized sample or to dehydrate the boronic acid just prior to use if anhydrous conditions are critical. |
| Acidity (pKa) | Expected to be a mild Lewis acid, with a pKa around 8.5-9.0. | The electron-donating nature of the alkyl (cyclobutyl) group may slightly increase the pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[7] |
The Cyclobutyl Moiety: A Bioisostere with Impact
In drug design, the cyclobutyl group is often employed as a bioisostere for other functionalities, such as a phenyl ring or larger alkyl groups. Its compact, three-dimensional structure can offer advantages in terms of metabolic stability, lipophilicity, and receptor binding interactions by exploring different vector spaces compared to linear or planar substituents.
Synthesis of this compound: A Practical Workflow
The synthesis of arylboronic acids is a well-established field, with several reliable methods at the disposal of the synthetic chemist. The most common and industrially scalable approach involves the reaction of an organometallic reagent with a trialkyl borate, followed by acidic hydrolysis.
Retrosynthetic Analysis
A logical retrosynthetic disconnection for this compound points to 1-bromo-4-cyclobutylbenzene as a readily accessible starting material. This aryl bromide can be converted into an organometallic species (either a Grignard or an organolithium reagent), which then acts as the nucleophile to attack the electrophilic boron center of a trialkyl borate.
Detailed Experimental Protocol
This protocol describes a general and robust method for the synthesis of this compound from 1-bromo-4-cyclobutylbenzene via a Grignard reaction.
Materials:
-
1-Bromo-4-cyclobutylbenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate [B(OMe)₃]
-
Hydrochloric acid (2 M aqueous solution)
-
Anhydrous diethyl ether or methyl tert-butyl ether (MTBE)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard Schlenk line glassware, dropping funnel, and magnetic stirrer
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 1-bromo-4-cyclobutylbenzene (1.0 equivalent) in anhydrous THF via the dropping funnel. A small portion is added initially, and the reaction is gently warmed to initiate.
-
Once the reaction starts (as evidenced by heat evolution and disappearance of the iodine color), the remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature or gentle reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of trimethyl borate (1.5 equivalents) in anhydrous THF dropwise via a syringe or dropping funnel, maintaining the internal temperature below -60 °C. A white precipitate will likely form.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 2 M HCl. Stir vigorously for 30-60 minutes until all solids have dissolved and two clear layers are present.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether or MTBE (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude boronic acid.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixed solvent system like hexane/ethyl acetate) or by trituration with a non-polar solvent like hexane to remove non-polar impurities.
-
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this compound is undoubtedly the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C(sp²)-C(sp²) bonds. This reaction is a cornerstone of modern drug development, enabling the modular assembly of complex biaryl and heteroaryl structures.[1]
The Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) catalyst.
Causality Behind the Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.
-
Transmetalation: This is often the rate-determining step. The boronic acid is activated by a base to form a more nucleophilic boronate species, which then transfers its organic group (R², the 4-cyclobutylphenyl moiety) to the palladium center, displacing the halide. The choice of base is critical for this step's success.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.
A General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for coupling this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent is often necessary for challenging substrates.
Materials:
-
This compound (1.2-1.5 equivalents)
-
Aryl or heteroaryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
-
Schlenk flask or sealed reaction vial
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography on silica gel.
Role in Drug Discovery and Medicinal Chemistry
The incorporation of boronic acids into drug candidates has gained significant traction, moving beyond their role as synthetic intermediates to becoming key pharmacophores.[5] The boron atom's unique properties—its Lewis acidity and ability to form reversible covalent bonds with biological nucleophiles—have been exploited to design potent enzyme inhibitors.
The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade®), is a proteasome inhibitor used to treat multiple myeloma.[5] Its mechanism relies on the boron atom forming a stable, yet reversible, complex with the threonine residue in the proteasome's active site.
The this compound moiety can be incorporated into lead compounds for several strategic reasons:
-
As a Synthetic Handle: To be used in Suzuki-Miyaura coupling to rapidly build libraries of analogs for structure-activity relationship (SAR) studies.[1]
-
As a Pharmacophore: To target enzymes with key serine, threonine, or cysteine residues in their active sites.
-
To Modulate Physicochemical Properties: The cyclobutyl group can fine-tune lipophilicity, metabolic stability, and conformational rigidity, potentially improving the drug-like properties of a molecule.
Conclusion and Future Outlook
This compound, while not a commonplace reagent, represents a valuable building block for medicinal chemists and process scientists. Its synthesis is straightforward, leveraging decades of established organometallic chemistry. Its true power is realized in its application, primarily through the robust and versatile Suzuki-Miyaura cross-coupling, which provides a gateway to novel chemical entities. As the demand for structurally diverse and potent therapeutic agents continues to grow, the strategic use of tailored building blocks like this compound will remain a critical component of the drug discovery engine.
References
- Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives. Benchchem. Available at: https://www.benchchem.
- (4-Cyclopropylphenyl)boronic acid. Ambeed.com. Available at: https://www.ambeed.com/products/302333-80-8.html
- (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2773359
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.02%3A_Suzuki-Miyaura_Coupling
- (4-Cyclopropylphenyl)boronic acid. BLD Pharm. Available at: https://www.bldpharm.com/products/302333-80-8.html
- The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8224216/
- Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. ResearchGate. Available at: https://www.researchgate.
- Applications of 4-Chlorophenylboronic acid. Guidechem. Available at: https://www.guidechem.com/faq/what-are-the-applications-of-4-chlorophenylboronic-acid-item-990038.html
- Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. Available at: https://chemrxiv.org/engage/chemrxiv/article-details/64f84903570c1694a974b656
- 4-Cyclopropylphenylboronic Acid. BOC Sciences. Available at: https://www.bocsci.com/product/4-cyclopropylphenylboronic-acid-cas-302333-80-8-348398.html
- 4-cyclopropyl-benzeneboronic acid. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/cds008834
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: https://www.researchgate.net/publication/341951239_Solubility_of_Phenylboronic_Acid_and_its_Cyclic_Esters_in_Organic_Solvents
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Springer. Available at: https://link.springer.com/article/10.1007/s10953-020-00988-y
- Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Royal Society of Chemistry. Available at: https://pubs.rsc.org/en/content/articlelanding/2004/ob/b409740f
- Novel process for synthesizing cyclopropylboronic acid. Google Patents. Available at: https://patents.google.
- Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv. Available at: https://chemrxiv.org/engage/chemrxiv/article-details/6684e27f3f2d25167571b764
- 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction. YouTube. Available at: https://www.youtube.
- Process for producing cyclohexylbutyric acid derivative. Google Patents. Available at: https://patents.google.
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- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503739/
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- Phenylboronic acid:Synthesis,reactions. ChemicalBook. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6705888.htm
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Introduction: The Significance of (4-cyclobutylphenyl)boronic Acid in Modern Organic Synthesis
An In-depth Technical Guide to the Synthesis of (4-cyclobutylphenyl)boronic Acid
This compound is a valuable synthetic intermediate, belonging to the versatile class of arylboronic acids. Its utility primarily stems from its role as a key coupling partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the construction of complex biaryl and substituted aromatic structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The cyclobutyl moiety, in particular, is an increasingly important structural motif in medicinal chemistry, often serving as a bioisostere for other cyclic or unsaturated groups, and can influence the pharmacokinetic and pharmacodynamic properties of drug candidates.
This guide provides a comprehensive overview of a robust and scientifically-grounded pathway for the synthesis of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also a deep dive into the mechanistic underpinnings and critical parameters that govern the success of the synthesis. The presented pathway is based on well-established and fundamental organic transformations, ensuring its reliability and adaptability in a laboratory setting.
Proposed Synthetic Pathway Overview
The synthesis of this compound can be logically approached in two main stages. The first stage involves the preparation of the requisite starting material, 4-cyclobutylbromobenzene, from commercially available precursors. The second stage details the conversion of this aryl bromide into the target boronic acid via a Grignard reaction followed by borylation and hydrolysis.
Caption: Overall synthetic strategy for this compound.
Part I: Synthesis of the Precursor, 4-Cyclobutylbromobenzene
A reliable supply of the starting material is paramount. 4-Cyclobutylbromobenzene can be efficiently synthesized from benzene through a three-step sequence involving Friedel-Crafts acylation, Clemmensen reduction, and electrophilic aromatic bromination.
Step 1: Friedel-Crafts Acylation of Benzene
The synthesis commences with the acylation of benzene using cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction proceeds via an electrophilic aromatic substitution mechanism, where the Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich benzene ring.
Step 2: Clemmensen Reduction of Cyclobutyl Phenyl Ketone
The carbonyl group of the resulting cyclobutyl phenyl ketone is subsequently reduced to a methylene group to furnish cyclobutylbenzene. The Clemmensen reduction, which employs amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid, is particularly well-suited for this transformation as it is effective for deoxygenating aryl ketones.
Step 3: Electrophilic Aromatic Bromination of Cyclobutylbenzene
The final step in the precursor synthesis is the regioselective bromination of cyclobutylbenzene. The cyclobutyl group is an ortho-, para-directing activator due to hyperconjugation. The steric hindrance of the cyclobutyl group favors the formation of the para-substituted product, 4-cyclobutylbromobenzene. The reaction is typically carried out using bromine (Br₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃).
Part II: Synthesis of this compound
With the precursor in hand, the core of the synthesis involves the formation of an organometallic intermediate, which is then trapped with a boron electrophile.
Step 1: Formation of (4-cyclobutylphenyl)magnesium Bromide (Grignard Reagent)
The conversion of 4-cyclobutylbromobenzene to its corresponding Grignard reagent is a critical step that requires stringent anhydrous conditions.[4][5] The reaction involves the oxidative insertion of magnesium metal into the carbon-bromine bond.[6] Ethereal solvents, such as tetrahydrofuran (THF), are essential as they stabilize the Grignard reagent through coordination.[5]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are potent bases and will readily react with protic solvents, including water, which would quench the reagent and prevent the desired subsequent reaction.
-
Initiation: The reaction can sometimes be slow to start due to a passivating layer of magnesium oxide on the surface of the magnesium turnings. A small crystal of iodine is often added to activate the magnesium surface.[4]
Caption: Mechanism of Grignard reagent formation.
Step 2: Borylation of the Grignard Reagent
The freshly prepared Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate (B(OMe)₃), at low temperatures.[3] The nucleophilic carbon of the Grignard reagent attacks the electrophilic boron atom of the borate ester.
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): This is crucial to prevent over-addition of the Grignard reagent to the initially formed boronate ester, which would lead to the formation of undesired borinic and boronic acid byproducts.[7] At low temperatures, the reaction can be stopped selectively after the first addition.
Step 3: Hydrolysis of the Boronate Ester
The reaction mixture, containing the dimethoxy(4-cyclobutylphenyl)borane intermediate, is then warmed to room temperature and quenched with an aqueous acid (e.g., HCl). This hydrolysis step converts the boronate ester into the desired this compound.[3][8]
Experimental Protocols
Protocol 1: Synthesis of this compound
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Cyclobutylbromobenzene | 211.10 | 10.0 g | 47.3 mmol |
| Magnesium Turnings | 24.31 | 1.27 g | 52.1 mmol |
| Iodine | 253.81 | 1 crystal | - |
| Anhydrous THF | - | 50 mL | - |
| Trimethyl borate | 103.91 | 6.3 mL (5.8 g) | 56.8 mmol |
| 2 M Hydrochloric Acid | - | 50 mL | - |
| Diethyl Ether | - | 100 mL | - |
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add magnesium turnings (1.27 g).
-
Add a single crystal of iodine.
-
Add 10 mL of anhydrous THF, followed by a small portion (approx. 1 mL) of a solution of 4-cyclobutylbromobenzene (10.0 g) in 40 mL of anhydrous THF.
-
If the reaction does not initiate (disappearance of the iodine color and gentle refluxing), gently warm the flask with a heat gun.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.
-
-
Borylation:
-
Cool the freshly prepared Grignard solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve trimethyl borate (6.3 mL) in 20 mL of anhydrous THF.
-
Add the trimethyl borate solution dropwise to the cold Grignard solution, maintaining the temperature below -70 °C.
-
After the addition is complete, stir the mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture in an ice bath and slowly add 50 mL of 2 M HCl.
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification and Characterization
Purification
Arylboronic acids can be challenging to purify via standard silica gel chromatography.[9][10] Recrystallization is often the most effective method.[9]
Recrystallization Protocol:
-
Dissolve the crude this compound in a minimum amount of a hot solvent mixture, such as toluene/hexanes or water.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the white, crystalline solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization
The structure and purity of the final product should be confirmed by spectroscopic methods.
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.10-8.00 (m, 2H, Ar-H ortho to B), 7.30-7.20 (m, 2H, Ar-H meta to B), 3.60-3.50 (m, 1H, CH-cyclobutyl), 2.40-1.80 (m, 6H, CH₂-cyclobutyl). The boronic acid protons (B(OH)₂) may appear as a broad singlet between δ 5-7, and its intensity can vary depending on the sample's water content.
-
¹³C NMR (CDCl₃, 101 MHz): δ 145.0, 135.5, 128.0, 130.0 (ipso-carbon, often not observed), 45.0, 30.0, 18.0.
-
Mass Spectrometry (ESI-): Calculated for C₁₀H₁₃BO₂ [M-H]⁻, expected m/z.
Conclusion
The synthetic pathway detailed in this guide provides a robust and reliable method for the preparation of this compound, a valuable building block for Suzuki-Miyaura cross-coupling reactions. By understanding the underlying mechanisms and adhering to the critical experimental parameters outlined, researchers can efficiently synthesize this compound in a laboratory setting. The provided protocols and insights are intended to empower scientists in their pursuit of novel molecules with potential applications in drug discovery and materials science.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds. Angewandte Chemie International Edition, 2011 , 50 (30), 6722-6737. [Link]
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Wikipedia. Boronic acid. [Link]
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JoVE. Video: Grignard Reagent Preparation and Grignard Reaction. 2017 . [Link]
-
Lee, J.-s.; Velarde-Ortiz, R.; Guijarro, A.; Rieke, R. D. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 2000 , 65 (17), 5428–5430. [Link]
- Google Patents. US20140142332A1 - Process of preparing grignard reagent.
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YouTube. making Grignard reagents. 2019 . [Link]
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Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. [Link]
- Google Patents. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents.
-
Master Organic Chemistry. Reactions of Grignard Reagents. 2015 . [Link]
- Kianmehr, E. A mild conversion of arylboronic acids and their pinacolyl boronate esters into phenols using hydroxylamine. Tetrahedron Letters, 2007, 48 (15), 2749-2751.
-
Hinkes, S. P. A.; Klein, C. D. P. The deprotection of boronic esters can be performed under mild conditions in the presence of methylboronic acid. Organic Letters, 2019 , 21 (9), 3048-3052. [Link]
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ResearchGate. How to purify boronic acids/boronate esters?. 2016 . [Link]
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Reddit. Purification of boronic acids?. 2017 . [Link]
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WordPress.com. Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. [Link]
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Foreword: The Strategic Value of the Cyclobutylphenyl Moiety in Modern Drug Discovery
An In-Depth Technical Guide to the Preparation of (4-cyclobutylphenyl)boronic acid
In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with optimized pharmacological profiles is relentless. Arylboronic acids stand as indispensable building blocks, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for carbon-carbon bond formation.[1] Among the diverse array of available arylboronic acids, this compound has emerged as a particularly valuable synthon.
The cyclobutyl group, a saturated four-membered carbocycle, is increasingly utilized as a bioisostere for larger or more flexible alkyl groups and even aromatic rings. Its rigid, three-dimensional structure can impart significant advantages to a drug candidate, including enhanced metabolic stability, improved solubility, and a refined binding orientation within a target protein's active site. Consequently, the ability to reliably and efficiently synthesize high-purity this compound is a critical capability for research organizations engaged in the development of novel therapeutics.[2][3]
This guide provides a comprehensive, field-proven methodology for the preparation, purification, and characterization of this compound. Moving beyond a simple recitation of steps, we will delve into the underlying chemical principles, the rationale for specific experimental choices, and the critical parameters that ensure a successful and reproducible outcome.
Chapter 1: Synthetic Strategy and Retrosynthetic Analysis
The most robust and widely adopted method for the synthesis of arylboronic acids involves the reaction of an organometallic species with a borate ester, followed by hydrolysis.[4][5] Our strategy for this compound leverages this classic approach via a Grignard reagent intermediate.
A retrosynthetic analysis reveals a straightforward pathway originating from the corresponding aryl halide, 1-bromo-4-cyclobutylbenzene. This precursor serves as the electrophilic starting point for the generation of a nucleophilic organomagnesium species.
Figure 1: Retrosynthetic analysis for this compound.
This pathway is advantageous due to the commercial availability of the starting halide, the high reactivity of the Grignard intermediate, and the generally high yields achievable under optimized conditions.
Chapter 2: Experimental Protocols and Mechanistic Insights
This chapter details the three core stages of the synthesis: Grignard reagent formation, borylation, and hydrolytic workup. Each protocol is accompanied by an explanation of the critical parameters and underlying chemical principles.
Stage 1: Formation of (4-cyclobutylphenyl)magnesium bromide
The formation of a Grignard reagent is an oxidative insertion of magnesium metal into a carbon-halogen bond.[6] This reaction transforms the electrophilic aryl bromide into a highly nucleophilic organometallic species.
Figure 2: Simplified workflow of Grignard reagent formation.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are extremely potent bases and nucleophiles. They react vigorously with protic solvents, including trace amounts of water, which would quench the reagent and halt the reaction.[7][8] All glassware must be rigorously dried (e.g., oven-dried at >120 °C for several hours and cooled under an inert atmosphere), and anhydrous solvents are mandatory.
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are the solvents of choice. The lone pair electrons on the ether oxygen atoms coordinate to the magnesium center, forming a soluble complex that stabilizes the Grignard reagent and enhances its reactivity.[8]
-
Magnesium Activation: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide (MgO), which can inhibit the reaction.[7] Activation, typically through mechanical means (crushing the turnings) or chemical initiation (a small crystal of iodine or 1,2-dibromoethane), is essential to expose a fresh, reactive magnesium surface.
Experimental Protocol: Grignard Reagent Formation
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.
-
Reagent Charging: To the flask, add magnesium turnings (1.2 equivalents).
-
Initiation: Add a small crystal of iodine. Gently warm the flask with a heat gun until the purple iodine vapor is observed, then allow it to cool. This step etches the magnesium surface.
-
Solvent Addition: Add a portion of anhydrous THF via syringe to just cover the magnesium turnings.
-
Substrate Addition: Dissolve 1-bromo-4-cyclobutylbenzene (1.0 equivalent) in anhydrous THF. Add approximately 10% of this solution to the magnesium suspension via the dropping funnel.
-
Reaction Initiation & Maintenance: The reaction mixture may require gentle warming to initiate, characterized by bubbling and a gentle reflux. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a steady reflux. The reaction is exothermic.
-
Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting dark grey or brown solution is the Grignard reagent, which should be used immediately in the next step.
Stage 2: Borylation with Trialkyl Borate
The nucleophilic Grignard reagent attacks the electrophilic boron atom of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate).[4] This forms a boronic ester intermediate.
Causality Behind Experimental Choices:
-
Low Temperature: This is the most critical parameter. The reaction must be maintained at a very low temperature (typically -78 °C, using a dry ice/acetone bath) during the addition.[9] At higher temperatures, the initially formed boronic ester can be attacked by a second molecule of the Grignard reagent, leading to the formation of undesired diarylborinic acid byproducts.[10]
-
Borate Ester: Triisopropyl borate is often preferred over trimethyl borate. Its greater steric bulk can help to disfavor the second addition, thus improving the selectivity for the desired boronic ester.
Experimental Protocol: Borylation
-
Cooling: Cool the freshly prepared Grignard reagent solution to -78 °C in a dry ice/acetone bath.
-
Borate Addition: In a separate, dry flask, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF. Cool this solution to -78 °C.
-
Reaction: Transfer the Grignard solution to the triisopropyl borate solution via a cannula, or add the borate solution to the Grignard reagent dropwise. The addition should be performed slowly while maintaining the internal temperature below -70 °C.
-
Warming: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
Stage 3: Hydrolysis and Isolation
The final step is the acidic hydrolysis of the boronic ester to liberate the free this compound.[4][11]
Experimental Protocol: Hydrolysis and Workup
-
Quenching: Cool the reaction mixture in an ice bath and slowly quench by adding aqueous hydrochloric acid (e.g., 2M HCl). Stir vigorously for 30-60 minutes. This step hydrolyzes the ester and protonates the boronic acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is typically obtained as a white or off-white solid.
Chapter 3: Purification and Characterization
Crude boronic acids often contain impurities such as the corresponding protodeborylated arene (cyclobutylbenzene) and boroxine anhydrides (cyclic trimers formed by dehydration). Rigorous purification is essential for subsequent applications.
| Purification Method | Principle | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the product and impurities in a hot vs. cold solvent system.[12] | Scalable, can provide high purity material. | Requires finding a suitable solvent system; can have yield losses. |
| Acid-Base Extraction | Boronic acids are weakly acidic and can be converted to a water-soluble boronate salt with a base (e.g., NaOH).[13] | Effective for removing non-acidic organic impurities. | May not be effective against other acidic impurities. |
| Diethanolamine Adduct | Formation of a stable, often crystalline adduct with diethanolamine that can be selectively precipitated.[14][15] | Can be highly selective and provide very pure material. | Requires an additional step to liberate the free boronic acid. |
| Chromatography | Not generally recommended on standard silica gel due to decomposition and strong adsorption.[14] | Can be effective using specialized media (e.g., boric acid-impregnated silica).[16] | Tedious, often low-yielding, and difficult to scale. |
Characterization Data
| Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic protons will appear as two doublets in the ~7.5-8.0 ppm region. The methine proton of the cyclobutyl group will be a quintet around 3.5 ppm. Protons of the B(OH)₂ group will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent. |
| ¹³C NMR | Signals corresponding to the aromatic carbons (including the carbon bearing the boron atom, which will be a broad signal) and the distinct signals for the CH and CH₂ carbons of the cyclobutyl ring. |
| ¹¹B NMR | A single, broad signal typically in the range of 28-33 ppm for the sp²-hybridized boron atom is expected.[17] |
| Mass Spec (HRMS) | The calculated exact mass should be confirmed for the molecular ion [M+H]⁺ or other appropriate adducts. |
| Melting Point | A sharp melting point indicates high purity. |
Chapter 4: Application in Suzuki-Miyaura Cross-Coupling
This compound is an exemplary nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction, enabling the formation of a C(sp²)-C(sp²) bond with an aryl or vinyl halide/triflate.[18][19] This reaction is a cornerstone of modern pharmaceutical synthesis.[20][21]
The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][22][23]
Figure 3: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The base is crucial for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates the transfer of the organic group from boron to the palladium center.[19][24] The successful synthesis of high-purity this compound, as detailed in this guide, is the first and most critical step in leveraging its potential in these powerful synthetic transformations.
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Semantic Scholar. (2020). Internal and external catalysis in boronic ester networks. [Link]
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Garst, J. F., & Soriaga, M. P. (2004). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. Organic Letters, 6(13), 2153–2156. [Link]
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ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
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Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
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Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2018). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 47(5), 635–637. [Link]
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Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]
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Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. [Link]
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Anderson, J. C., & Stephan, M. (2012). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. Organic Process Research & Development, 16(5), 920–924. [Link]
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Smith, M. K., & Lanni, E. L. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education, 99(12), 4058–4064. [Link]
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Peng, S., Duan, Y., Chen, F., Guo, Y., Liu, Y., Lang, M., ... & Wang, J. (2024). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv. [Link]
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Das, M., & T. R. G, S. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112290. [Link]
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An In-depth Technical Guide to the Structural Analysis of (4-cyclobutylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-cyclobutylphenyl)boronic acid is a key building block in modern medicinal chemistry and materials science, prized for its role in forming carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The cyclobutyl moiety offers a unique three-dimensional profile, influencing molecular conformation, solubility, and metabolic stability in drug candidates. Accurate and comprehensive structural analysis is therefore not merely a quality control step but a foundational requirement for predictable reactivity and reproducible outcomes in synthesis and screening. This guide provides an in-depth examination of the essential analytical techniques required to fully characterize this compound, moving beyond simple data acquisition to explain the causality behind methodological choices. We will explore spectroscopic and spectrometric techniques, address the critical boronic acid-boroxine equilibrium, and provide field-proven protocols to ensure scientific integrity and trustworthiness in your research.
Introduction: The Significance of this compound
Arylboronic acids are indispensable reagents in organic synthesis.[1] Among these, this compound has emerged as a particularly valuable synthon. The cyclobutyl group, a saturated four-membered ring, acts as a bioisostere for other functionalities, providing a tool to modulate a compound's pharmacokinetic and pharmacodynamic properties. Its incorporation into molecular scaffolds via palladium-catalyzed cross-coupling reactions is a cornerstone of modern drug discovery, enabling the synthesis of complex biaryl structures.[2] However, the utility of this reagent is entirely dependent on its structural integrity and purity. Common issues such as protodeboronation, oxidation, and the formation of cyclic trimeric anhydrides (boroxines) can complicate stoichiometry and reactivity.[3] A robust analytical framework is therefore essential for any researcher employing this compound.
Physicochemical Properties and Handling
A foundational understanding of a reagent's physical properties is paramount for its effective use and storage.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃BO₂ | PubChem CID: 16217845[4] |
| Molecular Weight | 176.02 g/mol | PubChem CID: 16217845[4] |
| Appearance | White to off-white solid/powder | Generic |
| Melting Point | >300 °C (Decomposes) | Generic |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMSO, THF). Poorly soluble in nonpolar solvents (e.g., Hexane). | Generic |
Safe Handling and Storage Protocol:
Boronic acids require careful handling to maintain their chemical integrity.[5]
-
Atmosphere: Store under an inert atmosphere (e.g., Nitrogen or Argon). Boronic acids are susceptible to oxidation.[3][6]
-
Moisture Control: Keep in a tightly sealed container in a dry place, preferably in a desiccator. Boronic acids are hygroscopic and can absorb moisture, which can affect the boronic acid-boroxine equilibrium.[7]
-
Temperature: For long-term storage, refrigeration is recommended.[8]
-
Personal Protective Equipment (PPE): Always use standard laboratory PPE, including safety goggles, gloves, and a lab coat. Avoid breathing dust by handling it in a well-ventilated area or fume hood.[8]
The Critical Boronic Acid-Boroxine Equilibrium
A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form a six-membered cyclic anhydride known as a boroxine.[9] This equilibrium is a critical factor in the analysis and application of this compound, as it can significantly impact the effective molecular weight and stoichiometry of the reagent.[10][11]
The equilibrium is influenced by several factors:
-
Water Content: The presence of water shifts the equilibrium towards the monomeric boronic acid form.
-
Solvent: The hydrogen-bond accepting properties of the solvent can strongly affect the equilibrium.[11]
-
Temperature: Heating can drive the dehydration process, favoring boroxine formation.[12]
It is crucial to recognize that a solid sample of this compound may exist as a mixture of the acid and its boroxine. This does not necessarily indicate impurity but is an inherent chemical property that must be accounted for in quantitative applications.
Caption: Reversible equilibrium between this compound and its boroxine.
Core Structural Analysis Methodologies
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the molecular structure in solution. For boronic acids, ¹H, ¹³C, and ¹¹B NMR are all highly informative.[13]
Protocol: NMR Sample Preparation
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help break up oligomeric species and provides a clear signal for the B(OH)₂ protons.[14]
-
Cap the tube and gently agitate or vortex until the sample is fully dissolved.
-
Acquire spectra on a spectrometer with a field strength of 400 MHz or higher.
Expected Spectral Data:
| Nucleus | Region (ppm) | Assignment and Causality |
| ¹H NMR | ~8.0 | B(OH)₂: Broad singlet. The acidic protons are exchangeable, leading to a broad signal. Its integration can be variable. |
| ~7.8 - 7.2 | Aromatic (AA'BB' system): Two doublets, each integrating to 2H. Protons ortho and meta to the boronic acid group. | |
| ~3.6 | CH (cyclobutyl): Quintet or multiplet, 1H. The benzylic proton of the cyclobutyl ring. | |
| ~2.4 - 1.8 | CH₂ (cyclobutyl): Multiplets, 6H. The remaining methylene protons of the cyclobutyl ring. | |
| ¹³C NMR | ~145-150 | Aromatic C-CH: Carbon attached to the benzylic position of the cyclobutyl ring. |
| ~135 | Aromatic C-H: Aromatic carbons ortho to the boronic acid. | |
| ~128 | Aromatic C-H: Aromatic carbons meta to the boronic acid. | |
| ~130 (Broad) | Aromatic C-B: The carbon attached to the boron atom is often broad or not observed due to quadrupolar relaxation of the boron nucleus.[15] | |
| ~35-37 | Cyclobutyl CH & CH₂: Carbons of the cyclobutyl ring. | |
| ¹¹B NMR | ~28-30 | sp² Boron: A relatively sharp signal characteristic of the trigonal planar boronic acid.[16] |
| ~18-22 | sp³ Boron: A broader, upfield signal that may appear if boroxine or boronate esters are present, indicating a tetrahedral boron center.[17][18] |
Expert Insight: The ¹¹B NMR spectrum is particularly diagnostic. A single, sharp peak around 28-30 ppm is a strong indicator of a high-purity boronic acid monomer in solution. The presence of a second, broader peak upfield would suggest the formation of tetrahedral boron species, such as the boroxine or adducts with the solvent.[17]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and can help identify impurities. Electrospray Ionization (ESI) is a common technique for analyzing boronic acids.[19]
Protocol: MS Sample Preparation (Direct Infusion ESI)
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Introduce the sample into the ESI source via direct infusion using a syringe pump.
-
Acquire the mass spectrum in both positive and negative ion modes to ensure all potential adducts are observed. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.[14]
Expected Observations:
-
Challenges: Free boronic acids can be difficult to analyze directly by MS due to their tendency to dehydrate or form various adducts in the ESI source.[20][21]
-
Expected Ions: In positive mode, one might observe the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺. However, fragments corresponding to the loss of water are common.
-
Derivatization: To overcome these challenges and achieve sensitive quantification, derivatization with a diol, such as N-methyliminodiacetic acid (MIDA), can be employed to form a stable boronate ester, which provides a more robust and sensitive signal in LC-MS/MS analysis.[22]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.
Protocol: FT-IR Analysis (ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by taking a background spectrum.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure to ensure good contact and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[14]
Key Vibrational Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| ~3600-3200 (Broad) | O-H Stretch | Indicates the presence of the hydroxyl groups of the boronic acid. The broadness is due to hydrogen bonding.[23] |
| ~3100-3000 | Aromatic C-H Stretch | Confirms the presence of the phenyl ring. |
| ~2950-2850 | Aliphatic C-H Stretch | Confirms the presence of the cyclobutyl ring. |
| ~1600, ~1500 | Aromatic C=C Stretch | Characteristic vibrations of the benzene ring. |
| ~1450-1350 | B-O Stretch | A strong, characteristic band for the boron-oxygen single bond.[23] |
| ~1200-1150 | In-plane B-O-H Bend | Another key indicator of the boronic acid functional group.[23] |
| ~1000-1100 | B-C Stretch | Confirms the carbon-boron bond.[24] |
Expert Insight: The presence of a very strong and broad O-H stretch centered around 3300 cm⁻¹ is a hallmark of a hydrogen-bonded boronic acid dimer in the solid state. The B-O stretching band around 1400 cm⁻¹ is also highly diagnostic.[25]
X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) provides the most definitive and unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.[26] While obtaining a suitable single crystal can be the rate-limiting step, the resulting data is invaluable.[26] Phenylboronic acids typically form hydrogen-bonded dimers in the solid state, which then pack into extended networks.[1][27] This technique would definitively confirm the connectivity and conformation of the cyclobutyl ring relative to the phenylboronic acid moiety.
Application in Suzuki-Miyaura Coupling: An Experimental Workflow
The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds.[28] Understanding its role within a validated workflow is key to its effective use.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Causality in the Workflow:
-
Inert Atmosphere: The Palladium(0) catalyst is oxygen-sensitive and requires an inert atmosphere to prevent oxidation to an inactive Pd(II) species.[29]
-
Base: A base is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center.[30]
-
Aqueous Workup: Washing with water is effective for removing the inorganic base and water-soluble boron-containing byproducts, simplifying the subsequent purification.
Conclusion
The structural analysis of this compound is a multifaceted process that demands a combination of analytical techniques, each providing a unique piece of the structural puzzle. From the foundational identification of functional groups by FT-IR to the detailed solution-state structure by NMR and definitive solid-state confirmation by X-ray crystallography, a comprehensive characterization is achievable. For the researcher in drug development, understanding and accounting for the inherent boronic acid-boroxine equilibrium is paramount for achieving stoichiometric accuracy and reproducibility in high-stakes applications like Suzuki-Miyaura cross-coupling. By following the validated protocols and understanding the causality behind each analytical choice presented in this guide, scientists can utilize this valuable building block with confidence and scientific rigor.
References
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-
Wang, L., Dai, C., Burroughs, S. K., Wang, S. L., & Wang, B. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry, 19(23), 7587-94. [Link]
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Lab Alley. (n.d.). How to Store Boric Acid. [Link]
-
ResearchGate. (n.d.). Equilibrium between boronic acid and its anhydride (boroxine). [Link]
-
Boaler, P. J., et al. (2025). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society. [Link]
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Cramer, C. J., & Flying, K. M. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(45), 12593-12602. [Link]
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ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]
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ResearchGate. (n.d.). FTIR spectrum of boric acid. [Link]
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ResearchGate. (n.d.). Mass spectra showing MS analysis of intact arylboronic acids. [Link]
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Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Journal of the American Chemical Society, 143(10), 3757-3762. [Link]
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U.S. Borax. (n.d.). Borate handling and storage. [Link]
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Lamos, S. M., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3214-3221. [Link]
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Wikipedia. (n.d.). Boroxine. [Link]
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ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectrum of boronic acid copolymer. [Link]
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Su, C., & Suarez, D. L. (1995). Coordination of Adsorbed Boron: A FTIR Spectroscopic Study. Environmental Science & Technology, 29(2), 302-311. [Link]
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ResearchGate. (n.d.). Arylboronic Acid Chemistry under Electrospray Conditions. [Link]
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Proniewicz, L. M., et al. (2010). Influence of Substituent Type and Position on the Adsorption Mechanism of Phenylboronic Acids: Infrared, Raman, and Surface-Enhanced Raman Spectroscopy Studies. The Journal of Physical Chemistry A, 114(31), 8099-8109. [Link]
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Stella, V. J., et al. (2003). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 92(3), 597-606. [Link]
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Matteson, D. S., et al. (2011). Matteson Homologation of Arylboronic Esters. Synthesis, 2011(12), 1874-1880. [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Material for Boronic acid-catalysed dehydrative condensation between carboxylic acids and amines. [Link]
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American Chemical Society. (n.d.). Stability and Synthesis of Phenylboronic Acids. [Link]
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Wikipedia. (n.d.). Phenylboronic acid. [Link]
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Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 78-83. [Link]
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MDPI. (n.d.). Boron in Diet and Medicine: Mechanisms of Delivery and Detection. [Link]
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Smith, M. D., et al. (2020). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 25(21), 5035. [Link]
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PubChem. (n.d.). (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. [Link]
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DiVA. (n.d.). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. [Link]
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Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
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The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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MDPI. (2023). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. Molecules, 28(6), 2533. [Link]
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Smith, M. D., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(23), 15529-15535. [Link]
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ResearchGate. (n.d.). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. [Link]
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PubChem. (n.d.). (4-(Cyclopentyloxy)phenyl)boronic acid. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Molander, G. A., & Biolatto, B. (2003). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
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Smith, M. D., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(23), 15529-15535. [Link]
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Beckmann, J., et al. (2007). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Link]
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Guss, J. M. (2007). X-Ray Crystallography of Chemical Compounds. Current Drug Discovery, 2007(1), 13-16. [Link]
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PubChem. (n.d.). Cyclobutylboronic acid. [Link]
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Lemmerer, A. (2013). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o217-o218. [Link]
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(4-Cyclobutylphenyl)boronic Acid: A Technical Guide to Commercial Availability, Quality Control, and Application in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Cycloalkyl-Substituted Phenylboronic Acids in Medicinal Chemistry
(4-Cyclobutylphenyl)boronic acid has emerged as a valuable building block in modern medicinal chemistry, particularly in the synthesis of complex organic molecules for drug discovery. Its utility is rooted in the broader class of organoboron compounds, which are renowned for their versatility in carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The cyclobutyl moiety offers a unique three-dimensional structural element that can impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates, such as improved metabolic stability and receptor binding affinity. This guide provides an in-depth overview of the commercial availability of this compound, critical aspects of its quality control and stability, and a detailed protocol for its application in the widely used Suzuki-Miyaura coupling reaction.
I. Commercial Availability and Procurement
This compound, identified by the CAS Number 1092543-98-3, is commercially available from a range of suppliers specializing in fine chemicals and building blocks for research and development. While availability can fluctuate, it is generally offered in research quantities, from grams to kilograms. For larger-scale manufacturing, inquiries with custom synthesis providers are recommended.
Table 1: Key Suppliers and Representative Product Information
| Supplier | Representative Product Name | Purity | Notes |
| Combi-Blocks | This compound | ≥95% | A well-established supplier of a wide range of boronic acids and other building blocks.[2][3] |
| BLD Pharm | (4-Cyclopropylphenyl)boronic acid | ≥97% | While a direct listing for the cyclobutyl analog was not found, BLD Pharm offers a wide array of similar boronic acids, suggesting potential for custom synthesis or future catalog addition.[4] |
| Sigma-Aldrich (Merck) | 4-Cyclopropyl-benzeneboronic acid | Varies | A major global supplier of chemicals for research and production. Researchers should consult their catalog for the specific cyclobutyl derivative. |
Note: The availability and product codes for this compound can change. It is always recommended to consult the suppliers' online catalogs for the most current information.
II. Quality Control and a Self-Validating System for Experimental Success
The quality and purity of this compound are paramount for the reproducibility and success of synthetic reactions. Researchers should always request and scrutinize the Certificate of Analysis (CoA) provided by the supplier.
A. Key Parameters on a Certificate of Analysis
A typical CoA for a high-purity boronic acid will include the following information, forming a basis for a self-validating experimental system:
-
Appearance: Typically a white to off-white solid.
-
Purity by NMR: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the structure and assessing the purity of the compound. A CoA should indicate a purity of ≥95% for most research applications.
-
Purity by HPLC/LC-MS: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) provides a quantitative measure of purity and can identify the presence of impurities.
-
Water Content: Boronic acids can form anhydrides (boroxines) upon dehydration. The water content, often determined by Karl Fischer titration, is a critical parameter.
-
Residual Solvents: The CoA should specify the levels of any residual solvents from the synthesis and purification process.
B. Understanding and Mitigating Boronic Acid Instability
Arylboronic acids, while generally stable, can be susceptible to degradation, primarily through protodeboronation (loss of the boronic acid group). This process can be influenced by factors such as pH, temperature, and the presence of certain metals.[5]
Storage and Handling Recommendations:
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light. For long-term storage, refrigeration or storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Handling: Minimize exposure to atmospheric moisture and oxygen. Use in a well-ventilated area or a fume hood.
The stability of the boronic acid directly impacts the stoichiometry of the reaction. Inconsistent purity can lead to variable reaction yields and the generation of difficult-to-remove impurities. By carefully selecting a reputable supplier and paying close attention to the CoA and proper handling procedures, researchers can establish a more reliable and self-validating workflow.
III. Application in Suzuki-Miyaura Coupling: A Step-by-Step Protocol
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. The following protocol provides a detailed methodology for the coupling of this compound with a generic aryl bromide.
Reaction Scheme:
Caption: General workflow for Suzuki-Miyaura coupling.
Experimental Protocol:
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., Potassium carbonate, K₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., Toluene and Water, in a 4:1 ratio)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., toluene and water, 4:1). The reaction mixture should be a suspension.
-
Catalyst Addition: Add the palladium catalyst (0.05 eq.) to the reaction mixture. The color of the mixture may change upon addition of the catalyst.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete (typically after 2-12 hours), cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel, to yield the pure coupled product.
Causality Behind Experimental Choices:
-
Excess Boronic Acid: A slight excess of the boronic acid is often used to ensure complete consumption of the more valuable or complex aryl halide.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can lead to catalyst deactivation and lower reaction yields.[6]
-
Base: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[7]
-
Biphasic Solvent System: The use of a two-phase solvent system, such as toluene and water, is common in Suzuki-Miyaura reactions. The aqueous phase helps to dissolve the inorganic base, while the organic phase dissolves the reactants and catalyst.
Catalytic Cycle of the Suzuki-Miyaura Reaction:
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
IV. Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of novel chemical entities in drug discovery and development. A thorough understanding of its commercial availability, coupled with stringent quality control and proper handling, is essential for achieving reliable and reproducible results in the laboratory. The Suzuki-Miyaura coupling reaction provides a powerful and adaptable method for incorporating this valuable structural motif into a wide range of molecular scaffolds. As the demand for more complex and diverse chemical matter continues to grow, the importance of reagents like this compound in the synthetic chemist's toolbox is set to increase.
V. References
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]
-
Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC. Retrieved from [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022, April 18). ACS Publications. Retrieved from [Link]
-
The Role of Boronic Acids in Modern Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Experiment 8 - Suzuki Coupling Reaction. (n.d.). Scribd. Retrieved from [Link]
-
Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. (n.d.). PMC. Retrieved from [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2025, August 6). ResearchGate. Retrieved from [Link]
-
4 - Cyclopropyl - phenylboronic acid, CAS No. 302333-80-8. (n.d.). iChemical. Retrieved from [Link]
-
Combi-Blocks. (2023, July 25). PubChem Data Source. Retrieved from [Link]
-
Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005, October 27). Organic Letters. Retrieved from [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017, February 28). MDPI. Retrieved from [Link]
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- 2. Combi-Blocks [combi-blocks.com]
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- 4. 302333-80-8|(4-Cyclopropylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 5. Combi-Blocks [combi-blocks.com]
- 6. youtube.com [youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
The Ascendance of a Moiety: A Technical Guide to the Discovery and History of (4-Cyclobutylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Cyclobutylphenyl)boronic acid has emerged from relative obscurity to become a valuable building block in modern medicinal chemistry. Its unique combination of a rigid, three-dimensional cyclobutyl group and the versatile reactivity of the boronic acid function allows for the nuanced optimization of pharmacokinetic and pharmacodynamic properties of drug candidates. This in-depth guide traces the discovery and history of this compound, providing a detailed examination of its synthesis, characterization, and pivotal role in the development of innovative therapeutics.
Introduction: The Strategic Value of the Cyclobutyl Moiety in Drug Design
The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond traditional, planar aromatic systems. The incorporation of saturated, three-dimensional carbocyclic scaffolds, such as the cyclobutyl ring, has proven to be a highly effective strategy.[1][2] The cyclobutyl group imparts a unique conformational rigidity and a distinct spatial arrangement of substituents that can lead to improved binding affinity and selectivity for biological targets.[2] Furthermore, its non-polar nature can enhance metabolic stability and cell permeability, crucial attributes for successful drug candidates.[1] When appended to the versatile phenylboronic acid scaffold, the cyclobutyl moiety creates a powerful tool for lead optimization and the construction of complex molecular architectures through reactions like the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[3][4][5]
The Genesis of this compound: A Story of Synthetic Evolution
The precise "discovery" of this compound is not attributable to a single, seminal publication but rather represents a logical progression in the broader exploration of functionalized arylboronic acids for organic synthesis and medicinal chemistry. Its emergence is intrinsically linked to the development of robust methods for the synthesis of arylboronic acids and the increasing recognition of the cyclobutyl group as a beneficial structural motif in drug design.[1][2]
The foundational chemistry enabling the synthesis of this compound lies in the well-established reaction of organometallic reagents with borate esters. This general approach, honed over decades, provides a reliable means to forge the crucial carbon-boron bond.
The Foundational Synthesis: A Step-by-Step Technical Protocol
The most prevalent and efficient synthesis of this compound relies on the formation of a Grignard reagent from a suitable precursor, 4-bromocyclobutylbenzene, followed by its reaction with a trialkyl borate and subsequent hydrolysis. This method is highly reproducible and scalable, making it a mainstay in both academic and industrial laboratories.
Synthesis of the Precursor: 4-Bromocyclobutylbenzene
The synthesis of the requisite starting material, 4-bromocyclobutylbenzene, is a critical first step. While various methods exist, a common approach involves the Friedel-Crafts acylation of benzene with cyclobutanecarbonyl chloride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting ketone to cyclobutylbenzene. Subsequent bromination, typically with N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid, selectively installs the bromine atom at the para position.
The Grignard Route to this compound: A Detailed Experimental Workflow
The following protocol outlines a standard laboratory-scale synthesis of this compound.
Materials:
-
4-Bromocyclobutylbenzene
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Procedure:
-
Grignard Reagent Formation: A flame-dried, three-necked flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with magnesium turnings and a crystal of iodine. A solution of 4-bromocyclobutylbenzene in anhydrous THF is added dropwise to initiate the reaction. The mixture is then heated to reflux until the magnesium is consumed, yielding the Grignard reagent, (4-cyclobutylphenyl)magnesium bromide.
-
Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. Triisopropyl borate is added dropwise, maintaining the low temperature to prevent over-addition and the formation of borinic acid byproducts. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis and Workup: The reaction mixture is cooled in an ice bath and carefully quenched by the slow addition of 1 M HCl. The resulting biphasic mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine to remove any remaining aqueous impurities.
-
Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product is typically a white solid and can be further purified by recrystallization or trituration with a non-polar solvent like hexanes to remove any organic impurities.
Synthetic Workflow Diagram
Sources
- 1. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
A Senior Application Scientist's Guide to (4-cyclobutylphenyl)boronic Acid: Synthesis, Application, and Strategic Value
Introduction: The Strategic Importance of Arylboronic Acids in Modern Synthesis
In the landscape of modern organic synthesis and drug discovery, arylboronic acids have emerged as indispensable tools. Their stability, low toxicity, and remarkable versatility in carbon-carbon bond formation have positioned them at the forefront of synthetic strategy. The 2010 Nobel Prize in Chemistry, awarded in part to Akira Suzuki for the development of the palladium-catalyzed cross-coupling reaction, underscored the transformative impact of this chemistry.[1] The Suzuki-Miyaura coupling allows for the precise and efficient construction of complex molecular architectures, such as biaryls, which are privileged structures in many pharmaceutical agents.[2][3]
This guide focuses on a specific, high-value building block: (4-cyclobutylphenyl)boronic acid . We will explore its synthesis, delve into the mechanistic underpinnings of its primary application—the Suzuki-Miyaura coupling—and provide a field-tested experimental protocol. Furthermore, we will analyze the strategic value of the 4-cyclobutylphenyl motif in the context of medicinal chemistry, providing researchers and drug development professionals with the insights needed to effectively leverage this reagent in their programs.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is fundamental to its successful application. This compound is a white to off-white solid at room temperature. Like many phenylboronic acids, it exhibits high solubility in polar organic solvents such as ethers and ketones, moderate solubility in chlorinated solvents like chloroform, and very low solubility in nonpolar hydrocarbon solvents.[4][5] This solubility profile is crucial for selecting appropriate reaction and purification conditions.
One key aspect of handling boronic acids is their propensity to undergo dehydration to form a cyclic trimer anhydride, known as a boroxine. The presence of significant amounts of boroxine can be detrimental to reaction yields and reproducibility. Therefore, it is best practice to store the reagent under inert, dry conditions and to assess its purity, for instance by ¹H NMR, prior to use.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 849062-26-0 | PubChem CID 15933931 |
| Molecular Formula | C₁₀H₁₃BO₂ | PubChem CID 15933931 |
| Molecular Weight | 176.02 g/mol | PubChem CID 15933931 |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in THF, Dioxane, Acetone; Poorly soluble in hydrocarbons | [4][5] |
Synthesis of this compound: A Validated Approach
The most common and robust method for synthesizing arylboronic acids is through the reaction of an organometallic species with a borate ester, followed by acidic hydrolysis.[6] The synthesis of this compound is reliably achieved by forming the Grignard reagent from 4-bromocyclobutylbenzene, which is then trapped with an electrophilic borate ester.
The causality behind this experimental design is straightforward: the Grignard reaction creates a nucleophilic aryl species that readily attacks the electrophilic boron atom of the borate ester.[7] Using a trialkyl borate like trimethyl or triisopropyl borate is common. To prevent over-addition (the formation of borinic and boronic species from multiple Grignard additions), the reaction is typically conducted at low temperatures.[6] The subsequent acidic workup hydrolyzes the resulting boronate ester to yield the final boronic acid.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Core Application: The Suzuki-Miyaura Coupling Reaction
The paramount application of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction.[2][3] This reaction creates a C(sp²)-C(sp²) bond between the cyclobutylphenyl group and another aryl or vinyl group, which is typically an aryl/vinyl halide or triflate. The reaction is prized for its high functional group tolerance, mild conditions, and the environmentally benign nature of its boron-containing byproducts.[8]
The Catalytic Cycle Explained
The mechanism of the Suzuki coupling is a well-understood catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][3]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a square planar Pd(II) complex. This is often the rate-limiting step.[2]
-
Transmetalation : The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This boronate then transfers its organic group (the 4-cyclobutylphenyl moiety) to the Pd(II) complex, displacing the halide. The choice of base is critical as it facilitates the formation of the boronate and accelerates this step.[8]
-
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[2][3]
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol
This protocol describes a representative Suzuki-Miyaura coupling between this compound and a generic aryl bromide. It is designed as a self-validating system, where careful execution under inert conditions ensures high yields and reproducibility.
Objective: To synthesize 4-cyclobutyl-1,1'-biphenyl.
Reagents:
-
This compound (1.2 equivalents)
-
Bromobenzene (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, bromobenzene, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add the degassed solvent mixture (Dioxane/Water) via syringe. The use of a biphasic system with water often accelerates the transmetalation step.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the stirring mixture under a positive pressure of inert gas. The mixture will typically turn yellow or dark brown.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The causality for heating is to overcome the activation energy for the oxidative addition and other steps in the cycle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (bromobenzene) is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 4-cyclobutyl-1,1'-biphenyl.
Strategic Value in Medicinal Chemistry
The incorporation of specific structural motifs is a cornerstone of rational drug design. The cyclobutyl group, while historically underutilized, is gaining significant traction in medicinal chemistry for its unique ability to modulate key pharmacological properties.[9][10]
Why the Cyclobutyl Moiety?
-
Metabolic Stability: The cyclobutyl ring is a non-planar, strained carbocycle that is relatively inert to metabolic degradation compared to linear alkyl chains or other more reactive functionalities.[9] Replacing a metabolically labile group with a cyclobutyl ring can improve a drug candidate's pharmacokinetic profile.
-
Conformational Restriction: The puckered three-dimensional structure of the cyclobutyl group can lock key pharmacophores into a bioactive conformation, enhancing binding affinity to a biological target.[10]
-
Vectorial Orientation: It can act as a rigid scaffold to direct substituents into specific regions of a binding pocket, optimizing ligand-receptor interactions.[10]
-
Modulation of Physicochemical Properties: As a small, lipophilic group, it can be used to fine-tune properties such as solubility and cell permeability, filling hydrophobic pockets within a target protein without adding excessive bulk.[9]
When combined with the proven synthetic utility of the phenylboronic acid, the this compound reagent becomes a powerful tool for introducing this valuable fragment. It allows medicinal chemists to rapidly generate libraries of novel compounds to probe structure-activity relationships (SAR) and optimize lead candidates for improved efficacy and drug-like properties.[11][12]
Conclusion
This compound is more than just a chemical reagent; it is a strategic building block for innovation in pharmaceutical and materials science. Its straightforward synthesis and robust performance in the Suzuki-Miyaura coupling provide a reliable pathway for constructing complex molecules. The unique structural and physicochemical contributions of the cyclobutyl moiety offer a distinct advantage in the design of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and effectively utilize this versatile compound in their synthetic endeavors.
References
-
Suzuki-Miyaura Coupling (or Suzuki coupling) is a metal catalyzed reaction, typically with Pd, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl trifluoroborane) and halide or triflate under basic conditions. (2024). Chemistry LibreTexts. [Link]
-
Yoneda, S. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]
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G. J. P. van der Heden van Noort, et al. (2018). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
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van der Heden van Noort, G. J. P., et al. (2018). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]
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NRO Chemistry. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry. [Link]
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Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Ingenta Connect. [Link]
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Clary, J. W., et al. (2012). REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE. SYNTHESIS OF ALKYL, ARYL, HETEROARYL AND ALLYL BORONIC ACIDS FROM... Organic Syntheses. [Link]
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Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Bentham Science Publishers. [Link]
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Anderson, J. C., et al. (2008). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. Organic Process Research & Development. [Link]
- Singaram, B., et al. (2016). Synthesis of boronic esters and boronic acids using grignard reagents.
- Singaram, B., et al. (2013). Synthesis of boronic esters and boronic acids using grignard reagents.
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(4-Amino-2-cyclobutylphenyl)boronic acid. (n.d.). PubChem. [Link]
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(4-(Cyclopropylcarbamoyl)phenyl)boronic acid. (n.d.). PubChem. [Link]
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(4-(Cyclopentyloxy)phenyl)boronic acid. (n.d.). PubChem. [Link]
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Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]
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Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols: Suzuki Coupling of (4-cyclobutylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Cyclobutylphenyl Moiety in Medicinal Chemistry
The cyclobutylphenyl motif is a valuable pharmacophore in modern drug discovery. Its incorporation into lead compounds can significantly enhance metabolic stability, improve pharmacokinetic profiles, and provide a unique three-dimensional architecture for optimal target engagement.[1][2][3] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of contemporary organic synthesis, offering a powerful and versatile method for constructing carbon-carbon bonds.[4] This application note provides a detailed protocol and technical guidance for the efficient Suzuki coupling of (4-cyclobutylphenyl)boronic acid with various aryl halides, a key transformation in the synthesis of numerous pharmaceutical candidates.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoborane (in this case, this compound) and an organic halide or triflate.[4][5][6] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]
Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.
1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) intermediate.[5][6] This is often the rate-determining step of the reaction.[4]
2. Transmetalation: The organic group from the boronic acid (Ar'-B(OH)2) is transferred to the palladium center.[5][6] This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[7][8][9]
3. Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]
Experimental Protocol: Suzuki Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure that can be adapted for various aryl bromides. Optimization of the reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, may be necessary for challenging substrates.[10]
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2)[11]
-
Ligand (if using a catalyst precursor like Pd(OAc)2, e.g., SPhos, XPhos)[10][12]
-
Base (e.g., K2CO3, K3PO4, Cs2CO3)[13]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, THF)[5][13][14]
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)
Reaction Setup Workflow:
Figure 2. A generalized workflow for the Suzuki coupling experiment.
Step-by-Step Procedure:
-
Preparation: To a flame-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv), and base (e.g., K2CO3, 2.0 equiv).[5] For catalyst systems requiring a separate ligand, pre-mix the palladium source and ligand before adding to the reaction vessel.
-
Inert Atmosphere: Seal the vessel with a rubber septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The total solvent volume should provide a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[5]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[5]
Key Reaction Parameters and Optimization
The success of the Suzuki coupling of this compound can be highly dependent on the careful selection of reaction components. The following table summarizes key parameters and provides guidance for optimization.
| Parameter | Common Choices & Considerations | Rationale & Causality |
| Palladium Catalyst | Pd(PPh3)4, Pd(OAc)2, Pd2(dba)3, Buchwald Precatalysts[11] | The choice of catalyst is critical for efficiency. For sterically hindered substrates, catalysts with bulky, electron-rich ligands are often more effective.[10][12][15] |
| Ligand | Phosphine-based (e.g., PPh3, SPhos, XPhos), N-Heterocyclic Carbenes (NHCs)[10][12] | Ligands stabilize the palladium catalyst and modulate its reactivity. Bulky ligands can promote reductive elimination and prevent catalyst decomposition.[12][13] |
| Base | K2CO3, K3PO4, Cs2CO3, NaOH[13] | The base activates the boronic acid for transmetalation.[7][8][9] The strength and solubility of the base can significantly impact the reaction rate and yield. |
| Solvent | Toluene, 1,4-Dioxane, THF, DMF, often with water[5][13][14] | The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases if a biphasic system is used.[13] |
| Temperature | Room temperature to 120 °C[11] | Higher temperatures can increase the reaction rate but may also lead to decomposition of the catalyst or starting materials. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient base, steric hindrance.[10] | Use a more active catalyst/ligand system (e.g., Buchwald precatalysts).[10] Increase the amount of base or switch to a stronger base. Increase the reaction temperature. |
| Homocoupling of Boronic Acid | Catalyst choice, reaction conditions. | Screen different palladium catalysts and ligands.[10] Consider slow addition of the boronic acid to the reaction mixture. |
| Protodeborylation | Presence of water and/or acidic impurities. | Use anhydrous solvents and ensure the reaction is sufficiently basic. Consider using a boronic ester, which can be more stable.[14] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a robust and highly valuable transformation for the synthesis of complex molecules in drug discovery and development. By understanding the reaction mechanism and carefully selecting and optimizing the reaction parameters, researchers can achieve high yields and purity of the desired biaryl products. The protocol and guidelines presented in this application note serve as a comprehensive resource for scientists engaged in this important synthetic work.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Lima, F., et al. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis. 2014. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
Braga, A. A. C., et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. 2005. Available from: [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available from: [Link]
-
ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available from: [Link]
-
Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available from: [Link]
-
Bellina, F., & Lessi, M. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Molecules. 2011. Available from: [Link]
-
MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Available from: [Link]
-
Old, D. W., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. 1998. Available from: [Link]
-
ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society. 2007. Available from: [Link]
-
Gérardy, R., et al. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. 2021. Available from: [Link]
-
ResearchGate. (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available from: [Link]
-
The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available from: [Link]
-
Inno Pharmchem. Optimizing Suzuki-Miyaura Coupling with High-Quality Boronic Acids. Available from: [Link]
-
Mukai, S., & Yamada, Y. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts. 2022. Available from: [Link]
-
Cambridge University Press. Suzuki Coupling. Available from: [Link]
-
Inno Pharmchem. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Available from: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available from: [Link]
-
Inno Pharmchem. The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Available from: [Link]
-
Al-Zoubi, R. M., et al. Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry. 2020. Available from: [Link]
-
Inno Pharmchem. The Role of Boronic Acids in Pharmaceutical Synthesis. Available from: [Link]
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The Strategic Incorporation of (4-cyclobutylphenyl)boronic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Cyclobutyl Moiety as a Privileged Scaffold in Drug Design
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer improved physicochemical and pharmacokinetic properties is paramount. Among the various structural motifs employed to escape the "flatland" of traditional aromatic scaffolds, the cyclobutyl group has emerged as a compelling three-dimensional (3D) bioisostere.[1][2] Its unique puckered conformation allows for enhanced spatial exploration of protein binding pockets, often leading to improved target affinity and selectivity.[3] Furthermore, the introduction of a cyclobutyl moiety can mitigate metabolic liabilities associated with planar aromatic rings and improve properties such as solubility, thereby enhancing the overall drug-like characteristics of a molecule.[2][3]
(4-cyclobutylphenyl)boronic acid serves as a critical building block for seamlessly integrating this valuable cyclobutylphenyl scaffold into drug candidates. As a versatile reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, it provides a robust and efficient means to forge carbon-carbon bonds between the cyclobutylphenyl group and a diverse array of (hetero)aromatic systems.[4][5][6] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic applications of this compound, complete with detailed experimental protocols.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids.[7] The reaction facilitates the formation of a C-C bond between an organoborane and an organohalide, catalyzed by a palladium(0) complex.
The catalytic cycle, a critical process for understanding the reaction's mechanics, is illustrated below:
Application Note I: Synthesis of FTO Demethylase Inhibitors
The fat mass and obesity-associated protein (FTO) is an enzyme involved in the demethylation of N6-methyladenosine (m6A) in RNA, a modification that plays a crucial role in gene expression.[1][5] FTO has emerged as a promising therapeutic target in oncology, particularly for glioblastoma.[1] Structure-based drug design has led to the development of potent and selective FTO inhibitors. One such inhibitor, FTO-04, incorporates the 4-cyclobutylphenyl moiety, which was achieved through a Suzuki-Miyaura coupling reaction with this compound.[1][4]
Synthesis of FTO Inhibitor FTO-04
The synthesis of FTO-04 involves the coupling of this compound with a substituted pyrimidine halide. The cyclobutylphenyl group is crucial for establishing hydrophobic interactions within the FTO active site.[1]
Detailed Protocol: Suzuki-Miyaura Coupling for FTO-04 Synthesis
This protocol is adapted from the synthetic route described for FTO-04 and similar analogs.[1]
Materials:
-
2-chloro-4-amino-5-pyrimidinecarboxamide (or a similar pyrimidine halide) (1.0 equiv)
-
This compound (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the pyrimidine halide (1.0 equiv), this compound (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and Na₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Reaction: Place the flask in a preheated oil bath at 85-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure FTO-04.
| Compound | FTO IC₅₀ (µM) | ALKBH5 IC₅₀ (µM) | Selectivity (ALKBH5/FTO) |
| FTO-04 | 3.39 | 39.4 | ~11.6 |
| Table 1: Biological activity of FTO-04, synthesized using this compound. Data sourced from Probechem Biochemicals.[3] |
Application Note II: Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapeutics in oncology and immunology. The introduction of non-planar, sp³-rich fragments like the cyclobutyl group is a common strategy to improve the selectivity and pharmacokinetic properties of these inhibitors. This compound is an ideal reagent for incorporating the 4-cyclobutylphenyl moiety into various kinase inhibitor scaffolds, such as those targeting RET (Rearranged during transfection) kinase, a driver in certain types of thyroid and lung cancers.[8][9]
Representative Protocol: Suzuki-Miyaura Coupling for Kinase Inhibitor Scaffolds
This protocol is a representative procedure for the coupling of this compound with a heteroaryl halide, a common step in the synthesis of kinase inhibitors.[10]
Materials:
-
Heteroaryl halide (e.g., 2-chloro-5-iodopyridine) (1.0 equiv)
-
This compound (1.3 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.04 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the heteroaryl halide (1.0 equiv) and this compound (1.3 equiv) in a mixture of DMF and water (e.g., 10:1 ratio).
-
Degassing: Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen.
-
Addition of Base and Catalyst: Add K₂CO₃ (2.5 equiv) followed by Pd(PPh₃)₄ (0.04 equiv) to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 90-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and pour it into cold water. Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: Purify the residue by silica gel chromatography to afford the desired 4-(4-cyclobutylphenyl)-substituted heteroaromatic product.
| Kinase Target | Moiety | General Observation |
| RET | 4-Aryl Pyridine | The 4-aryl substitution on the pyridine ring is a common motif in RET kinase inhibitors. |
| JNK | 4-Aryl Pyridine | Optimization of 4-aryl-pyridine scaffolds has led to potent JNK inhibitors.[11] |
| CDK | N9-Cyclobutylpurine | While not a direct Suzuki coupling application of the title compound, it highlights the utility of the cyclobutyl moiety in kinase inhibitor design.[12] |
| Table 2: The 4-cyclobutylphenyl moiety is a valuable component in the design of various kinase inhibitors. |
Conclusion and Future Outlook
This compound has established itself as a valuable and versatile building block in medicinal chemistry. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for introducing the 3D cyclobutylphenyl moiety into drug candidates. This strategic incorporation can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles, as demonstrated in the development of FTO and kinase inhibitors. As the demand for novel, patentable chemical matter with superior drug-like properties continues to grow, the use of this compound and other sp³-rich building blocks is expected to become even more prevalent in the design of next-generation therapeutics.
References
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Cui, Y., et al. (2021). m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells. ACS Chemical Biology, 16(2), 312–325. [Link]
-
Huang, Y., et al. (2019). Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia. Cancer Cell, 35(4), 677-691.e10. [Link]
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Högberg, C., et al. (2016). Design, Synthesis and Inhibitory Activity of Photoswitchable RET Kinase Inhibitors. Journal of Medicinal Chemistry, 59(4), 1547-1554. [Link]
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Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135. [Link]
-
Astellas Pharma Inc. (2018). Substituted Pyrazolo[1,5-a]pyridine Compounds as RET Kinase Inhibitors. WIPO Patent WO/2018/071447. [Link]
-
Jiang, S., et al. (2020). Discovery and Optimization of Selective RET Inhibitors via Scaffold Hopping. Journal of Medicinal Chemistry, 63(23), 14618-14633. [Link]
-
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research, 172, 105854. [Link]
-
Lee, J., et al. (2017). Synthesis and biological evaluation of N9-cis-cyclobutylpurine derivatives for use as cyclin-dependent kinase (CDK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(18), 4429-4433. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735. [Link]
-
Barvian, M., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 17(15), 4297-4302. [Link]
-
University of South Florida. (2021). Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. PLoS ONE, 16(8), e0255556. [Link]
-
Mountford, S. J., et al. (2014). Identification of two novel RET kinase inhibitors through MCR-based drug discovery: design, synthesis and evaluation. Bioorganic & Medicinal Chemistry Letters, 24(22), 5228-5232. [Link]
- Takeda Pharmaceutical Company Limited. (2018). Pyridine derivative.
-
Fassihi, A., et al. (2017). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 22(10), 1693. [Link]
-
Gomaa, M. A., et al. (2018). Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. Molecules, 23(1), 72. [Link]
-
Choy, A. L., et al. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(45), 8107-8110. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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Kolar, M., et al. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 22(6), 963. [Link]
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Choy, A. L., et al. (2003). ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. ChemInform, 34(11). [Link]
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Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
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(4-cyclobutylphenyl)boronic acid as a building block in organic synthesis
An In-Depth Guide to (4-cyclobutylphenyl)boronic acid: A Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Importance of the Cyclobutyl Moiety
In the landscape of contemporary organic synthesis and drug discovery, this compound has emerged as a pivotal building block. Its value lies in the unique combination of a reactive boronic acid handle with the cyclobutylphenyl scaffold. The cyclobutyl group, a saturated four-membered carbocycle, is an increasingly sought-after motif in medicinal chemistry. It often serves as a bioisostere for more common groups like phenyl or tert-butyl, offering a distinct three-dimensional profile that can enhance metabolic stability, improve solubility, and fine-tune binding interactions with biological targets.[1][2]
This guide provides a comprehensive overview of this compound, focusing on its application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4] We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and discuss its broader implications in the synthesis of complex molecules for research and pharmaceutical development.
Physicochemical Properties and Handling
Understanding the fundamental properties of this compound is crucial for its effective use and storage. Like many boronic acids, it is a solid at room temperature and is relatively stable to air and moisture, making it more user-friendly than many other organometallic reagents.[5] However, a key consideration is its propensity to undergo dehydration to form a cyclic trimer anhydride known as a boroxine.[6] The presence of significant amounts of boroxine can impede reactivity and reduce yields in coupling reactions.[6]
| Property | Value |
| Chemical Formula | C₁₀H₁₃BO₂ |
| Molecular Weight | 176.02 g/mol |
| Appearance | White to off-white solid/powder |
| Storage | Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Keep dry. |
Expert Insight: For optimal reactivity, it is advisable to use the boronic acid as supplied from a reputable source or to dry it under high vacuum before use, especially if it has been stored for an extended period.[6] Verifying the purity by ¹H NMR in dry DMSO-d₆ can help quantify the water and boroxine content.[6]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for forming carbon-carbon (C-C) bonds, specifically for creating biaryl structures.[3][4][7]
The reaction involves the coupling of an organoboron compound (the boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base. Its widespread adoption is due to its mild reaction conditions, tolerance of a vast array of functional groups, and the generally low toxicity of the boron-containing reagents and byproducts.[3][7]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. Understanding this mechanism is key to rational troubleshooting and optimization.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind the Components:
-
Palladium Catalyst: This is the heart of the reaction. A Pd(0) species is the active catalyst. Pre-catalysts like Pd(OAc)₂ or PdCl₂(dppf) are Pd(II) sources that are reduced in situ to Pd(0). The choice of catalyst can significantly impact reaction efficiency.
-
Ligand: The ligand stabilizes the palladium center, prevents its precipitation as palladium black, and critically modulates its reactivity. Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos) are often required for coupling less reactive substrates like aryl chlorides, as they promote the oxidative addition step and facilitate reductive elimination.[8][9]
-
Base: The base is not merely a spectator. It reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which is essential for the transmetalation step—the transfer of the organic group from boron to palladium.[7] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can influence reaction rates and substrate compatibility.[10][11]
-
Solvent System: A solvent system that can dissolve both the organic substrates and the inorganic base is typically required. Biphasic systems like toluene/water or dioxane/water, or single solvents like DMF with a water additive, are common.[10][11]
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with 1-bromo-4-methoxybenzene
This protocol provides a reliable method for synthesizing 4-cyclobutyl-4'-methoxy-1,1'-biphenyl, a representative biaryl structure.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 1-bromo-4-methoxybenzene | 187.04 | 187 mg | 1.0 | 1.0 |
| This compound | 176.02 | 211 mg | 1.2 | 1.2 |
| PdCl₂(dppf)·CH₂Cl₂ | 816.64 | 24.5 mg | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Deionized Water | - | 2 mL | - | - |
Equipment
-
50 mL round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere line (Nitrogen or Argon) with bubbler
-
Heating mantle or oil bath with temperature control
-
Standard glassware for work-up (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Procedure
-
Reaction Setup (The "Why"): To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-bromo-4-methoxybenzene (1.0 eq), this compound (1.2 eq), potassium carbonate (3.0 eq), and PdCl₂(dppf)·CH₂Cl₂ (0.03 eq). This is done in a dry flask to prevent premature side reactions. The excess boronic acid ensures complete consumption of the potentially more expensive aryl halide.
-
Inert Atmosphere (The "Why"): Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times. This process, known as purging, is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[3]
-
Solvent Addition (The "Why"): Using syringes, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL). The solvents must be degassed (by sparging with an inert gas for 15-20 minutes) to remove dissolved oxygen.[10] The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Reaction Execution (The "Why"): Place the flask in a preheated oil bath at 85-90 °C and stir vigorously. The heat provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate. The reaction is typically monitored for completion.
-
Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture. The reaction is generally complete within 4-12 hours.
-
Work-up (The "Why"): Once the starting material is consumed, cool the reaction to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Transfer the mixture to a separatory funnel. This step quenches the reaction and partitions the organic product from the inorganic salts and catalyst residues.
-
Extraction and Washing (The "Why"): Separate the layers. Extract the aqueous layer twice more with 15 mL portions of ethyl acetate. Combine the organic layers. Wash the combined organic phase with 20 mL of brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. This sequence ensures a clean and dry crude product.
-
Purification (The "Why"): The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure 4-cyclobutyl-4'-methoxy-1,1'-biphenyl.
Workflow Visualization
Figure 2: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Deactivated catalyst (exposure to O₂).2. Insufficient base strength or solubility.3. Poor ligand choice for the substrate. | 1. Ensure rigorous degassing and inert atmosphere. Use fresh catalyst.2. Switch to a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄).3. Screen alternative ligands (e.g., SPhos, XPhos for challenging couplings).[9] |
| Protodeboronation | 1. Presence of excess water or protic sources.2. Reaction run for too long or at too high a temperature. | 1. Use anhydrous solvents and dry reagents. Minimize water content.2. Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. | 1. Improve degassing procedure for solvents and ensure a positive pressure of inert gas throughout the reaction. |
Application in Drug Discovery
The incorporation of the 4-cyclobutylphenyl moiety is a strategic decision in medicinal chemistry. This building block allows for the systematic exploration of chemical space around a core scaffold, which is fundamental to the drug discovery process.
Figure 3: Role of this compound in a drug discovery workflow.
The process often involves coupling the boronic acid to a heterocyclic or aromatic core structure (R-X) that already has some known biological activity. By creating a library of analogs where the cyclobutylphenyl group is introduced, researchers can systematically study how this specific structural change affects potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion). This iterative process is central to identifying a lead candidate for further development.[1][5]
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in organic synthesis and medicinal chemistry. Its primary utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient introduction of the valuable cyclobutylphenyl motif into complex molecular architectures. By understanding the underlying principles of the reaction and adhering to meticulous experimental technique, researchers can effectively leverage this building block to accelerate the discovery and development of novel therapeutics and advanced materials.
References
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Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Organic Syntheses Procedure. [Link]
-
Suzuki-Miyaura Coupling - Organic Synthesis. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Understanding Boronic Acids: Properties and Synthesis Uses. [Link]
-
Pérez-Mayoral, E., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 399. [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
-
Molander, G. A., & Ellis, N. (2007). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
The Role of Boronic Acids in Pharmaceutical Synthesis. [Link]
-
Li, A. Y., & Tye, H. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(49), 8905-8908. [Link]
-
Exploring the Synthesis and Reactivity of Cyclopropylboronic Acid. [Link]
-
Singh, R., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2615. [Link]
-
Al-Zoubi, R. M., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 200, 112423. [Link]
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Design and discovery of boronic acid drugs | Request PDF. [Link]
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- 9. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of (4-cyclobutylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Synthesizing Novel Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial settings, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3][4] The reaction typically couples an organoboron species, such as a boronic acid, with an organohalide or triflate.[5]
This guide provides a detailed experimental protocol and expert insights for the Suzuki-Miyaura coupling of (4-cyclobutylphenyl)boronic acid. The cyclobutyl moiety is a valuable substituent in medicinal chemistry, often used as a bioisostere for larger or more metabolically labile groups, enhancing properties like metabolic stability and binding affinity. Mastering the coupling of this specific boronic acid enables the streamlined synthesis of diverse biaryl compounds incorporating this important structural motif.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle involving a palladium catalyst.[6]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (R¹-X), forming a Pd(II) intermediate.[6] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[7]
-
Transmetalation: Before this step, the boronic acid (R²-B(OH)₂) must be activated by a base to form a more nucleophilic boronate species (e.g., [R²-B(OH)₃]⁻).[8] This boronate then transfers its organic group (the 4-cyclobutylphenyl moiety in this case) to the palladium center, displacing the halide.[1]
-
Reductive Elimination: The two organic groups on the palladium center (R¹ and R²) couple and are eliminated from the palladium, forming the desired biaryl product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]
This efficient cycle allows for the use of sub-stoichiometric amounts of the palladium catalyst.[7]
Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Experimental Protocol: Coupling of this compound with 4-Bromoanisole
This protocol details a representative procedure. Researchers should note that reaction conditions may require optimization for different aryl halide partners.
Materials & Equipment:
-
This compound
-
4-Bromoanisole (or other aryl halide)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Ethanol (200 proof)
-
Deionized Water
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stir bar and stir plate
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard glassware for work-up (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Parameter Summary
| Parameter | Value/Reagent | Moles (mmol) | Equivalents | Notes |
| Aryl Halide | 4-Bromoanisole | 1.0 | 1.0 | The limiting reagent. |
| Boronic Acid | This compound | 1.2 | 1.2 | A slight excess ensures complete consumption of the halide. |
| Catalyst | Pd(PPh₃)₄ | 0.03 | 0.03 (3 mol%) | A common and effective catalyst for many Suzuki couplings.[9] |
| Base | K₂CO₃ | 2.0 | 2.0 | A standard, effective base for activating the boronic acid.[10] |
| Solvent System | Toluene:Ethanol:Water | 8 mL : 2 mL : 2 mL | - | A biphasic system is often beneficial for Suzuki reactions.[11] |
| Temperature | 90 °C | - | - | Typical temperature for achieving a reasonable reaction rate. |
| Reaction Time | 12-18 hours | - | - | Monitor by TLC or GC-MS for completion. |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to the flask.
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[10]
-
-
Solvent Addition and Reaction:
-
Through the septum, add the degassed solvent system (8 mL Toluene, 2 mL Ethanol, 2 mL Water) via syringe. The use of degassed solvents is crucial to prevent oxidation of the Pd(0) catalyst.
-
Place the flask in a pre-heated oil bath at 90 °C and begin vigorous stirring.
-
Allow the reaction to proceed for 12-18 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress by periodically taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or GC-MS. The disappearance of the 4-bromoanisole spot is a key indicator of completion.
-
-
Work-up Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).[12]
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.[12]
-
-
Purification:
-
The resulting crude product can be purified by flash column chromatography on silica gel.[13] A suitable eluent system, such as a gradient of ethyl acetate in hexanes, should be determined by TLC analysis.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final biaryl compound.
-
Expert Insights and Causality
-
Choice of Catalyst: While Pd(PPh₃)₄ is a reliable workhorse, other catalysts may offer advantages. For more challenging couplings (e.g., with aryl chlorides), catalyst systems composed of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be more effective.[2][9] These ligands facilitate the oxidative addition and reductive elimination steps.
-
The Role of the Base: The base is not merely a spectator; it is essential for the transmetalation step.[11] Stronger bases like K₃PO₄ or Cs₂CO₃ are often used for less reactive boronic acids or when dealing with base-sensitive functional groups.[10] The choice of base can significantly impact reaction rate and yield.
-
Solvent System: The combination of an organic solvent (like toluene or dioxane) with water is common.[1] This biphasic system helps to dissolve both the organic reagents and the inorganic base, facilitating the reaction at the interface. Anhydrous conditions can also be employed, particularly with bases like Cs₂CO₃ which have some solubility in organic solvents.[10]
-
Inert Atmosphere: The active Pd(0) catalyst is susceptible to oxidation to Pd(II), which is catalytically inactive. Therefore, maintaining an inert atmosphere by rigorously excluding oxygen is critical for achieving high yields and preventing catalyst decomposition.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvents; Ineffective base. | Use a fresh bottle of catalyst or a different catalyst/ligand system. Ensure solvents are thoroughly degassed. Try a stronger base like K₃PO₄ or Cs₂CO₃. |
| Homocoupling of Boronic Acid | Presence of oxygen; High catalyst loading. | Improve inert atmosphere technique. Reduce catalyst loading. |
| Protodeboronation (Loss of Boronic Acid) | Presence of excess water or protic sources; Prolonged reaction time at high temperature. | Use anhydrous conditions if possible. Ensure the reaction is not heated longer than necessary. |
Conclusion
The Suzuki-Miyaura cross-coupling provides a robust and reliable method for synthesizing biaryl compounds containing the 4-cyclobutylphenyl scaffold. By understanding the underlying mechanism and carefully controlling key reaction parameters such as the choice of catalyst, base, and solvent, researchers can successfully apply this protocol to a wide range of substrates. The procedure outlined here serves as a validated starting point for the synthesis of novel molecules relevant to drug discovery and materials science.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
-
MDPI. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]
-
IJCSR. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. Retrieved from [Link]
-
ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. Retrieved from [Link]
-
American Chemical Society. (2015). Don't Forget the Workup. Journal of Chemical Education. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a a.... Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction of arylboronic acids with β-chloroalkyl/arylidene malonates. Retrieved from [Link]
-
ACS Publications. (2001). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 8 - Suzuki Coupling Reaction. Retrieved from [Link]
-
National Institutes of Health. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. Retrieved from [Link]
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Catalyst Selection for Suzuki-Miyaura Couplings of (4-cyclobutylphenyl)boronic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the (4-cyclobutylphenyl) Moiety
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful transformation is widely employed in the synthesis of complex organic molecules, from pharmaceuticals to advanced materials.[3][4] A recurring structural motif of significant interest in medicinal chemistry is the 4-cyclobutylphenyl group. Its incorporation into drug candidates can enhance metabolic stability, improve pharmacokinetic profiles, and provide a desirable lipophilic character without introducing the liabilities of more conventional bulky alkyl groups.
This application note provides a detailed guide to the effective catalyst selection and protocol optimization for the Suzuki-Miyaura coupling of (4-cyclobutylphenyl)boronic acid with various aryl and heteroaryl halides. We will delve into the mechanistic rationale behind catalyst choice, provide field-proven protocols, and offer a comprehensive troubleshooting guide to empower researchers in achieving high-yielding and reproducible couplings.
The Challenge: Steric Hindrance and Catalyst Deactivation
The primary challenge in the Suzuki-Miyaura coupling of this compound lies in the steric bulk of the cyclobutyl group. This steric hindrance can impede the crucial transmetalation step of the catalytic cycle, where the organic moiety is transferred from the boron atom to the palladium center.[5] Inefficient transmetalation can lead to low yields, prolonged reaction times, and an increased propensity for side reactions such as protodeboronation, where the boronic acid is consumed by reaction with water.[6]
Furthermore, the choice of an inappropriate catalyst system can lead to the formation of inactive palladium species (palladium black), effectively halting the reaction.[7] Therefore, the selection of a robust palladium catalyst and a sterically demanding, electron-rich phosphine ligand is paramount to overcome these hurdles.
Catalyst System Selection: A Mechanistic Approach
A successful Suzuki-Miyaura coupling of a sterically hindered substrate like this compound hinges on the judicious selection of the palladium source, phosphine ligand, base, and solvent system.
Palladium Precatalysts
While various palladium sources can be used, Pd(OAc)₂ (palladium(II) acetate) and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are among the most common and effective precatalysts.[8] Pd(OAc)₂ requires in situ reduction to the active Pd(0) species, which is often facilitated by the phosphine ligand. Pd₂(dba)₃ is already in the Pd(0) oxidation state and can be a more reliable choice for challenging couplings. For enhanced air and moisture stability, and to ensure a 1:1 palladium-to-ligand ratio, the use of pre-formed palladacycle precatalysts, such as those developed by Buchwald (e.g., XPhos Pd G3), is highly recommended.[7]
The Crucial Role of Phosphine Ligands
The choice of phosphine ligand is arguably the most critical factor for a successful coupling with a sterically hindered boronic acid. Bulky, electron-rich monodentate phosphine ligands have proven to be exceptionally effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle, while also facilitating the challenging transmetalation step.[9]
For the coupling of this compound, the following classes of ligands are highly recommended:
-
Buchwald Ligands (Biarylphosphines): Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are the gold standard for sterically demanding Suzuki couplings. Their steric bulk promotes the formation of a monoligated palladium species, which is believed to be the active catalyst, while their electron-rich nature facilitates the oxidative addition of the aryl halide.[5]
-
Dialkylphosphinobiphenyl Ligands: These ligands offer a good balance of steric bulk and electron-donating properties, making them suitable for a range of Suzuki couplings.
-
Ferrocenylphosphines: The unique geometry and electronic properties of ferrocenyl-based phosphine ligands can also be beneficial in challenging coupling reactions.
The following table provides a summary of recommended catalyst systems for the coupling of this compound:
| Palladium Precatalyst | Phosphine Ligand | Typical Loading (mol%) | Key Advantages |
| Pd(OAc)₂ | SPhos | 1-3 | Cost-effective, highly active for sterically hindered substrates. |
| Pd₂(dba)₃ | XPhos | 1-3 | Reliable Pd(0) source, excellent for challenging couplings. |
| XPhos Pd G3 | (pre-formed) | 0.5-2 | Air and moisture stable, ensures 1:1 Pd:ligand ratio, highly active.[7] |
The Base: More Than Just a Proton Scavenger
The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates transmetalation.[8] Additionally, the base influences the solubility of the reaction components and can affect the stability of the catalyst.
For couplings involving this compound, a moderately strong base is typically required. The choice of base can be critical and often requires screening for optimal results.
| Base | Strength | Common Solvents | Notes |
| K₃PO₄ (Potassium Phosphate) | Moderate | Toluene, Dioxane, THF | Often an excellent choice for sterically hindered couplings. |
| K₂CO₃ (Potassium Carbonate) | Moderate | Toluene, Dioxane, THF, Alcohols | A common and effective base for a wide range of Suzuki couplings.[10] |
| Cs₂CO₃ (Cesium Carbonate) | Strong | Toluene, Dioxane, THF | Can be very effective, especially for less reactive aryl chlorides. |
| CsF (Cesium Fluoride) | Mild | Toluene, Dioxane, THF | Useful when base-sensitive functional groups are present. |
Solvent Systems: Balancing Solubility and Reactivity
The solvent system must be capable of dissolving the organic substrates, the palladium catalyst, and, to some extent, the inorganic base. Aprotic solvents are generally preferred to minimize protodeboronation. Often, the addition of a small amount of water is beneficial as it can aid in dissolving the base and facilitate the formation of the active boronate species.
Commonly used solvent systems include:
-
Toluene/Water Mixtures: A versatile and widely used system.
-
Dioxane/Water Mixtures: Another popular choice, though dioxane is a peroxide-forming solvent and should be handled with care.[10]
-
Tetrahydrofuran (THF)/Water Mixtures: Suitable for many couplings, but THF is also a peroxide-former.
-
2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF with a higher boiling point.
Recommended Protocol for the Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point for the coupling of this compound with an aryl bromide. Optimization of the reaction conditions (temperature, reaction time, catalyst loading, and base) may be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
XPhos Pd G3 (1-2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene (degassed)
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon) supply
-
Standard laboratory glassware for workup and purification
Experimental Workflow Diagram:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), potassium phosphate (2.0 eq.), and XPhos Pd G3 (0.01-0.02 eq.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Solvent Addition: Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This troubleshooting guide addresses common issues encountered in the Suzuki-Miyaura coupling of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed solvents. 3. Poor quality boronic acid. 4. Inappropriate base or solvent. | 1. Use a fresh batch of catalyst or a more robust precatalyst like XPhos Pd G3.[7] 2. Ensure thorough degassing of all solvents by sparging with an inert gas or using the freeze-pump-thaw method. 3. Use freshly purchased or purified boronic acid. Consider converting to the more stable trifluoroborate salt.[11] 4. Screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃) and solvent systems (e.g., dioxane/water, 2-MeTHF/water). |
| Protodeboronation | 1. Presence of excess water. 2. Reaction temperature is too high. 3. Prolonged reaction time. 4. Inefficient catalyst system. | 1. Use anhydrous solvents and a carefully controlled amount of water. 2. Attempt the reaction at a lower temperature. 3. Monitor the reaction closely and work up as soon as the starting material is consumed. 4. Switch to a more active catalyst system (e.g., one with a Buchwald ligand) to accelerate the desired coupling over the side reaction.[6] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Inappropriate palladium source. | 1. Ensure a rigorously inert atmosphere throughout the reaction setup and duration.[7] 2. Use a well-defined precatalyst to minimize the formation of palladium species that promote homocoupling. |
| Formation of Palladium Black | 1. Ligand degradation. 2. Reaction temperature is too high. 3. Incorrect palladium-to-ligand ratio. | 1. Use a more robust ligand. 2. Lower the reaction temperature. 3. Use a pre-formed catalyst or ensure the correct stoichiometry of palladium and ligand. |
Conclusion
The successful Suzuki-Miyaura coupling of this compound is readily achievable with a rational approach to catalyst selection and protocol optimization. The steric hindrance of the cyclobutyl group necessitates the use of bulky, electron-rich phosphine ligands, such as SPhos and XPhos, in combination with robust palladium precatalysts. Careful consideration of the base and solvent system is also crucial for achieving high yields and minimizing side reactions. By following the guidelines and protocols outlined in this application note, researchers can confidently incorporate the valuable (4-cyclobutylphenyl) moiety into their target molecules, accelerating their research and development efforts in medicinal chemistry and materials science.
References
- Current time information in Denbighshire, GB. Google Search. Accessed January 6, 2026.
-
synthesis, characterization and application in Suzuki coupling reactions Pd complexes based on phosphine-linked cyclophosphazenes. SciELO. Published November 29, 2011. [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Published January 4, 2022. [Link]
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Accessed January 6, 2026. [Link]
-
Formation of biaryl compounds in the suzuki cross coupling reaction. ResearchGate. Accessed January 6, 2026. [Link]
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Accessed January 6, 2026. [Link]
-
Palladium/Phosphite Catalyst Systems for Efficient Cross Coupling of Aryl Bromides and Chlorides with Phenylboronic Acid. ResearchGate. Published August 6, 2025. [Link]
-
Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit. Published July 9, 2021. [Link]
-
An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Frontiers. Published September 6, 2021. [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. Published December 23, 2014. [Link]
-
Organoborane coupling reactions (Suzuki coupling). PubMed Central. Accessed January 6, 2026. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Accessed January 6, 2026. [Link]
-
Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene... ResearchGate. Accessed January 6, 2026. [Link]
-
Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate. Published August 3, 2025. [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. Accessed January 6, 2026. [Link]
-
Examples of approved drugs where Suzuki–Miyaura coupling is employed to... ResearchGate. Accessed January 6, 2026. [Link]
-
A simple, quick and novel protocol for biaryl synthesis using LiCl-promoted in situ -generated Pd nanoparticles. ResearchGate. Accessed January 6, 2026. [Link]
-
Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate. Accessed January 6, 2026. [Link]
-
Mastering Suzuki Coupling: The Role of 1-Naphthylboronic Acid in Biaryl Synthesis. Ningbo Inno Pharmchem Co.,Ltd. Accessed January 6, 2026. [Link]
-
Suzuki cross-coupling reaction. YouTube. Published February 13, 2020. [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Accessed January 6, 2026. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Published February 28, 2017. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Accessed January 6, 2026. [Link]
-
Yields of Suzuki cross-coupling products of 4-tolylboronic acid with... ResearchGate. Accessed January 6, 2026. [Link]
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The Cyclobutylphenyl Boronic Acid Moiety: A Strategic Tool in Modern Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Flatland—Embracing Three-Dimensionality in Drug Design
In the landscape of medicinal chemistry, the quest for drug candidates with superior efficacy, selectivity, and pharmacokinetic profiles is perpetual. For decades, aromatic rings have been a mainstay of molecular design. However, their inherent planarity and susceptibility to oxidative metabolism can present significant liabilities, including poor solubility and off-target effects. The strategic incorporation of saturated, three-dimensional motifs has emerged as a powerful approach to overcome these challenges. Among these, the cyclobutyl group has gained prominence as a valuable bioisostere for phenyl rings and other functional groups.[1][2][3]
(4-Cyclobutylphenyl)boronic acid is a key building block that masterfully combines the advantageous properties of the cyclobutyl motif with the synthetic versatility of boronic acids. This reagent serves as a gateway for introducing the 4-cyclobutylphenyl fragment into complex molecules, primarily through the robust and highly reliable Suzuki-Miyaura cross-coupling reaction.[4][5] The incorporation of this fragment can profoundly influence a molecule's properties, enhancing its drug-like characteristics by increasing its fraction of sp³-hybridized carbons (Fsp³), improving metabolic stability, and providing a unique three-dimensional vector for probing protein binding pockets.[1][6]
This guide provides an in-depth exploration of the role and application of this compound in drug discovery. It details the scientific rationale for its use, provides validated, step-by-step protocols for its synthesis and application in Suzuki-Miyaura coupling, and presents a case study illustrating its impact on the potency and properties of a Janus Kinase (JAK) inhibitor.
Part 1: The Strategic Value of the (4-Cyclobutylphenyl) Moiety
The decision to incorporate a 4-cyclobutylphenyl group is driven by several key principles of modern medicinal chemistry aimed at enhancing the developability of a drug candidate.
Bioisosterism and Physicochemical Properties
The cyclobutyl group serves as an effective non-polar, saturated bioisostere for aromatic rings or other bulky groups like a tert-butyl moiety.[1][7] This substitution offers several predictable advantages:
-
Increased Fsp³ Character: A higher Fsp³ count is strongly correlated with increased clinical success rates. The puckered, three-dimensional nature of the cyclobutyl ring disrupts the planarity of traditional aromatic systems, which can improve solubility and reduce the likelihood of problematic π-π stacking interactions.[1]
-
Modulation of Lipophilicity: Replacing a planar phenyl ring with a cyclobutylphenyl moiety can fine-tune the lipophilicity (LogP/LogD) of a compound, often leading to a more favorable balance of solubility and permeability, which is critical for oral bioavailability.[8]
-
Improved Metabolic Stability: Aromatic rings are often susceptible to CYP450-mediated oxidation. The saturated C-H bonds of the cyclobutyl ring are generally less prone to metabolism, leading to increased half-life and reduced metabolic clearance of the drug candidate.[1]
Structural and Conformational Benefits
The unique geometry of the cyclobutyl ring offers distinct advantages in optimizing ligand-target interactions:
-
Conformational Restriction: The rigid, puckered structure of the cyclobutyl ring can lock a molecule into a more favorable binding conformation, reducing the entropic penalty upon binding to its target protein and potentially increasing potency.[9]
-
Vectorial Projection: The cyclobutyl group projects substituents into three-dimensional space differently than a flat aromatic ring. This allows for novel interactions with hydrophobic pockets within a protein's active site that may not be accessible to planar analogs.[10]
The following diagram illustrates the strategic rationale for employing this compound in a drug discovery workflow.
Caption: Workflow for addressing lead compound liabilities using this compound.
Part 2: Synthesis and Characterization Protocols
A reliable supply of high-quality this compound is crucial for its successful application. While commercially available, understanding its synthesis provides valuable insight into potential impurities and quality control.
Protocol: Synthesis of this compound
This protocol describes a representative synthesis from 1-bromo-4-cyclobutylbenzene via a Grignard reaction, a common and effective method for preparing arylboronic acids.[9][11][12][13]
Reaction Scheme: 1-bromo-4-cyclobutylbenzene → (4-cyclobutylphenyl)magnesium bromide → this compound
Materials and Equipment:
-
1-bromo-4-cyclobutylbenzene
-
Magnesium turnings
-
Iodine (one crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether or Methyl tert-butyl ether (MTBE)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a three-neck flask equipped with a condenser, magnetic stir bar, and dropping funnel. Allow to cool under an inert atmosphere (N₂ or Ar).
-
Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine to initiate the reaction.
-
Dissolve 1-bromo-4-cyclobutylbenzene (1.0 equivalent) in anhydrous THF. Add approximately 10% of this solution to the magnesium turnings.
-
Gently warm the flask until the color of the iodine disappears and bubbling is observed, indicating the initiation of the Grignard reaction.
-
Add the remaining solution of 1-bromo-4-cyclobutylbenzene dropwise via the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
In a separate flame-dried flask under an inert atmosphere, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent solution to the cold triisopropyl borate solution via cannula or dropping funnel, maintaining the internal temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 2 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 30-60 minutes.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or MTBE (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
The crude product is often a white solid. It can be purified by recrystallization from a suitable solvent system (e.g., water or hexane/ethyl acetate) to remove boroxine (trimeric anhydride) impurities.[14]
-
Dry the purified product under high vacuum.
-
Expected Characterization Data:
| Analysis | Expected Result |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 7.8 (s, 2H, B(OH)₂), 7.65 (d, 2H), 7.20 (d, 2H), 3.45 (quint, 1H), 2.25 (m, 2H), 2.05 (m, 2H), 1.90 (m, 1H), 1.80 (m, 1H). Note: Signals and multiplicities are predictive. |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ (ppm): 148.0, 134.5, 126.0, 45.0, 34.5, 26.0, 18.0. Note: The carbon attached to boron may be broad or unobserved.[15] |
| ¹¹B NMR (128 MHz, DMSO-d₆) | δ (ppm): ~28-30 (broad singlet).[4][16] |
| HRMS (ESI) | Calculated for C₉H₁₁BO₂ [M-H]⁻, found within ±5 ppm. |
Part 3: Application in Suzuki-Miyaura Cross-Coupling
The premier application of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C(sp²)-C(sp²) bond with an aryl or heteroaryl halide/triflate.[17][18]
General Principles and Causality
The success of a Suzuki coupling hinges on the careful selection of catalyst, ligand, base, and solvent.
-
Catalyst/Ligand: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are reduced in situ. Phosphine ligands (e.g., PPh₃, SPhos, XPhos) are crucial for stabilizing the palladium center and facilitating the catalytic cycle. Bulky, electron-rich ligands often improve reaction rates and substrate scope.[5]
-
Base: The base is essential for activating the boronic acid. It forms a boronate salt (-B(OH)₃⁻), which is more nucleophilic and readily undergoes transmetalation with the palladium(II) complex.[5] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can dramatically affect the yield, with stronger, more soluble bases often being more effective.[19]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DME) and water is common. Water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.
The catalytic cycle is a well-understood, self-validating system involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
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- 19. pdf.benchchem.com [pdf.benchchem.com]
palladium-catalyzed reactions involving (4-cyclobutylphenyl)boronic acid
The palladium-catalyzed Suzuki-Miyaura reaction is an exceptionally robust and versatile tool for incorporating the (4-cyclobutylphenyl) moiety into target molecules. By understanding the underlying mechanism and the critical roles of the catalyst, ligand, base, and solvent, researchers can effectively troubleshoot and optimize conditions for a wide range of substrates. The protocols and insights provided herein serve as a comprehensive guide for scientists and professionals aiming to leverage this powerful transformation in their synthetic endeavors, particularly in the fields of pharmaceutical and materials development. [17][18]
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... Retrieved from [Link]
-
Organic Reactions. (n.d.). The Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Practical and efficient Suzuki-Miyaura cross-coupling of 2-iodocycloenones with arylboronic acids catalyzed by recyclable Pd(0)/C. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Carbonylative Cross-Coupling Reaction of Arylboronic Acids with Aryl Electrophiles: Synthesis of Biaryl Ketones. The Journal of Organic Chemistry. Retrieved from [Link]
-
HAL Open Science. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Retrieved from [Link]
-
University of Liverpool. (n.d.). Palladium-catalysed synthesis of biaryl phosphines. Retrieved from [https://personalpages.manchester.ac.uk/staff/j.rule/JGJ/Tetrahedron 2004 60 10243.pdf]([Link] 2004 60 10243.pdf)
-
Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from [Link]
-
ScienceDirect. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]
-
ACS Publications. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2024, October 15). Palladium‐Catalyzed Cross‐Coupling between Alkylidenecyclopropanes and Boronic Acids. Retrieved from [Link]
-
PubMed. (2020, June 1). Design and discovery of boronic acid drugs. Retrieved from [Link]
-
ResearchGate. (2025, October 11). Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. Retrieved from [Link]
-
Audrey Yun Li. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Retrieved from [https://www.chem.ucla.edu/~bacher/General/Special_Topics/Cyclopropylboronic acid.pdf]([Link] acid.pdf)
-
MDPI. (n.d.). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids in Pharmaceutical Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Boronic Acid Compounds as Potential Pharmaceutical Agents. Retrieved from [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organicreactions.org [organicreactions.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
Introduction: A Versatile Building Block for Advanced Materials
An In-Depth Technical Guide to (4-cyclobutylphenyl)boronic Acid in Materials Science
This compound is an organoboron compound featuring a unique combination of a reactive boronic acid moiety and a bulky, aliphatic cyclobutyl group. This structure makes it a compelling building block for materials science, particularly in the fields of organic electronics and liquid crystals. The boronic acid group, a mild Lewis acid, is renowned for its participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, one of the most powerful methods for forming carbon-carbon bonds.[1] This reactivity allows for its incorporation into a vast array of complex molecular and polymeric architectures.
Simultaneously, the cyclobutyl substituent provides significant steric bulk and enhances solubility in organic solvents. In the solid state, this non-planar, saturated ring structure can disrupt excessive π-π stacking, leading to materials with improved processability, amorphous morphology, and enhanced film-forming properties—critical attributes for high-performance electronic devices.[2] This guide details the primary applications of this compound as a precursor for π-conjugated systems and liquid crystals, complete with detailed experimental protocols.
Core Application I: A Monomer for π-Conjugated Systems in Organic Electronics
The synthesis of high-performance materials for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) relies on the precise construction of extended π-conjugated systems.[3][4] The Suzuki-Miyaura coupling is a cornerstone of this field, enabling the polymerization of aryl boronic acids with aryl halides to create the conductive and emissive polymers at the heart of these devices.[5]
This compound serves as an excellent monomer in these reactions. The primary role of the cyclobutyl group is twofold:
-
Solubility Enhancement : The bulky, non-polar cyclobutyl group increases the solubility of the resulting polymers in common organic solvents.[6] This is crucial for device fabrication, which often relies on solution-based processing techniques like spin-coating or inkjet printing.
-
Morphological Control : In the solid state, the cyclobutyl group can prevent the excessive crystallization and aggregation that often plagues planar conjugated polymers. This leads to more uniform, amorphous thin films, which promotes efficient charge transport and device longevity.[2]
Workflow for π-Conjugated Material Synthesis
The general workflow involves the palladium-catalyzed cross-coupling of the boronic acid with a dihalo-aromatic or heteroaromatic comonomer to build a polymer chain.
Caption: Workflow for synthesizing conjugated polymers for electronic devices.
Protocol: Synthesis of a Biphenyl Derivative via Suzuki-Miyaura Coupling
This protocol describes a representative Suzuki-Miyaura cross-coupling reaction to synthesize 4-cyclobutyl-4'-methoxybiphenyl, a model compound representing a single unit of a larger conjugated system.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | C₁₀H₁₃BO₂ | 176.02 | 1.2 | 211 mg |
| 4-Bromoanisole | C₇H₇BrO | 187.03 | 1.0 | 187 mg (131 µL) |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(P(C₆H₅)₃)₄ | 1155.56 | 0.03 | 35 mg |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 3.0 | 415 mg |
| Toluene | C₇H₈ | - | - | 10 mL |
| Ethanol | C₂H₅OH | - | - | 2 mL |
| Water (degassed) | H₂O | - | - | 2 mL |
Procedure
-
Reaction Setup : To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (211 mg, 1.2 mmol), 4-bromoanisole (187 mg, 1.0 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Catalyst Addition : In a fume hood, add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the flask.
-
Solvent Addition : Add toluene (10 mL), ethanol (2 mL), and degassed water (2 mL).
-
Inert Atmosphere : Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 15 minutes by bubbling the gas through the solution.
-
Reaction : Heat the mixture to 90 °C and allow it to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Workup : After the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add 20 mL of ethyl acetate and 20 mL of water.
-
Extraction : Shake the funnel and separate the layers. Extract the aqueous layer twice more with 15 mL portions of ethyl acetate.
-
Purification : Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product : Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-cyclobutyl-4'-methoxybiphenyl. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Core Application II: A Precursor for Novel Liquid Crystal Mesogens
Liquid crystals (LCs) are materials that exhibit properties between those of conventional liquids and solid crystals.[7] Calamitic (rod-shaped) LCs, which are the basis for most display technologies, typically consist of a rigid core (often based on biphenyl or terphenyl units) and flexible terminal chains.[8]
This compound is an ideal precursor for the rigid core of novel liquid crystal molecules, known as mesogens. Through Suzuki coupling with other substituted aryl halides, it can be used to construct the necessary biphenyl or terphenyl frameworks. The terminal cyclobutyl group acts as the flexible tail, and its size, shape, and conformational flexibility are critical for influencing the type of liquid crystal phase (mesophase) and the temperature range over which it is stable.[9][10]
Compared to a linear alkyl chain of similar size (e.g., n-butyl), the cyclobutyl group has a more defined, rigid structure which can lead to different packing arrangements and potentially induce unique smectic or nematic phases.[]
Molecular Design to Mesophase Formation
Caption: Relationship between molecular structure and liquid crystal phase formation.
Protocol: Synthesis of this compound
This protocol outlines the synthesis of the title compound from commercially available 4-cyclobutylbromobenzene. The procedure involves the formation of a Grignard reagent, followed by reaction with a borate ester and subsequent acidic hydrolysis.[12][13]
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| 4-cyclobutylbromobenzene | C₁₀H₁₁Br | 211.10 | 10.0 | 2.11 g |
| Magnesium (Mg) turnings | Mg | 24.31 | 12.0 | 292 mg |
| Trimethyl borate | B(OCH₃)₃ | 103.91 | 15.0 | 1.56 g (1.67 mL) |
| Iodine (I₂) | I₂ | 253.81 | - | 1 crystal |
| Anhydrous THF | C₄H₈O | - | - | 50 mL |
| 2 M Hydrochloric Acid (HCl) | HCl | - | - | ~20 mL |
Procedure
-
Grignard Reagent Formation :
-
Place magnesium turnings (292 mg, 12.0 mmol) in a flame-dried 100 mL three-neck flask under an inert atmosphere (Argon).
-
Add a single crystal of iodine to activate the magnesium.
-
Add 10 mL of anhydrous THF.
-
In a separate dropping funnel, dissolve 4-cyclobutylbromobenzene (2.11 g, 10.0 mmol) in 20 mL of anhydrous THF.
-
Add a small portion (~2 mL) of the bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a color change. If it does not start, gently warm the flask.
-
Once initiated, add the remaining bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, stir for an additional 1 hour at room temperature.
-
-
Borylation :
-
Cool the Grignard solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve trimethyl borate (1.67 mL, 15.0 mmol) in 20 mL of anhydrous THF and cool to -78 °C.
-
Slowly add the Grignard reagent to the trimethyl borate solution via cannula while maintaining the temperature at -78 °C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Isolation :
-
Cool the reaction mixture in an ice bath and slowly quench by adding 2 M HCl dropwise until the solution is acidic (pH ~1-2). Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., water or a hexane/ethyl acetate mixture) to yield pure this compound as a white solid.
-
References
-
The Role of 4-(Diphenylamino)phenylboronic Acid in OLED Material Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The Role of Boronic Esters in Advanced OLED Material Synthesis. (2025, December 10). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Dwivedi, K. K., et al. (2014). Study of Intermolecular Interactions in Liquid Crystals: Para-butyl-p'-cyano-biphenyl. Journal of Crystallization Process and Technology, 4, 31-38. [Link]
-
OLED Material Innovation: The Role of Boronic Acid Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Chen, Y., et al. (2024). Templated Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Devices with Negligible Efficiency Roll-Offs. Molecules, 29(11), 2586. [Link]
-
Boronic acids and boronic acid esters used in the Suzuki couplings with 4. (n.d.). ResearchGate. [Link]
-
Dwivedi, K. K., et al. (2014). Study of Intermolecular Interactions in Liquid Crystals: Para-butyl-p'-cyano-biphenyl. ResearchGate. [Link]
- Preparation method of cyclopropylboronic acid. (2010).
-
Al-Hamdani, A. A. H., et al. (2023). Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investigations. Materials, 16(8), 3020. [Link]
- Boronic ester and acid compounds. (1998).
-
Dreher, S. D., et al. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Organic Letters, 10(7), 1473–1476. [Link]
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]
- Method for preparing cyclopropyl boronic acid. (2015).
-
Boronic acid. (n.d.). Wikipedia. [Link]
-
Rico-López, M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 85. [Link]
-
Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. In Boronic Acids (pp. 1-133). Wiley-VCH. [Link]
-
Boron Or Silicon Containing Patents and Patent Applications (Class 549/4). (n.d.). Justia Patents. [Link]
- Process for producing phenylboronic acids and triphenylboroxines. (2002).
Sources
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- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investigations [mdpi.com]
- 9. Study of Intermolecular Interactions in Liquid Crystals: Para-butyl-p’-cyano-biphenyl [scirp.org]
- 10. researchgate.net [researchgate.net]
- 12. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 13. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: (4-cyclobutylphenyl)boronic acid Solubility in Organic Solvents
Welcome to the technical support center for (4-cyclobutylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for solubility challenges encountered during experimental work. As your Senior Application Scientist, my goal is to synthesize my expertise to explain the "why" behind experimental choices, ensuring your success.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my reaction solvent. What are the best general-purpose organic solvents to start with?
A1: Based on extensive data from analogous arylboronic acids, a general solubility trend can be predicted. For this compound, you can expect the following:
-
High Solubility: Ethers (like diethyl ether, THF, 1,4-dioxane) and ketones (like acetone, 3-pentanone) are excellent starting points.[1][2][3][4] These solvents are polar enough to interact favorably with the boronic acid functional group.
-
Moderate Solubility: Chlorinated solvents such as chloroform and dichloromethane will likely show moderate solubility.[1][2][3][4]
-
Low to Insoluble: Nonpolar hydrocarbon solvents like hexanes, heptane, and methylcyclohexane are generally poor choices for dissolving arylboronic acids.[1][2][3][4] Their low polarity does not facilitate the dissolution of the more polar boronic acid.
It is important to note that many commercial boronic acids exist as a mixture of the acid and its cyclic anhydride, the boroxine, which can affect solubility.[2]
Q2: My this compound won't fully dissolve, even in a recommended solvent. What could be the issue?
A2: Several factors can contribute to incomplete dissolution:
-
Boroxine Formation: Boronic acids can readily dehydrate to form boroxines, which are cyclic anhydrides.[2][5] Boroxines often have different solubility profiles than their corresponding boronic acids. If your boronic acid has been stored for a long time or under humid conditions, a significant portion may have converted to the boroxine. The presence of water can shift the equilibrium back towards the boronic acid, which may improve solubility in some cases.[5]
-
Insufficient Solvent Volume: Ensure you are using an adequate amount of solvent. It's always best to start with a small amount of the boronic acid and incrementally add solvent until it dissolves.
-
Low Temperature: Solubility is generally temperature-dependent. Gently warming the mixture can significantly improve solubility. However, be cautious, as excessive heat can lead to decomposition.
-
Purity of the Boronic Acid: Impurities can affect the solubility of your compound.
Q3: I'm setting up a Suzuki-Miyaura coupling reaction. Do I need to completely dissolve the this compound before adding other reagents?
A3: Not necessarily. Suzuki-Miyaura reactions are often run as heterogeneous mixtures.[6] The presence of a base and a co-solvent like water is often required.[6] While complete dissolution in the organic solvent beforehand can be ideal, the reaction often proceeds effectively even if the boronic acid is not fully dissolved at the start. The key is to ensure good stirring to maximize the surface area for the reaction to occur.
Q4: Can I use a boronic ester of this compound to improve solubility?
A4: Absolutely. Boronic esters, such as pinacol esters, are generally more soluble in a wider range of organic solvents, including less polar ones, compared to the free boronic acids.[1][2][3][4] They are also more stable and less prone to dehydration into boroxines.[6][7] If you are consistently facing solubility issues, using the pinacol ester of this compound is a highly recommended alternative.
Troubleshooting Guides
Guide 1: Systematic Solvent Selection for this compound
This guide provides a systematic approach to finding a suitable solvent for your experiment.
Step 1: Initial Solvent Screening
-
Start with small-scale solubility tests (e.g., a few milligrams of your boronic acid in 0.1-0.5 mL of solvent).
-
Test a range of solvents with varying polarities, as outlined in the table below.
Step 2: Temperature Adjustment
-
If the boronic acid is not soluble at room temperature, gently warm the mixture.
-
Increase the temperature in increments of 10°C and observe for dissolution. Be mindful of the solvent's boiling point.
Step 3: Consider Solvent Mixtures
-
If a single solvent is not effective, try a solvent mixture. For example, a small amount of a highly polar solvent like methanol or ethanol can sometimes aid dissolution in a less polar solvent.
-
For reaction purposes, a mixture of an organic solvent and water is common, especially in cross-coupling reactions.[6]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Predicted Solubility | Rationale and Notes |
| Ethers (THF, Dioxane) | High | Polar, aprotic solvents that are generally excellent for dissolving arylboronic acids.[1][2][3][4] |
| Ketones (Acetone) | High | Polar, aprotic solvents, similar to ethers in their ability to dissolve boronic acids.[1][2][3][4] |
| Alcohols (Methanol, Ethanol) | High | Polar, protic solvents that can effectively solvate the boronic acid functional group. |
| Chlorinated (DCM, Chloroform) | Moderate | Solvents of intermediate polarity.[1][2][3][4] |
| Aromatic (Toluene, Xylene) | Low to Moderate | Can be effective, especially at elevated temperatures, but generally less so than more polar solvents. |
| Hydrocarbons (Hexane, Heptane) | Very Low | Nonpolar solvents that are poor choices for dissolving arylboronic acids.[1][2][3][4] |
| Amides (DMF, DMAc) | High | Highly polar, aprotic solvents that are likely to be very effective. |
| DMSO | High | A highly polar, aprotic solvent that is expected to readily dissolve the boronic acid. |
Experimental Protocols
Protocol 1: Dynamic Method for Solubility Determination
This method allows for the determination of solubility at different temperatures.
Materials:
-
This compound
-
Selected organic solvent
-
Test tube or small vial with a screw cap
-
Magnetic stir bar and stir plate
-
Temperature probe
-
Heating block or water bath
Procedure:
-
Accurately weigh a known amount of this compound into the test tube.
-
Add a small, known volume of the chosen solvent.
-
Place the test tube in the heating block on the stir plate and begin stirring.
-
Slowly increase the temperature while monitoring the mixture.
-
Record the temperature at which the last solid particles dissolve completely. This is the saturation temperature for that concentration.
-
Repeat with different concentrations to generate a solubility curve.
Visualizations
Diagram 1: Factors Influencing Boronic Acid Solubility
Caption: Key factors influencing the solubility of this compound.
Diagram 2: Troubleshooting Workflow for Dissolution Issues
Caption: A workflow for troubleshooting dissolution problems.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
UNT Digital Library. Literature Review of Boric Acid Solubility Data. [Link]
-
ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid... [Link]
-
ACS Publications. Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents | Journal of Chemical & Engineering Data. [Link]
-
KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications. [Link]
-
Springer. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
-
ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]
-
Semantic Scholar. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
-
ResearchGate. (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
-
YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]
-
ResearchGate. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
ACS Publications. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
-
National Institutes of Health. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. [Link]
-
PubChem. (4-(Cyclopentyloxy)phenyl)boronic acid. [Link]
-
Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
PubChem. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
Wikipedia. Phenylboronic acid. [Link]
-
ResearchGate. Solubility temperatures of phenylboronic acid (1) as a function of its... [Link]
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- 3. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Purification of Crude (4-Cyclobutylphenyl)boronic Acid
Welcome to the dedicated technical support guide for the purification of crude (4-cyclobutylphenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols to address common challenges encountered during the purification of this versatile building block.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding the purification of this compound.
Q1: What are the most common impurities in crude this compound?
A: The most prevalent impurities are typically unreacted starting materials, such as 4-bromocyclobutylbenzene or 4-iodocyclobutylbenzene, and byproducts from the boronic acid formation, like boronic acid anhydrides (boroxines) and homocoupling products (e.g., 4,4'-dicyclobutylbiphenyl). The presence of these impurities can significantly impact the efficiency and outcome of subsequent reactions, such as Suzuki-Miyaura couplings.
Q2: What is the first-line purification method I should try?
A: For most common impurities, a well-executed recrystallization is the most efficient and scalable first-line method. It is particularly effective at removing both more and less polar impurities than the desired product.
Q3: My purified this compound shows a lower melting point than expected and broad peaks in the NMR spectrum. What is the likely cause?
A: This is a classic sign of the presence of boronic acid anhydrides, also known as boroxines. Boroxines are cyclic trimers that form from the dehydration of boronic acids and exist in equilibrium with the monomeric form. They can be addressed by an acid/base workup or by using a biphasic recrystallization system.
Q4: Can I use silica gel chromatography to purify this compound?
A: While possible, silica gel chromatography is often a method of last resort for boronic acids. Boronic acids are known to be somewhat unstable on silica gel, leading to decomposition, tailing of peaks, and the formation of boroxines on the column, which can result in low recovery and purity. If chromatography is necessary, it should be performed quickly with a suitable solvent system, and the silica gel should be neutralized or of high purity.
In-Depth Troubleshooting and Protocols
This section provides detailed solutions to more complex purification challenges.
Issue 1: Persistent Impurities After Initial Recrystallization
If a single recrystallization does not yield a product of sufficient purity, a more rigorous approach is needed.
Expert Analysis: The choice of recrystallization solvent is critical. An ideal solvent will dissolve the crude product at an elevated temperature but will have limited solubility for the desired compound at room temperature or below, while the impurities remain in solution.
Troubleshooting Protocol: Biphasic Recrystallization
This method is particularly effective for removing boroxines and other non-polar impurities.
-
Dissolution: Dissolve the crude this compound in a hot solvent mixture, such as toluene/heptane or acetone/water. The choice of solvent system will depend on the specific impurities present.
-
Phase Separation: Upon cooling, the desired boronic acid should preferentially crystallize out, while the more non-polar impurities remain in the organic phase and polar impurities in the aqueous phase if present.
-
Isolation: The purified crystals are then isolated by filtration, washed with a cold, non-polar solvent like hexane or heptane, and dried under vacuum.
Data Presentation: Solvent Systems for Recrystallization
| Solvent System | Ratio (v/v) | Target Impurities | Expected Purity |
| Toluene/Heptane | 1:1 to 1:3 | Non-polar byproducts | >98% |
| Acetone/Water | 3:1 to 5:1 | Polar starting materials | >97% |
| Methanol/Water | 4:1 | General purpose | >95% |
Issue 2: Removal of Boroxine Anhydrides
As mentioned, boroxines are a common issue. An acid/base workup is a reliable method to convert them back to the desired boronic acid.
Expert Analysis: The principle behind this technique is the conversion of the boronic acid to its water-soluble boronate salt, which allows for the removal of water-insoluble impurities through extraction. Subsequent acidification regenerates the purified boronic acid.
Experimental Workflow: Acid/Base Extraction
Caption: Acid/Base Purification Workflow
Issue 3: When Chromatography is Unavoidable
If both recrystallization and acid/base extraction fail to provide the desired purity, column chromatography may be necessary.
Expert Analysis: To minimize decomposition on silica, the chromatography should be performed as rapidly as possible ("flash chromatography"). The choice of eluent is also critical to ensure good separation and minimize product degradation.
Protocol: Flash Column Chromatography
-
Column Packing: Pack a silica gel column with a non-polar solvent like hexane.
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). The exact gradient will depend on the polarity of the impurities.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Logical Relationship: Purification Method Selection
Caption: Purification Strategy Decision Tree
References
Technical Support Center: Purification of (4-cyclobutylphenyl)boronic acid
Welcome to the technical support center for organoboron compounds. This guide provides in-depth troubleshooting advice and frequently asked questions regarding a common challenge in the handling of (4-cyclobutylphenyl)boronic acid: the presence of its cyclic anhydride impurity, boroxine. Our goal is to equip researchers, chemists, and drug development professionals with the expertise to identify, quantify, and effectively remove this impurity to ensure the integrity of their downstream applications.
Frequently Asked Questions (FAQs)
FAQ 1: Understanding the Impurity
Question: What is a boroxine, and why is it present in my vial of this compound?
Answer: A boroxine is a six-membered ring composed of alternating boron and oxygen atoms. It is the cyclotrimeric anhydride of a boronic acid.[1][2] Its formation is the result of a reversible dehydration reaction where three molecules of boronic acid condense, releasing three molecules of water.[1][3]
3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O (where R = 4-cyclobutylphenyl)
This equilibrium is a fundamental characteristic of boronic acid chemistry.[4] The presence of boroxine in a sample is not necessarily a sign of degradation but rather a consequence of the compound's storage conditions and history. The reaction is entropically driven, meaning the release of water molecules makes the process favorable, especially under anhydrous conditions or upon heating.[3] Therefore, commercial this compound often contains varying amounts of its corresponding boroxine.[5]
Caption: Reversible equilibrium between boronic acid and its boroxine.
FAQ 2: Detection and Quantification
Question: How can I confirm the presence and estimate the quantity of boroxine in my sample?
Answer: Several analytical techniques can be used to detect and quantify boroxine impurities. The choice of method depends on the available instrumentation and the desired level of accuracy.
Data Summary: Analytical Techniques for Boroxine Detection
| Analytical Technique | Principle & Observations | Advantages | Disadvantages & Considerations |
| ¹H NMR Spectroscopy | Boroxine formation can lead to broadened or multiple sets of aromatic proton signals, complicating the spectrum.[6] | Readily available in most chemistry labs. | Often provides qualitative rather than precise quantitative data due to peak overlap and broadening. |
| ¹¹B NMR Spectroscopy | Provides distinct signals for the trigonal boronic acid (typically δ 25-35 ppm) and the tetrahedral boroxine (typically δ 15-25 ppm).[5] | Highly specific for boron-containing species. The relative integration of signals gives a direct molar ratio of the two forms. | Requires access to a multinuclear NMR spectrometer. |
| Mass Spectrometry (MS) | Boroxine appears as a higher molecular weight species corresponding to the trimer minus three water molecules. | High sensitivity and excellent for confirming the presence of the trimer. | Ionization can sometimes favor boroxine formation in the source, potentially inflating its apparent concentration.[6] |
| HPLC (UV/MS) | Can separate the boronic acid from other impurities. The boroxine may appear as a separate peak or undergo on-column hydrolysis. | Excellent for assessing overall purity against other organic impurities.[7] | On-column hydrolysis can make quantification of the boroxine itself challenging. Using a buffered mobile phase can improve reproducibility.[6] |
Expert Recommendation: For the most reliable quantification of the boroxine-to-boronic acid ratio, ¹¹B NMR spectroscopy is the gold standard .[5] For routine purity checks, a well-resolved ¹H NMR is often sufficient to identify a significant issue.
FAQ 3: Core Purification Strategies
Question: My analysis confirms boroxine is present. What is the most reliable method to remove it?
Answer: Since boroxine formation is a reversible dehydration, the most effective removal strategies involve rehydration (hydrolysis) . The goal is to shift the equilibrium back towards the desired boronic acid monomer. Two field-proven methods are highly effective:
-
Aqueous Slurry or Recrystallization: This is the simplest method. By dissolving the impure solid in a suitable hot solvent system containing water and then allowing it to cool, the boroxine hydrolyzes back to the boronic acid, which then crystallizes out in its pure form.[4]
-
Purification via Aqueous Base Wash: This chemical method leverages the acidic nature of the boronic acid. Treatment with an aqueous base (e.g., NaOH) converts the boronic acid into its water-soluble sodium boronate salt.[8][9] Non-acidic impurities can be washed away with an organic solvent. Subsequent acidification of the aqueous layer re-precipitates the pure boronic acid.[8][9] This method is exceptionally effective for removing non-polar and neutral impurities in addition to converting the boroxine.
Caption: Decision workflow for purifying boronic acids.
FAQ 4: Detailed Experimental Protocols
Question: Can you provide step-by-step protocols for purifying my this compound?
Answer: Certainly. Below are two detailed protocols. Always perform experiments in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Purification by Recrystallization
This protocol is ideal for samples where boroxine is the primary impurity and overall purity is relatively high.
-
Principle: The solubility of boronic acids typically increases significantly in hot solvents. During the heating phase in a water-containing solvent mixture, the boroxine hydrolyzes. Upon cooling, the less soluble, pure boronic acid crystallizes, leaving residual impurities in the mother liquor.[10]
-
Step-by-Step Methodology:
-
Solvent Selection: Prepare a mixed solvent system. A good starting point for arylboronic acids is a mixture of a water-miscible organic solvent and water (e.g., Acetone/Water or Ethanol/Water). The ratio should be adjusted to ensure the compound is sparingly soluble at room temperature but fully soluble when hot.
-
Dissolution: Place the impure this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum amount of the hot solvent mixture required to fully dissolve the solid. Gentle heating on a hot plate with stirring is recommended.
-
Hydrolysis & Cooling: Once fully dissolved, remove the flask from the heat. Allow it to cool slowly to room temperature. This slow cooling promotes the formation of well-defined crystals.
-
Crystallization: For maximum recovery, place the flask in an ice bath for 30-60 minutes to complete the crystallization process.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold solvent (the same solvent system used for recrystallization) to remove any adhering mother liquor.[10]
-
Drying: Dry the purified crystals under vacuum to a constant weight. Avoid excessive heating, which can reform the boroxine.
-
Protocol 2: Purification via Aqueous Base Wash
This is a more robust chemical purification method suitable for samples with various types of non-acidic impurities.
-
Principle: The boronic acid is converted to a water-soluble boronate salt with a base. This allows for the physical separation of phases, removing organic-soluble impurities. Re-acidification regenerates the pure boronic acid.[9]
-
Step-by-Step Methodology:
-
Dissolution: Dissolve the impure boronic acid (e.g., 5.0 g) in a suitable water-immiscible organic solvent like diethyl ether or ethyl acetate (approx. 50 mL) in a separatory funnel.
-
Extraction: Add 1 M aqueous sodium hydroxide (NaOH) solution (approx. 30 mL). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The boronate salt will be in the aqueous (bottom) layer.[11]
-
Separation: Drain the aqueous layer into a clean Erlenmeyer flask. Extract the organic layer one more time with a small portion of 1 M NaOH to ensure complete recovery. Combine the aqueous extracts.
-
Organic Wash (Optional): The combined aqueous layers can be washed with a small amount of fresh diethyl ether to remove any residual neutral impurities.
-
Acidification: Cool the aqueous solution in an ice bath. Slowly add 2 M hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2, check with pH paper). The pure boronic acid will precipitate as a white solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the crystals thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the product under vacuum to yield pure this compound.
-
FAQ 5: Storage and Prevention
Question: How should I store my purified this compound to prevent boroxine from reforming?
Answer: While the boronic acid ⇌ boroxine equilibrium can never be completely eliminated, proper storage can significantly minimize boroxine formation.
-
Storage Conditions: Store the purified, dry solid in a tightly sealed container to minimize exposure to atmospheric moisture changes.
-
Temperature: Keep the container in a cool and dry place, such as a desiccator at room temperature or in a refrigerator. Avoid prolonged exposure to high temperatures.
-
Inert Atmosphere: For long-term storage of highly sensitive boronic acids, storing under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, primarily to prevent oxidative degradation, another potential stability issue for boronic acids.[12]
By following these protocols and storage recommendations, you can ensure the quality and reactivity of your this compound for all your research and development needs.
References
-
Cammidge, A. N., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Communications. [Link]
- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Sadler, J. C., et al. (2016). Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. Structural Chemistry. [Link]
-
Wuts, P. G. M. (2025). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Synthesis. [Link]
-
Tokunaga, N., et al. (2002). Thermodynamic Parameters for Formation of Tris(4-substituted phenyl)boroxines from the Corresponding Phenylboronic Acids. Chemistry Letters. (Note: Direct link unavailable, referenced within source[3]).
-
Pandiyan, R., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]
-
ResearchGate Discussion. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]
-
ResearchGate Discussion. (2016). Can I remove boronic acid using Work up process? ResearchGate. [Link]
-
Wuts, P. G. M. (2013). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods. [Link]
-
Liu, W., et al. (2018). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
-
PubChem. Compound Summary for CID 23005412, (4-(Cyclopentyloxy)phenyl)boronic acid. National Center for Biotechnology Information. [Link]
-
Reddit Discussion. (2017). Purification of boronic acids? r/chemistry. [Link]
-
TheChemistryShack. (2015). How to Purify Boric Acid (by Recrystallization). YouTube. [Link]
- Google Patents. (2005).
-
Reddit Discussion. (2017). Trying to remove a boronic acid in a workup. Help! r/chemistry. [Link]
Sources
- 1. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
- 12. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (4-Cyclobutylphenyl)boronic Acid - Stability and Storage
Introduction
(4-Cyclobutylphenyl)boronic acid is a versatile reagent increasingly utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its application in the synthesis of complex organic molecules, including active pharmaceutical ingredients, necessitates a thorough understanding of its stability and proper handling procedures. This guide provides researchers, scientists, and drug development professionals with in-depth technical support, troubleshooting advice, and frequently asked questions to ensure the successful application and long-term stability of this compound in a laboratory setting. Adherence to these guidelines is crucial for obtaining reproducible experimental results and maintaining the integrity of this valuable synthetic building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Like many arylboronic acids, this compound is susceptible to several degradation pathways that can impact its purity and reactivity. The three main concerns are:
-
Boroxine Formation: This is a dehydration reaction where three molecules of the boronic acid condense to form a cyclic trimer called a boroxine.[1][2] This process is reversible and is influenced by the presence of water.[1][3]
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of cyclobutylbenzene.[4] This side reaction is often observed during Suzuki-Miyaura coupling reactions and can be influenced by factors such as pH, temperature, and the presence of catalysts.[4][5]
-
Oxidation: The boronic acid functional group can be susceptible to oxidation, leading to the formation of phenol derivatives. This degradation pathway can be accelerated by the presence of oxidizing agents and certain reaction conditions.
Q2: What are the visible signs of degradation of this compound?
A2: While subtle degradation may not be visually apparent, there are some indicators that your this compound may have degraded:
-
Change in Physical Appearance: The compound should be a white to off-white solid. Any significant color change or clumping may indicate degradation or moisture absorption.
-
Inconsistent Experimental Results: A decrease in yield or the appearance of unexpected byproducts in reactions where the boronic acid is a key reagent can be a strong indicator of its degradation. For instance, the formation of cyclobutylbenzene as a byproduct in a Suzuki-Miyaura coupling suggests that protodeboronation is occurring.[4]
-
Poor Solubility: While solubility can be solvent-dependent, a noticeable change in the solubility of the boronic acid compared to previous batches may suggest the formation of less soluble impurities or boroxines.
Q3: How does boroxine formation affect my experiments?
A3: Boroxine formation is the result of the intermolecular dehydration of three boronic acid molecules to form a six-membered ring.[1][2] The presence of boroxine in your sample of this compound can lead to inaccuracies in stoichiometry when weighing the reagent for a reaction. Since three molecules of the boronic acid are required to form one molecule of boroxine, using a sample containing a significant amount of boroxine without accounting for the change in molecular weight will result in the addition of fewer moles of the desired reagent than intended. However, it is important to note that boroxines are often in equilibrium with the corresponding boronic acid, and under the aqueous basic conditions of many Suzuki-Miyaura coupling reactions, the boroxine can be hydrolyzed back to the active boronic acid.[1][3]
Q4: What is the recommended procedure for storing this compound?
A4: To ensure the long-term stability and reactivity of this compound, it is crucial to store it under the appropriate conditions. Based on supplier safety data sheets and general best practices for boronic acids, the following storage conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential degradation pathways. |
| Atmosphere | Inert (e.g., Argon or Nitrogen) | Minimizes oxidation and reaction with atmospheric moisture. |
| Container | Tightly sealed, opaque container | Protects from light and moisture. |
| Location | Dry, well-ventilated area | Prevents moisture absorption and ensures a safe storage environment. |
Data sourced from supplier safety data sheets.
Troubleshooting Guide
This section addresses common problems encountered during the use of this compound in Suzuki-Miyaura coupling reactions.
Issue 1: Low or No Yield of the Desired Cross-Coupled Product
-
Question: I am performing a Suzuki-Miyaura coupling with this compound and an aryl halide, but I am observing very low or no formation of my desired product. What are the likely causes and how can I troubleshoot this?
-
Answer: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. Here is a systematic approach to troubleshooting:
-
Reagent Integrity:
-
Boronic Acid Quality: As discussed in the FAQs, your this compound may have degraded. Consider using a fresh batch or verifying the purity of your current stock by NMR or LC-MS. Significant boroxine formation can also lead to incorrect stoichiometry.
-
Aryl Halide Reactivity: The reactivity of the aryl halide partner is critical (I > Br > OTf >> Cl). If you are using a less reactive aryl chloride, you may need to employ more specialized catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) and more forcing reaction conditions.
-
Solvent and Base Quality: Ensure your solvents are anhydrous (if the protocol requires) and properly degassed to remove oxygen. The base should be of high purity and appropriately chosen for your specific reaction conditions.
-
-
Catalyst and Reaction Conditions:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. Ensure your reaction is set up under an inert atmosphere. The choice of palladium source and ligand is also crucial and should be optimized for your specific substrates.
-
Insufficient Base: The base is essential for the activation of the boronic acid to facilitate transmetalation.[6] Ensure you are using a sufficient excess of a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).
-
Reaction Temperature: The reaction may require higher temperatures to proceed at an adequate rate. However, be aware that higher temperatures can also promote protodeboronation.[5]
-
-
Issue 2: Significant Formation of Protodeboronation Byproduct (Cyclobutylbenzene)
-
Question: My Suzuki-Miyaura reaction is producing a significant amount of cyclobutylbenzene alongside my desired product. What is causing this and how can I minimize it?
-
Answer: The formation of cyclobutylbenzene is a classic example of protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom.[4] This is a common side reaction for arylboronic acids, and its rate is influenced by several factors:
-
Reaction pH: Protodeboronation can be accelerated under both acidic and basic conditions.[5] The optimal pH for minimizing this side reaction can be substrate-dependent. If you are using a strong base, consider switching to a milder one (e.g., KF or K₂CO₃).
-
Temperature and Reaction Time: Higher temperatures and prolonged reaction times can increase the extent of protodeboronation.[5] Monitor your reaction closely and stop it as soon as the starting materials are consumed. Consider if a lower reaction temperature with a more active catalyst could be beneficial.
-
Water Content: The presence of water is necessary for protodeboronation. While many Suzuki-Miyaura couplings are performed in aqueous solvent mixtures, using anhydrous conditions or minimizing the amount of water can sometimes suppress this side reaction.
-
Electronic Properties of the Arylboronic Acid: While no specific data is available for the cyclobutyl substituent, electron-donating groups on the phenyl ring can sometimes increase the rate of protodeboronation. The cyclobutyl group is generally considered to be weakly electron-donating.
-
Issue 3: Formation of Homocoupling Byproduct (4,4'-Dicyclobutylbiphenyl)
-
Question: I am observing the formation of a dimeric byproduct, 4,4'-dicyclobutylbiphenyl, in my Suzuki-Miyaura reaction. How can I prevent this?
-
Answer: The formation of 4,4'-dicyclobutylbiphenyl is due to the homocoupling of two molecules of this compound. This side reaction is primarily caused by:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids. It is crucial to thoroughly degas your solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
-
Palladium(II) Species: The presence of Pd(II) species at the start of the reaction can facilitate homocoupling. If you are using a Pd(II) precatalyst, ensure that its reduction to the active Pd(0) species is efficient.
To minimize homocoupling, ensure rigorous exclusion of oxygen from your reaction system and consider using a Pd(0) catalyst source directly.
-
Visualizing Degradation Pathways
To better understand the key stability issues, the following diagrams illustrate the chemical transformations involved in boroxine formation and protodeboronation.
Caption: Protodeboronation of this compound.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.
-
Reagent Preparation:
-
In a reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
-
Reaction Setup:
-
Seal the reaction vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (e.g., a mixture of an organic solvent like dioxane, THF, or toluene, and water) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC, LC-MS, or GC-MS until the limiting starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
References
- Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. HETEROCYCLES, 57(5), 787-790.
-
Wikipedia contributors. (2023, November 28). Boroxine. In Wikipedia, The Free Encyclopedia. Retrieved January 6, 2026, from [Link]
-
Wikipedia contributors. (2023, December 16). Protodeboronation. In Wikipedia, The Free Encyclopedia. Retrieved January 6, 2026, from [Link]
- Blackburn, T. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1273–1285.
- Cammidge, A. N., Creton, I., Gleave, R., & Lam, H. W. (2010). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 132(12), 4384–4391.
- Safety Data Sheet for this compound. Angene Chemical. (2021).
-
Suzuki-Miyaura Coupling. Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]
-
Suzuki Reaction. Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Boroxine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for (4-cyclobutylphenyl)boronic Acid
Welcome to the technical support center for (4-cyclobutylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile reagent in cross-coupling reactions. Our focus is to equip you with the scientific rationale behind experimental choices to empower you to overcome common challenges and achieve optimal reaction outcomes.
Introduction: The Unique Nature of this compound
This compound is a valuable building block in medicinal chemistry and materials science, allowing for the introduction of the cyclobutylphenyl motif into a wide range of molecular scaffolds. However, its successful application in Suzuki-Miyaura cross-coupling reactions requires careful consideration of its unique structural features. The presence of the cyclobutyl group, an sp³-hybridized substituent on the phenyl ring, introduces specific steric and electronic properties that can influence reactivity compared to simpler arylboronic acids. This guide will address the common issues encountered when working with this and similar sterically demanding boronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the likely causes?
A1: Low conversion rates with this compound can stem from several factors, often related to the steric hindrance imparted by the cyclobutyl group and the stability of the boronic acid itself. Key areas to investigate include:
-
Suboptimal Catalyst/Ligand System: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for sterically hindered substrates. The bulky cyclobutyl group can impede the crucial transmetalation step of the catalytic cycle.
-
Inefficient Base: The choice of base is critical for the activation of the boronic acid to form the more nucleophilic boronate species.[1] A weak or poorly soluble base may not be sufficient to drive this equilibrium.
-
Protodeboronation: Arylboronic acids can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, particularly under basic aqueous conditions.[2][3][4] This decomposition of the starting material will directly lead to lower yields.
-
Catalyst Deactivation: In some cases, impurities or coordination of starting materials/products to the palladium center can lead to catalyst deactivation.
Q2: I am observing a significant amount of homocoupling of this compound. How can I minimize this side reaction?
A2: Homocoupling, the formation of 4,4'-dicyclobutylbiphenyl, is a common side reaction in Suzuki-Miyaura couplings. It is primarily promoted by the presence of oxygen and can also be mediated by Pd(II) species.[1][5][6] To mitigate homocoupling:
-
Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated before the addition of the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.[5]
-
Use of a Pd(0) Source or Pre-catalyst Activation: Starting with a Pd(0) catalyst or using conditions that rapidly generate the active Pd(0) species from a Pd(II) precatalyst can minimize Pd(II)-mediated homocoupling.
-
Slow Addition of Boronic Acid: In some cases, the slow addition of the boronic acid to the reaction mixture can keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
Q3: What is the stability of this compound, and how should I store it?
A3: Like many boronic acids, this compound can be sensitive to air and moisture over long periods. It is advisable to store it in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place. For enhanced stability, especially for long-term storage or for use in high-stakes reactions, consider converting the boronic acid to its potassium trifluoroborate salt.[7][8][9][10]
Q4: What are the advantages of using the potassium trifluoroborate salt of this compound?
A4: Potassium organotrifluoroborates are generally crystalline, free-flowing solids that exhibit significantly greater stability towards air and moisture compared to their corresponding boronic acids.[7][10] The tetracoordinate nature of the boron atom in the trifluoroborate salt protects it from common degradation pathways like protodeboronation and oxidation.[7][8] In the reaction, the trifluoroborate acts as a "slow-release" source of the boronic acid, which can help to minimize side reactions.[11]
Troubleshooting Guide
This section provides a structured approach to troubleshoot common problems encountered during Suzuki-Miyaura reactions with this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Strategy & Scientific Rationale |
| Ineffective Catalyst/Ligand | Strategy: Switch to a catalyst system known to be effective for sterically hindered substrates. Buchwald ligands (e.g., XPhos, SPhos) or other bulky, electron-rich phosphine ligands are excellent choices. Rationale: These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species that can more readily undergo oxidative addition and facilitate the challenging transmetalation step with the bulky boronic acid. |
| Inappropriate Base | Strategy: Screen different bases. For this type of coupling, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃. Rationale: A stronger base is required to efficiently generate the boronate anion [ArB(OH)₃]⁻, which is the active nucleophile in the transmetalation step. The choice of cation (e.g., Cs⁺ vs. K⁺) can also influence solubility and reactivity. |
| Solvent Effects | Strategy: Ensure the use of an appropriate solvent system. A mixture of an organic solvent (e.g., dioxane, THF, cyclopentyl methyl ether) and water is typically used. The ratio of organic solvent to water can be critical. Rationale: The organic solvent solubilizes the organic reactants and the catalyst, while water is often necessary to dissolve the inorganic base and facilitate the formation of the boronate. |
| Protodeboronation | Strategy: 1. Use the potassium trifluoroborate salt of the boronic acid. 2. Minimize the amount of water in the reaction. 3. Use anhydrous conditions if compatible with the chosen base. Rationale: The trifluoroborate salt is more resistant to protodeboronation.[8] Reducing the water content can slow down this side reaction, although some water is often necessary for the reaction to proceed. |
Problem 2: Significant Side Product Formation
| Side Product | Mitigation Strategy & Scientific Rationale |
| Homocoupling Product | Strategy: 1. Thoroughly degas the reaction mixture. 2. Add the boronic acid after the other reagents have been heated under an inert atmosphere.[5] 3. Consider adding a mild reducing agent like potassium formate.[1][6] Rationale: Oxygen promotes the oxidative homocoupling of the boronic acid. Pre-heating the other components can ensure a more rapid initiation of the desired catalytic cycle upon addition of the boronic acid. A reducing agent can help to maintain the palladium in its active Pd(0) state. |
| Protodeboronation Product | Strategy: 1. Use the potassium trifluoroborate salt. 2. Employ a less aqueous solvent system if possible. 3. Minimize reaction time by optimizing other parameters. Rationale: As discussed previously, the trifluoroborate is more stable.[8] Prolonged exposure to basic, aqueous conditions will increase the extent of protodeboronation. |
Problem 3: Difficulty in Product Purification
| Issue | Suggested Solution & Explanation |
| Co-elution with Boronic Acid Starting Material | Solution: After the reaction is complete, perform an aqueous workup with a mild base (e.g., NaHCO₃ solution). Explanation: The boronic acid is acidic and will be extracted into the aqueous basic layer as its boronate salt, while the desired biaryl product remains in the organic layer. |
| Removal of Palladium Residues | Solution: 1. Filter the crude product through a plug of silica gel or celite. 2. Use a metal scavenger resin. Explanation: These methods can effectively adsorb the palladium catalyst and its byproducts, leading to a cleaner product. |
| Separation from Homocoupling Product | Solution: This can be challenging due to similar polarities. Careful column chromatography with a shallow solvent gradient is often required. Recrystallization may also be an effective purification method if a suitable solvent system can be identified.[12] Explanation: Optimizing the reaction to minimize the formation of the homocoupling byproduct is the most effective strategy. |
Recommended Experimental Protocol
The following protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound or its potassium trifluoroborate salt with an aryl chloride, based on successful methodologies for similar challenging couplings.[8]
Materials:
-
This compound or Potassium (4-cyclobutylphenyl)trifluoroborate
-
Aryl chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Cyclopentyl methyl ether (CPME) or Dioxane
-
Water (degassed)
Procedure:
-
To a dry reaction vessel, add the aryl chloride (1.0 mmol), potassium (4-cyclobutylphenyl)trifluoroborate (1.2 mmol), and the base (K₂CO₃ or Cs₂CO₃, 3.0 mmol).
-
In a separate vial, dissolve Pd(OAc)₂ (0.03 mmol) and XPhos (0.06 mmol) in the organic solvent (10 mL).
-
Seal the reaction vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed organic solvent (10 mL) and degassed water (1.0 mL) to the reaction vessel via syringe.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
DOT Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
DOT Diagram of Troubleshooting Logic
Caption: A flowchart for troubleshooting common issues in the Suzuki-Miyaura coupling.
References
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Denurra, T., et al. (2020). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Chemistry – A European Journal. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
Hayes, C. J., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. Available at: [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Available at: [Link]
-
Paul, D., & K. Venkateswarlu. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. Available at: [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]
-
University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of San Diego. Available at: [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Available at: [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available at: [Link]
-
Wang, L., & He, W. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. Available at: [Link]
-
The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
An experiment for the undergraduate organic chemistry laboratory. (2008). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate. Available at: [Link]
- Google Patents. (2016). RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction. Google Patents.
-
Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]
-
Molander, G. A., & Figueroa, R. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Organic Chemistry Seminar, University of Rochester. Available at: [Link]
-
Molander, G. A., & Jean-Gérard, L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Organic & Biomolecular Chemistry. Available at: [Link]
-
Molander, G. A., & Ito, T. (2001). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Aldrichimica Acta. Available at: [Link]
-
Shaughnessy, K. H., & Ambler, B. R. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 12. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: (4-cyclobutylphenyl)boronic acid in Suzuki Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of (4-cyclobutylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. While this compound is a valuable building block, its successful application requires a nuanced understanding of potential side reactions and optimization of reaction parameters.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific challenges you may encounter, focusing on diagnosing the problem and implementing effective solutions.
Problem 1: Low Yield of the Desired Biaryl Product with Significant Formation of Cyclobutanebenzene
This observation strongly indicates that protodeboronation is the primary competing side reaction. Protodeboronation is the cleavage of the C–B bond, replacing it with a C–H bond, effectively destroying the boronic acid starting material.[1][2]
Potential Causes & Recommended Solutions:
-
Cause A: Non-Optimal Base Selection. The choice of base is critical. Strong bases, especially in the presence of water, can accelerate the rate of protodeboronation.[3][4] The base's primary role is to activate the boronic acid, forming a more nucleophilic boronate "ate" complex for transmetalation.[5][6] However, an excessively high pH can favor the undesired protonolysis pathway.[3][7]
-
Solution: Switch to a weaker, non-nucleophilic base. Bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often superior to stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) for minimizing this side reaction.[2][8] In some cases, fluoride bases like cesium fluoride (CsF) can be effective, particularly under anhydrous conditions.
-
-
Cause B: Presence of Water and High Temperature. While aqueous biphasic conditions are common for Suzuki couplings, the combination of water, a strong base, and high temperatures creates an ideal environment for protodeboronation.[9] The reaction kinetics of protodeboronation can become competitive with the productive catalytic cycle under these conditions.
-
Solution 1: Use Anhydrous Conditions. If possible, switch to a strictly anhydrous solvent system (e.g., dry THF, dioxane, or toluene) with a soluble anhydrous base. This physically removes the primary proton source.
-
Solution 2: Lower the Reaction Temperature. If your catalytic system is active enough, reducing the temperature can significantly slow the rate of protodeboronation relative to the cross-coupling.[10]
-
Solution 3: Use a "Slow-Release" Strategy. Convert the this compound to a more stable derivative, such as a pinacol ester, MIDA boronate, or an organotrifluoroborate.[1][10][11] These derivatives slowly release the boronic acid into the reaction medium, keeping its instantaneous concentration low and thus minimizing the rate of decomposition.[1][3][11]
-
-
Cause C: Inefficient Catalytic Cycle. If the palladium catalyst turns over slowly, the boronic acid has more time to decompose.[1] This can be due to a suboptimal ligand, catalyst deactivation, or an unreactive coupling partner.
-
Solution: Employ a highly active catalyst system. For challenging couplings, modern bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) often outperform traditional ligands like triphenylphosphine (PPh₃).[12][13] These ligands promote rapid oxidative addition and reductive elimination, accelerating the entire catalytic cycle.[14]
-
Problem 2: Formation of 4,4'-Dicyclobutyl-1,1'-biphenyl as a Major Byproduct
The presence of this symmetrical biaryl indicates that homocoupling of the boronic acid is occurring. This side reaction can proceed through several mechanisms, often involving palladium(II) species and sometimes exacerbated by the presence of oxygen.[15][16]
Potential Causes & Recommended Solutions:
-
Cause A: Presence of Oxygen. Oxygen can promote the oxidative homocoupling of boronic acids.[16] It can also lead to the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[10]
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere. This involves thoroughly degassing all solvents and reagents (e.g., by sparging with argon or nitrogen for 15-20 minutes or using freeze-pump-thaw cycles) and maintaining a positive pressure of inert gas throughout the reaction.[10][17]
-
-
Cause B: Suboptimal Palladium Source or Pre-catalyst. Using a Pd(II) source like Pd(OAc)₂ requires an in-situ reduction to the active Pd(0) species. This reduction can sometimes be inefficient or lead to side reactions like homocoupling.[18]
-
Solution 1: Add a mild reducing agent. The addition of a small amount of a reducing agent like potassium formate can help suppress homocoupling by ensuring the palladium remains in the Pd(0) state.[15]
-
Solution 2: Use a Pd(0) pre-catalyst. Starting with a stable Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can circumvent issues related to the initial reduction step.
-
-
Cause C: High Catalyst Loading or High Temperature. Elevated temperatures and higher concentrations of palladium can sometimes favor homocoupling pathways.
-
Solution: Optimize catalyst loading and temperature. Screen for the lowest catalyst loading and temperature that still provide an efficient reaction rate for the desired cross-coupling.
-
Frequently Asked Questions (FAQs)
Q1: Is this compound particularly prone to side reactions?
While not as unstable as some heteroaryl boronic acids, the cyclobutyl group is electron-donating, which can increase the electron density on the aromatic ring. This can make the ipso-carbon more susceptible to protonation, thus increasing the propensity for protodeboronation compared to electron-deficient arylboronic acids.
Q2: How can I quickly diagnose which side reaction is occurring?
The most effective method is to analyze the crude reaction mixture by GC-MS or LC-MS.
-
Protodeboronation: Look for a mass corresponding to cyclobutylbenzene.
-
Homocoupling: Look for a mass corresponding to 4,4'-dicyclobutyl-1,1'-biphenyl.
-
Dehalogenation: If you are using an aryl halide, look for a mass corresponding to the arene byproduct from your halide starting material.
Q3: What is the ideal solvent system to use?
There is no single "best" solvent. The choice depends heavily on the specific substrates and base used.
-
Biphasic Systems (e.g., Dioxane/Water, THF/Water): These are common and effective because they can dissolve both the organic substrates and the inorganic base.[9][19] However, the presence of water can promote protodeboronation.
-
Polar Aprotic Solvents (e.g., DMF, DMAc): These can be useful for solubilizing all components and allowing for higher reaction temperatures, but care must be taken to use anhydrous versions if protodeboronation is an issue.[9]
-
Nonpolar Solvents (e.g., Toluene): Often used in anhydrous conditions and can be effective, especially with phase-transfer catalysts if an inorganic base is used.
Q4: My reaction is sluggish even after optimizing conditions. What should I do?
If the reaction is slow, it points to a problem with the catalytic cycle's turnover.
-
Check Reagent Purity: Ensure your aryl halide, base, and solvent are of high purity.[10] Impurities in solvents can poison the catalyst.[20]
-
Re-evaluate the Ligand: The cyclobutyl group adds some steric bulk. A ligand that is too bulky might hinder oxidative addition or transmetalation. Conversely, a ligand that is not bulky enough might not promote reductive elimination. Screening a panel of ligands (e.g., PPh₃, SPhos, XPhos, dppf) is a prudent step.[13][21]
-
Consider the Halide: The reactivity of the aryl halide partner follows the trend I > Br > OTf >> Cl.[10] If you are using an aryl chloride, the reaction will be inherently more challenging and require a highly active catalyst system.[22]
Visualized Reaction Pathways and Troubleshooting
Suzuki Catalytic Cycle and Major Side Reactions
The following diagram illustrates the main productive Suzuki-Miyaura cycle and the points where protodeboronation and homocoupling can occur.
Caption: Suzuki cycle with protodeboronation and homocoupling side reactions.
Troubleshooting Workflow
Use this decision tree to systematically address issues with your reaction.
Caption: A decision tree for troubleshooting Suzuki coupling side reactions.
Optimized Starting Protocol
This protocol is designed as a robust starting point to minimize common side reactions when using this compound.
Reagents & Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv, preferably bromide or iodide)
-
Palladium pre-catalyst (e.g., SPhos Pd G3, 1-2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or THF)
Procedure:
-
Inert Atmosphere Setup: To the oven-dried reaction vessel, add the aryl halide, this compound, K₃PO₄, and the palladium pre-catalyst.
-
Purging: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the mixture to the desired temperature (start with a moderate temperature, e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC/MS. The reaction should ideally be complete within 2-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Protodeboronation - Wikipedia. Wikipedia. [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
A basic switch leads to big changes in Suzuki coupling. ACS Publications. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. ResearchGate. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. Reddit. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. Reddit. [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. NIH National Center for Biotechnology Information. [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros. Reddit. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? : r/chemistry. Reddit. [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
-
B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University. [Link]
-
Suzuki reaction - Wikipedia. Wikipedia. [Link]
-
The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Yoneda Labs [yonedalabs.com]
- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 20. arodes.hes-so.ch [arodes.hes-so.ch]
- 21. reddit.com [reddit.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Failed Reactions with (4-cyclobutylphenyl)boronic acid
Answering the user's request.
Prepared by the Gemini Applications Science Team
Welcome to the technical support center for (4-cyclobutylphenyl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during cross-coupling reactions. As Senior Application Scientists, we have structured this guide to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Section 1: The First Response - My Reaction Failed. Where Do I Start?
A failed reaction can be frustrating, but a systematic approach can quickly identify the culprit. The most common reasons for failure in cross-coupling reactions involve a few key areas: the quality of the starting materials, the integrity of the reaction atmosphere, the activity of the catalyst system, or the suitability of the reaction conditions.[1]
Below is a diagnostic workflow to guide your initial troubleshooting steps.
Caption: Initial Diagnostic Workflow for Failed Cross-Coupling Reactions.
Section 2: Frequently Asked Questions (FAQs) - Diagnosing & Solving Specific Issues
Q1: My Suzuki-Miyaura coupling reaction has very low to no yield. What are the most likely causes and how do I fix it?
A1: Causality & Solution
Low yields are often traced back to four areas: an inactive catalyst, poor reagent quality, suboptimal reaction conditions (base/solvent), or inherent challenges with the substrates, such as steric hindrance.[1] The cyclobutyl group on this compound presents moderate steric bulk, which can slow down key steps in the catalytic cycle like transmetalation.[1]
Troubleshooting Steps:
-
Catalyst & Ligand Selection: The choice of ligand is critical. For moderately hindered substrates, bulky, electron-rich phosphine ligands are essential as they accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2] Standard ligands like PPh₃ may be insufficient.
-
Action: Switch to a more robust ligand system. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are highly effective for challenging couplings.[1][3] Consider using a pre-formed catalyst (e.g., XPhos Pd G3) for better reproducibility and to ensure an active Pd(0) source is present.[1][3]
-
-
Base & Solvent Optimization: The base plays multiple crucial roles: it activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[4][5][6] The solvent must solubilize all components and facilitate the reaction. Mixed solvent systems, often containing water, are common and can be highly effective.[4][7]
-
Temperature: Sterically hindered couplings often require more energy to overcome activation barriers.
-
Action: Increase the reaction temperature, typically to between 80–110 °C.[1] Always monitor for potential decomposition of starting materials at higher temperatures.
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation A (Standard) | Recommendation B (For Hindered Substrates) | Rationale |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | XPhos Pd G3 (1-2 mol%) | Buchwald pre-catalysts are more active and stable, ideal for difficult couplings.[1][3] |
| Ligand | N/A (comes with catalyst) | N/A (comes with catalyst) | Bulky, electron-rich ligands accelerate key catalytic steps.[1] |
| Base | K₂CO₃ or Na₂CO₃ (2-3 equiv.) | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Stronger bases more effectively form the reactive boronate species.[4][6] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/EtOH/H₂O (4:1:1) or THF/H₂O (4:1) | Solvent choice impacts solubility and reaction rates; alcoholic co-solvents can be beneficial.[7][8] |
| Temperature | 80-90 °C | 90-110 °C | Increased temperature helps overcome the activation energy for sterically demanding substrates.[1] |
Q2: My main side-product is the homocoupling of this compound. What causes this and how can I stop it?
A2: Causality & Solution
Homocoupling (dimerization of the boronic acid) is a classic side reaction primarily caused by the presence of molecular oxygen or excess Pd(II) species in the reaction mixture.[1][9][10] Oxygen can facilitate an oxidative coupling of the boronic acid, while Pd(II) can also directly mediate this unwanted reaction before the catalytic cycle properly begins.[9]
Troubleshooting Steps:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Oxygen must be thoroughly removed from all solvents and from the reaction vessel's headspace.
-
Use a Pd(0) Source or Pre-catalyst: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) state. Inefficient reduction can leave Pd(II) species that promote homocoupling.
-
Action: Use a direct Pd(0) source like Pd(PPh₃)₄ or, preferably, a modern pre-catalyst (e.g., SPhos Pd G2) that rapidly and cleanly generates the active Pd(0) species.[1]
-
-
Minimize Reaction Time: Prolonged reaction times, especially if the inert atmosphere is not perfectly maintained, can increase the chances of oxygen ingress and subsequent homocoupling.
-
Action: Monitor the reaction by TLC or LC-MS and work it up as soon as it reaches completion.
-
Q3: I'm seeing significant protodeboronation (loss of the B(OH)₂ group). How can I prevent this?
A3: Causality & Solution
Protodeboronation is the substitution of the boronic acid group with a hydrogen atom from the solvent or trace water, leading to the formation of cyclobutylbenzene as a byproduct.[11] This process is often base-mediated and is particularly problematic with electron-rich or sterically hindered arylboronic acids under aqueous, basic conditions at high temperatures.[11][12][13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Portal: (4-cyclobutylphenyl)boronic acid Purification
Welcome to the technical support center for the purification of (4-cyclobutylphenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this and structurally similar arylboronic acids. Here, we move beyond simple protocols to address the nuanced chemical behavior of boronic acids on silica gel, providing you with the expertise to troubleshoot and optimize your separations effectively.
Troubleshooting Guide: Tackling Common Purification Issues
This section addresses the most frequent and frustrating problems encountered during the column chromatography of this compound. The question-and-answer format is designed to help you quickly diagnose and solve your specific issue.
Question: Why is my compound streaking or tailing excessively on the TLC plate and the column?
Answer: This is the most common issue with boronic acids on silica gel. The root cause lies in the interaction between the electron-deficient boron atom (a Lewis acid) and the abundant, slightly acidic silanol groups (-Si-OH) on the surface of the silica gel (a Lewis base). This strong, often irreversible, binding leads to poor elution, resulting in significant streaking and low recovery. Furthermore, boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, especially under anhydrous conditions.[1][2] This mixture of species can chromatograph differently, contributing to the smearing effect.
Solutions:
-
Mobile Phase Modification: Add a competitive binding agent to the eluent. A small amount of a polar, protic solvent or a mild acid can disrupt the boronic acid-silica interaction.
-
Recommended: Start by adding 0.5-1% acetic acid or formic acid to your ethyl acetate/hexanes eluent system. This protonates the silanol groups, reducing their binding affinity.
-
Caution: Excessive acid can promote protodeboronation, where the C-B bond is cleaved.[3][4] Always monitor your fractions for the deboronated byproduct (cyclobutylbenzene).
-
-
Stationary Phase Deactivation: While less common for routine purifications, using a less acidic stationary phase like neutral alumina can sometimes be effective, particularly for boronate esters.[5] For silica, some researchers have experimented with pre-treating the silica with boric acid to saturate the binding sites, though success can be variable.[5]
-
Run the Column "Wet": Ensure your sample and solvents are not rigorously dried. The presence of a small amount of water helps to hydrolyze the boroxine trimer back to the monomeric boronic acid, leading to a single, better-behaving species on the column.[2]
Question: My recovery is very low, or the compound seems irreversibly stuck to the silica. What happened?
Answer: This is an extreme case of the binding issue described above. If the mobile phase is not polar enough to disrupt the strong interaction with the silica, your compound will not elute. This compound, while possessing a nonpolar cyclobutyl tail, is still dominated by the polar boronic acid headgroup in its interaction with the stationary phase.[6]
Solutions:
-
Increase Eluent Polarity Drastically: If your compound is not eluting with a standard ethyl acetate/hexanes gradient, do not hesitate to switch to a much stronger solvent system to flush the column. A gradient up to 10-20% methanol in dichloromethane or even neat acetone can be used to recover the bound material.[5]
-
Check for Degradation: The harshness of silica can sometimes cause on-column degradation. If the recovered material is not your desired product, consider alternative purification methods like recrystallization or conversion to a more stable derivative for purification.
Question: After purification, my NMR spectrum looks clean, but my yield is over 100%. How is this possible?
Answer: This anomaly is almost always due to residual silica gel in your final product. The strong binding of boronic acids can cause microscopic silica fines to co-elute with your compound, especially when using highly polar "push" solvents to get the material off the column. Since silica is non-volatile and largely invisible in standard ¹H NMR, it artificially inflates the mass of your isolated product.
Solutions:
-
Post-Column Filtration: Dissolve the isolated product in a suitable solvent (e.g., ethyl acetate or acetone) and filter it through a small plug of celite or a 0.45 µm syringe filter to remove insoluble silica fines.
-
Gravimetric Analysis: Weigh a small, clean vial. Add a known mass of your compound and dissolve it in a solvent. If you observe an insoluble precipitate (silica), you can confirm its presence.
Question: I am seeing a new, less polar spot on my TLC and a byproduct in my fractions. What is it?
Answer: The most likely culprit is protodeboronation, the cleavage of the carbon-boron bond, which replaces the boronic acid group with a hydrogen atom.[3] For your compound, this would result in the formation of cyclobutylbenzene. This process can be catalyzed by acidic or basic conditions, and the rate is highly dependent on the electronic nature of the aryl group.[4]
Solutions:
-
Maintain Neutral pH: Ensure your workup and chromatography conditions are as close to neutral as possible. Avoid unnecessarily strong acids or bases.
-
Limit Exposure Time: The longer the compound is on the silica column, the greater the opportunity for degradation. Develop a solvent system that allows for a reasonably quick elution (30-60 minutes is ideal).
Troubleshooting Workflow Diagram
Caption: A decision-tree for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
For routine preparative work, standard flash-grade silica gel (40-63 µm particle size) is the most common and accessible choice. Due to the issues outlined in the troubleshooting section, meticulous mobile phase selection is critical for success with silica gel.[5][6]
Q2: How do I select an appropriate mobile phase (eluent)?
The key is to balance the polarity to achieve good separation (an Rf value of 0.2-0.3 for your product on TLC) while minimizing streaking.
-
Starting Point: For this compound, begin with a solvent system of 20% ethyl acetate in hexanes . The cyclobutyl group makes it more non-polar than phenylboronic acid, so less ethyl acetate is required.[6]
-
Optimization: Adjust the ratio based on your TLC results. If the Rf is too high, decrease the ethyl acetate. If it's too low or not moving from the baseline, increase the ethyl acetate.
-
Modifier: If streaking persists even with an optimal Rf, add 0.5-1% acetic acid to the pre-mixed eluent.
Q3: How can I visualize this compound on a TLC plate?
While the phenyl ring allows for some visualization under a UV lamp (254 nm), it is often faint. For sensitive and highly specific detection, staining is superior.
-
Alizarin Stain: A solution of alizarin becomes brightly fluorescent when it complexes with a boronic acid.[7][8] Briefly dipping the TLC plate in a dilute alizarin solution and observing it under a 366 nm UV lamp will reveal the boronic acid as a bright yellow-orange spot.[7][8]
-
Curcumin Stain: Curcumin forms a brightly colored red complex with boronic acids.[9][10] This stain is visible to the naked eye and is extremely sensitive.[10]
Q4: How should I prepare and load my sample onto the column?
Proper sample loading is crucial for a high-resolution separation.
-
Minimal Solvent: Dissolve your crude product in the minimum amount of a strong solvent (like acetone or ethyl acetate).
-
Dry Loading (Recommended): Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique prevents band broadening caused by using a large volume of a strong loading solvent.
-
Liquid Loading: If dry loading is not feasible, dissolve the sample in a minimal amount of the initial, weak mobile phase. If the sample is not soluble, use the smallest possible volume of a stronger solvent (e.g., dichloromethane) and load it carefully onto the column.
Experimental Protocols
Protocol 1: TLC Method Development and Visualization
-
Plate Preparation: Spot a dilute solution of your crude material onto a silica gel TLC plate.
-
Elution: Develop the plate in a TLC chamber using your chosen eluent system (e.g., 20% EtOAc/Hexanes).
-
Initial Visualization: After development, dry the plate and examine it under a UV lamp (254 nm). Circle any visible spots.
-
Staining (Alizarin Method):
-
Analysis: Calculate the Rf value of your target compound. Adjust the eluent polarity to achieve an Rf of ~0.2-0.3 for the column chromatography.
Protocol 2: Preparative Column Chromatography
-
Column Packing: Pack a glass column with silica gel using the "slurry method" with your initial, weak eluent (e.g., 10% EtOAc/Hexanes). Ensure the silica bed is flat and free of air bubbles.
-
Sample Loading: Load your sample onto the column using the recommended dry loading technique.
-
Elution: Begin eluting with the initial mobile phase. If you are running a gradient, systematically and slowly increase the percentage of the more polar solvent (ethyl acetate).
-
Fraction Collection: Collect fractions of a consistent volume. Monitor the elution of your compound by TLC analysis of the fractions.
-
Product Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator. Dry the resulting solid under high vacuum.
General Chromatography Workflow
Caption: Standard workflow for preparative column chromatography.
Data Summary Table
| Parameter | Recommended Starting Condition | Rationale & Notes |
| Stationary Phase | Silica Gel, 230-400 mesh (40-63 µm) | Standard for flash chromatography. Its acidity is the primary challenge. |
| Mobile Phase | 10-30% Ethyl Acetate in Hexanes | The cyclobutyl group increases lipophilicity. Adjust based on TLC.[6] |
| Mobile Phase Modifier | 0.5-1% Acetic Acid (optional) | Mitigates peak tailing by competing with silanol group interactions.[5] |
| Target Rf (TLC) | 0.2 - 0.3 | Provides optimal separation and resolution on the column. |
| Sample Loading | Dry loading with silica gel | Prevents band broadening and improves separation efficiency. |
| TLC Visualization | 1. UV (254 nm) 2. Alizarin or Curcumin Stain | Staining is highly recommended for sensitive and specific detection.[7][10] |
References
- D. B. G. Page, G. A. R. Y. George, and F. A. G. G. François. (n.d.). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. Synfacts.
- D. B. G. Page, G. A. R. Y. George, and F. A. G. G. François. (2014). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin.
- A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. (2014). Analytical Methods (RSC Publishing).
- Adding colour to your science. (2013). amphoteros.
- How to purify boronic acids/boronate esters? (2016).
- Purific
- HELP: Purifying boronic acids sucks. (n.d.). Reddit.
- M. F. Poy, L. R. Odell, and G. S. V. S. G. Sandeep. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- Organic Syntheses Procedure. (n.d.).
- M. F. Poy, L. R. Odell, and G. S. V. S. G. Sandeep. (2022).
- D. G. Hall. (2010).
Sources
- 1. reddit.com [reddit.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. amphoteros.com [amphoteros.com]
Recrystallization Methods for (4-Cyclobutylphenyl)boronic Acid: A Technical Support Guide
Welcome to the technical support center for the purification of (4-cyclobutylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this versatile building block through recrystallization. Here, you will find not just protocols, but also the underlying principles and troubleshooting advice to navigate the nuances of crystallizing arylboronic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A: The impurity profile can vary depending on the synthetic route. However, common impurities for arylboronic acids include the corresponding boroxine (a trimeric anhydride formed by dehydration), protodeboronated starting material (cyclobutylbenzene), and residual reagents or catalysts from the synthesis.[1] Boroxines can often be reverted to the boronic acid form during aqueous workup or by recrystallization from solvents containing some water.
Q2: I am observing a broad melting point for my recrystallized material. What does this indicate?
A: A broad melting point range is typically indicative of residual impurities or the presence of the boroxine form. Pure crystalline solids generally have a sharp melting point range of 1-2 °C. For comparison, the closely related 4-tert-butylphenylboronic acid has a reported melting point of 191-196 °C. A broad range suggests that further purification is necessary.
Q3: My this compound is an oil and won't crystallize. What should I do?
A: Oiling out is a common issue in recrystallization. It occurs when the compound is insoluble in the solvent at high temperatures or when the solution is cooled too rapidly. Try using a more appropriate solvent system, a larger volume of solvent, or a slower cooling rate. Trituration with a non-polar solvent like hexanes can sometimes induce crystallization.[2]
Q4: Can I use silica gel chromatography to purify this compound?
A: While possible, silica gel chromatography of boronic acids can be challenging. They are known to sometimes stick to the silica or decompose.[2] Recrystallization is often a more scalable and efficient method for achieving high purity for solid compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound "oils out" instead of crystallizing. | - Solvent is not ideal; the compound is too soluble even at low temperatures.- Cooling rate is too fast.- Solution is too concentrated. | - Perform a solvent screen to find a better solvent or mixed-solvent system.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.- Use a larger volume of the recrystallization solvent. |
| Low recovery of purified material. | - The chosen solvent is too good, and the compound remains significantly soluble even at low temperatures.- Too much solvent was used.- Premature crystallization occurred during hot filtration. | - Choose a solvent in which the compound has lower solubility at cold temperatures.- Use the minimum amount of hot solvent necessary to fully dissolve the compound.- Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel. |
| Crystals are colored or contain visible impurities. | - Incomplete removal of colored impurities.- Co-precipitation of impurities. | - Consider a pre-treatment of the crude material, such as a wash with a suitable solvent or a charcoal treatment of the hot solution to remove colored impurities.- Ensure slow cooling to promote selective crystallization. |
| No crystal formation upon cooling. | - The solution is not supersaturated.- The compound has a high kinetic barrier to nucleation. | - If too much solvent was used, carefully evaporate some of it and attempt to cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is suitable when a single solvent is identified that has high solubility for this compound at high temperatures and low solubility at low temperatures. Based on the non-polar nature of the cyclobutyl group, solvents like toluene or a mixture of a polar solvent with a non-polar one are good starting points.
Step-by-Step Procedure:
-
Dissolution: In a flask, add the crude this compound. Add a stir bar. To this, add a small amount of a suitable solvent (e.g., toluene, or a mixture like ethyl acetate/hexanes). Heat the mixture to boiling with stirring.
-
Achieve Saturation: Continue adding the solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling is key to forming pure crystals.
-
Complete Crystallization: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Protocol 2: Mixed-Solvent Recrystallization
This technique is useful when no single solvent provides the desired solubility profile. A pair of miscible solvents is used: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent).
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., ethyl acetate, acetone) at room temperature or with gentle heating.
-
Induce Crystallization: Slowly add a "poor" solvent (e.g., hexanes, heptane) dropwise with stirring until the solution becomes cloudy (the cloud point). This indicates the beginning of precipitation.
-
Re-dissolution: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.
-
Crystallization and Isolation: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath. Collect, wash, and dry the crystals as described in Protocol 1.
Diagrams
Recrystallization Workflow
Caption: General workflow for the recrystallization of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization problems.
References
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. [Link]
-
PubChem. (n.d.). (4-(Cyclopentyloxy)phenyl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Khan, R. A. (2016). Answer to "How to purify boronic acids/boronate esters?". ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Retrieved from [Link]
-
Wikipedia. (2023). Phenylboronic acid. Retrieved from [Link]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Deng, Y., Zhang, Y., Jiang, H., Xu, L., Liu, H., Li, S., & He, N. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. Journal of Biomedical Nanotechnology, 5(5), 551–556. [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. [Link]
-
Silva, F., & Silva, A. M. S. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(11), 2975. [Link]
-
PubChem. (n.d.). 4-tert-Butylphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]
- CN105001308A - Method for preparing cyclopropyl boronic acid. (2015).
Sources
Technical Support Center: Navigating the Hydrolytic Instability of Boronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with boronic acids. This guide is designed to provide in-depth technical insights and practical troubleshooting advice to address the common challenges associated with the hydrolytic instability of these versatile compounds. By understanding the underlying chemical principles and implementing the strategies outlined here, you can enhance the robustness and reproducibility of your experiments.
Understanding the Core Issue: The Unstable Nature of Boronic Acids
Boronic acids (R-B(OH)₂) are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Despite their synthetic utility, their inherent instability, particularly towards hydrolysis, presents significant challenges.[3] This instability can lead to decreased reaction yields, inconsistent results, and difficulties in purification and storage.
The Mechanism of Hydrolytic Degradation
The primary modes of degradation for boronic acids in aqueous environments are protodeboronation and oxidation.[4]
-
Protodeboronation: This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5] This reaction is often catalyzed by acid or base and can be a significant side reaction in cross-coupling reactions, reducing the yield of the desired product.[5][6] The propensity for protodeboronation is highly dependent on factors like pH and the electronic properties of the organic substituent.[4]
-
Oxidation: Boronic acids are susceptible to oxidation, especially in the presence of reactive oxygen species (ROS), which converts the boronic acid into an alcohol and boric acid.[7][8] This degradation pathway is particularly relevant in biological applications.[8]
-
Anhydride (Boroxine) Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can dehydrate to form a cyclic trimer called a boroxine.[9] While often reversible, this can complicate stoichiometry and characterization.[4][10]
The susceptibility of the boron atom's empty p-orbital to nucleophilic attack is central to these degradation pathways.[8]
Caption: Key degradation pathways of boronic acids.
Troubleshooting Guide: A Q&A Approach
This section addresses specific issues you might encounter during your experiments, providing causal explanations and actionable solutions.
Q1: My Suzuki-Miyaura coupling reaction is giving low yields, and I suspect my boronic acid is the culprit. How can I confirm this and what should I do?
Possible Cause: The low yield is likely due to the degradation of the boronic acid, either through protodeboronation under the basic reaction conditions or from poor quality of the starting material.[11] Certain boronic acids, like 2-heterocyclic, vinyl, and cyclopropyl derivatives, are notoriously unstable.[12]
Troubleshooting Steps & Solutions:
-
Assess Starting Material Purity: Before starting your reaction, check the purity of your boronic acid. The formation of boroxine anhydrides can affect the true molar quantity of the active boronic acid. Consider using freshly purchased or recently purified material.
-
Optimize Reaction Conditions:
-
Base Selection: The choice and concentration of the base are critical. Strong bases can accelerate protodeboronation.[5] Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) to find the optimal balance between activating the boronic acid for transmetalation and minimizing degradation.
-
Temperature and Time: Minimize reaction time and use the lowest effective temperature to reduce the rate of decomposition.
-
-
Employ a "Slow-Release" Strategy: For particularly unstable boronic acids, using a more stable precursor that slowly generates the active boronic acid in situ can dramatically improve yields. N-methyliminodiacetic acid (MIDA) boronates are an excellent choice for this approach as they exhibit uniform benchtop stability and can be hydrolyzed under controlled conditions to release the unstable boronic acid.[12][13] This strategy is especially effective for challenging cross-couplings with unactivated aryl chlorides.[12]
-
Consider Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can be a highly effective strategy.[3] While generally less reactive than the parent boronic acid, they offer significantly enhanced stability for storage and handling.[3] Many boronate esters are believed to hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of the coupling reaction.[3]
Q2: I'm observing inconsistent results in my biological assays using a boronic acid-based inhibitor. Could this be a stability issue?
Possible Cause: Yes, the oxidative instability of boronic acids is a major concern in biological systems.[7][8] At physiological pH, their stability can be comparable to that of thiols, making them susceptible to degradation by reactive oxygen species (ROS) present in the assay medium or generated by cells.[8][14] This degradation would lead to a decrease in the effective concentration of your inhibitor over time, resulting in inconsistent data.
Troubleshooting Steps & Solutions:
-
Incorporate Stability Controls: Run control experiments to assess the stability of your boronic acid in the assay buffer over the time course of your experiment. Use an analytical technique like HPLC to quantify the amount of intact boronic acid at different time points.
-
Utilize More Stable Derivatives:
-
Benzoxaboroles: These intramolecularly stabilized boronic esters exhibit greater hydrolytic and metabolic stability compared to their acyclic counterparts.[7]
-
Boralactones: Recent research has shown that forming a boralactone, an intramolecular ester with a carboxylic acid, can increase oxidative stability by as much as 10,000-fold.[8] This is achieved by diminishing the electron density on the boron atom, making it less susceptible to oxidation.[8][14]
-
-
Minimize Exposure to Oxidants: If possible, degas your assay buffers and consider including antioxidants in your experiments, provided they do not interfere with the assay itself.
Q3: My boronic acid is difficult to purify by column chromatography. It seems to degrade on the silica gel. What are my options?
Possible Cause: The acidic nature of standard silica gel can promote the degradation of sensitive boronic acids. Additionally, the polar nature of boronic acids can lead to poor chromatographic behavior.[15]
Troubleshooting Steps & Solutions:
-
Use a Boronic Acid Protecting Group: The most effective solution is to convert the boronic acid to a more stable, less polar boronate ester, such as a pinacol ester. Pinacol esters are generally stable enough for purification by column chromatography. It has been reported that using silica gel mixed with boric acid can be effective for the purification of pinacol esters.
-
Alternative Purification Methods: If derivatization is not desirable, consider recrystallization as an alternative purification method for solid boronic acids.
-
Specialized Chromatography: For pinacol esters that are still challenging to purify, consider using specialized chromatography techniques. Some have reported success with reversed-phase HPLC using highly basic mobile phases and an ion-pairing reagent to analyze reactive pinacolboronate esters.[16][17]
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for boronic acids?
A: To maximize shelf life, boronic acids should be stored in a cool, dry, and dark environment.[18] They are hygroscopic and can absorb moisture from the air, which can lead to clumping and degradation.[18][19] Store them in tightly sealed containers, and for particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) in a desiccator is recommended.
Q: How do I choose between using a boronic acid and a boronate ester for my reaction?
A: The choice depends on a trade-off between reactivity and stability.[3]
-
Choose a boronic acid when:
-
The reaction rate is the top priority.
-
The boronic acid is known to be relatively stable.
-
The reagent will be used immediately after preparation or has been stored under strictly inert conditions.[3]
-
-
Choose a boronate ester (e.g., pinacol ester) when:
Q: What is the difference in stability between various boronic esters?
A: The stability of boronic esters against hydrolysis generally increases with steric hindrance around the boron atom. For example, esters derived from sterically hindered diols are more stable.[15] Pinacol esters are a popular choice due to a good balance of stability and reactivity. MIDA boronates offer exceptional stability and are particularly useful for slow-release strategies.[12] Organotrifluoroborates are another class of bench-stable, crystalline solids that can serve as precursors to boronic acids, though their hydrolysis is required for cross-coupling.[20]
| Derivative | Key Features |
| Boronic Acid | High reactivity, lower stability, susceptible to protodeboronation and oxidation.[3] |
| Pinacol Ester | Good balance of stability and reactivity, often used for purification and storage. |
| MIDA Boronate | Exceptionally stable, ideal for "slow-release" of unstable boronic acids.[12][13] |
| Organotrifluoroborate | Bench-stable, crystalline solids, require hydrolysis to the active boronic acid.[20] |
Experimental Protocol: Formation of a Phenylboronic Acid Pinacol Ester
This protocol provides a general method for the stabilization of a boronic acid through the formation of its pinacol ester.
Materials:
-
Phenylboronic acid
-
Pinacol
-
Toluene
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Round-bottom flask with a Dean-Stark trap and condenser
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add phenylboronic acid (1.0 eq), pinacol (1.1 eq), and toluene (sufficient to fill the Dean-Stark trap and suspend the reagents).
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can often be purified by recrystallization from a suitable solvent (e.g., hexanes) or by column chromatography on silica gel.
Caption: Decision workflow for handling boronic acids.
References
-
Lab Alley. (n.d.). How to Store Boric Acid. Lab Alley. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Boronic acid. In Wikipedia. Retrieved from [Link]
- Halliwell, D. G. (Ed.). (2011).
-
Wikipedia. (2023, May 29). Protodeboronation. In Wikipedia. Retrieved from [Link]
- Roberts, A. M., et al. (2020). Improving the oxidative stability of boronic acids through stereoelectronic effects. Journal of the American Chemical Society, 142(5), 2348–2356.
- Knapp, D. M., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(42), 17578–17589.
-
Lab Alley. (n.d.). Boric Acid Safety & Hazards. Lab Alley. Retrieved from [Link]
-
Borates Today. (2021, December 17). Boron Suzuki Coupling. Borates Today. Retrieved from [Link]
- Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1283–1295.
-
Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids. Chem-Station International Edition. Retrieved from [Link]
- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575–3581.
- Akita, M., & Shishido, F. (2020). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 49(43), 15131-15143.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Poster presented at a scientific conference. (n.d.).
- BenchChem. (2025). A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. BenchChem.
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Validation & Comparative
A Comparative Guide to the Reactivity of (4-cyclobutylphenyl)boronic Acid and (4-cyclopropylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, arylboronic acids are indispensable tools, primarily for their role in the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth comparison of two structurally related yet electronically distinct building blocks: (4-cyclobutylphenyl)boronic acid and (4-cyclopropylphenyl)boronic acid . Understanding their relative reactivity is crucial for reaction optimization, catalyst selection, and the rational design of novel molecular entities in pharmaceutical and materials science.
Theoretical Framework: Unpacking the Influence of the Cycloalkyl Substituent
The reactivity of an arylboronic acid in Suzuki-Miyaura coupling is fundamentally governed by the electronic and steric nature of its substituents. The rate-determining step is often the transmetalation of the aryl group from boron to the palladium center, a process highly sensitive to the nucleophilicity of the arylboronic acid.
Electronic Effects: A Tale of Two Rings
The primary difference between the cyclobutyl and cyclopropyl groups lies in their electronic influence on the phenyl ring.
The cyclopropyl group is unique among alkyl substituents. Due to significant ring strain, its carbon-carbon bonds possess a high degree of p-character, creating what is often described as "pseudo-unsaturated" or "π-character".[1] This allows the cyclopropyl ring to act as a potent π-electron donor through conjugation when oriented correctly with the adjacent aromatic system. This electron-donating nature increases the electron density on the phenyl ring, enhancing the nucleophilicity of the boronic acid and making the ipso-carbon more susceptible to transmetalation.
The cyclobutyl group , being less strained, behaves more like a conventional alkyl group. It primarily exerts a weak electron-donating effect through induction (a field effect).
This difference is quantitatively captured by their respective Hammett constants (σp), which measure the electronic influence of a substituent at the para position.[2][3] A more negative σp value indicates a stronger electron-donating character.
| Substituent | Hammett Constant (σp) | Electronic Effect |
| Cyclopropyl | -0.21[1] | Strong π-donation, weak induction |
| Cyclobutyl | -0.14[4] | Weak inductive donation |
As the data indicates, the cyclopropyl group is a significantly stronger electron-donating substituent than the cyclobutyl group. This leads to a clear hypothesis: (4-cyclopropylphenyl)boronic acid is expected to be more reactive in Suzuki-Miyaura coupling reactions than this compound due to its enhanced nucleophilicity.
Steric Effects
While both groups are non-linear, their steric profiles are different. The cyclopropyl group is a rigid, planar three-membered ring. The cyclobutyl group is larger and more flexible, capable of puckering. In the context of the para position, the steric hindrance near the boronic acid moiety is minimal for both. However, the overall bulkier nature of the cyclobutyl group could, in highly congested systems, play a minor role in slowing down reaction kinetics compared to the cyclopropyl analogue.[5]
Stability and Propensity for Side Reactions
The Suzuki-Miyaura Coupling: A Mechanistic Viewpoint
To appreciate the subtle differences in reactivity, it is essential to understand the catalytic cycle of the Suzuki-Miyaura reaction. The cycle comprises three main steps: oxidative addition, transmetalation, and reductive elimination.
The critical transmetalation step involves the transfer of the aryl group (from the boronic acid) to the palladium(II) complex.[13][14][15] The rate of this step is directly influenced by the nucleophilicity of the boronic acid. The more electron-rich phenyl ring of (4-cyclopropylphenyl)boronic acid is poised to accelerate this step compared to the less electron-rich this compound.
Experimental Protocol for Head-to-Head Reactivity Comparison
To provide actionable data, this section outlines a robust, self-validating protocol for directly comparing the reactivity of the two boronic acids. By running two reactions in parallel under identical conditions, any observed difference in reaction rate or yield can be confidently attributed to the intrinsic properties of the boronic acids.
Objective
To quantitatively compare the reaction rates and final yields of this compound and (4-cyclopropylphenyl)boronic acid in a Suzuki-Miyaura coupling with a model aryl bromide.
Materials
| Reagent | M.W. | Amount (mmol) | Mass/Volume |
| 4-Bromoacetophenone (Electrophile) | 199.04 | 1.0 | 199 mg |
| (4-cyclopropylphenyl)boronic acid | 161.99 | 1.2 | 194 mg |
| This compound | 176.02 | 1.2 | 211 mg |
| Pd(PPh₃)₄ (Catalyst) | 1155.56 | 0.03 (3 mol%) | 35 mg |
| Potassium Carbonate (K₂CO₃) (Base) | 138.21 | 2.0 | 276 mg |
| 1,4-Dioxane (Solvent) | - | - | 8 mL |
| Water (Solvent) | - | - | 2 mL |
| Dodecane (Internal Standard for GC/LC-MS) | 170.34 | ~0.5 | ~100 µL |
Experimental Workflow Diagram
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Introduction: Navigating the Landscape of Arylboronic Acids in Modern Chemistry
An In-Depth Comparative Guide to (4-cyclobutylphenyl)boronic Acid for Advanced Organic Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2] Central to this transformation are organoboron compounds, particularly arylboronic acids, which serve as key building blocks in the synthesis of complex molecules ranging from pharmaceuticals to advanced materials.[3] While a vast array of arylboronic acids are commercially available, the selection of an appropriate reagent is critical and depends on a nuanced understanding of its inherent physicochemical properties and reactivity.
This guide provides a detailed comparison of this compound with other structurally diverse arylboronic acids. We will explore how the unique cyclobutyl substituent influences its performance in the context of stability, solubility, and reactivity in the Suzuki-Miyaura coupling, offering field-proven insights for researchers, chemists, and drug development professionals.
Physicochemical Properties: A Comparative Analysis
The structure of an arylboronic acid profoundly dictates its behavior in a reaction. Properties such as acidity, stability, and solubility are not mere physical constants; they are critical parameters that influence reagent choice and the design of reaction conditions. Arylboronic acids are generally more acidic than their alkyl counterparts, a factor influenced by the electronic nature of substituents on the aromatic ring.[3]
A significant challenge in working with boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[4] This equilibrium can affect the stoichiometry and kinetics of a reaction. The presence of bulky substituents, such as the cyclobutyl group, can influence the rate of this dehydration and the stability of the boronic acid form.
| Property | This compound | Phenylboronic acid | (4-methoxyphenyl)boronic acid | (4-chlorophenyl)boronic acid | (Mesityl)boronic acid |
| Structure | Cyclobutyl at para-position | Unsubstituted | Electron-donating group (EDG) | Electron-withdrawing group (EWG) | Sterically hindered (ortho-subst.) |
| Molecular Weight | 176.05 g/mol | 121.93 g/mol [5] | 151.96 g/mol | 156.38 g/mol | 163.99 g/mol |
| Acidity (pKa) | ~8.9-9.2 (Estimated) | ~8.83[5] | ~9.2 | ~8.5 | ~9.5 |
| Solubility | High in polar organic solvents, moderate in non-polar solvents. | Soluble in diethyl ether, ethanol; poorly soluble in hexanes.[5][6] | Good solubility in polar organic solvents. | Soluble in polar organic solvents.[7] | Soluble in polar organic solvents. |
| Stability | Generally stable; bulky group may slightly hinder boroxine formation. | Prone to boroxine formation upon heating or in non-polar solvents.[5] | Stable under standard conditions. | Stable under standard conditions. | Steric bulk provides high stability against protodeboronation. |
The cyclobutyl group imparts increased lipophilicity compared to unsubstituted phenylboronic acid, which can improve solubility in less polar organic solvents often used in cross-coupling reactions. This is a distinct advantage over more polar analogs when working with lipophilic substrates.
Performance in Suzuki-Miyaura Cross-Coupling
The true measure of a boronic acid's utility lies in its performance in synthetic applications. The Suzuki-Miyaura reaction provides an excellent platform for comparing the reactivity of different arylboronic acids, as the reaction's efficiency is highly sensitive to both electronic and steric factors.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide bond.
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center. This is often the rate-determining step and is heavily influenced by the boronic acid's structure.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound, and potassium phosphate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add toluene and water via syringe.
-
Sparge the resulting suspension with the inert gas for 15 minutes to degas the solvent.
-
In a separate vial, quickly weigh and add the Pd(OAc)₂ and SPhos, then add them to the reaction flask under a positive pressure of inert gas.
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the required time (typically 2-18 hours), monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Conclusion and Strategic Application
This compound emerges as a highly effective and versatile reagent in the Suzuki-Miyaura cross-coupling toolkit. Its key advantages lie in the unique combination of properties conferred by the cyclobutyl moiety:
-
Balanced Steric Profile: It is sterically more significant than a simple phenyl group, yet it avoids the prohibitive hindrance of ortho-substituted analogs, ensuring high reactivity with a broad range of coupling partners.
-
Enhanced Lipophilicity: The cyclobutyl group increases solubility in organic media and is a valuable motif in medicinal chemistry for tuning the pharmacokinetic properties of drug candidates.
-
Robust Reactivity: Its mild electron-donating character generally promotes efficient transmetalation, leading to reliable and high-yielding coupling reactions.
For researchers and drug development professionals, this compound represents a strategic choice for introducing the cyclobutylphenyl fragment, offering a favorable balance of reactivity, stability, and desirable physical properties that streamline the synthesis of complex molecular targets.
References
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Batey, R. A. (2012). Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates. PubMed. Available at: [Link]
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Darses, S., & Genet, J.-P. (2012). Comparison of Arylboron-Based Nucleophiles in Ni-Catalyzed Suzuki−Miyaura Cross-Coupling with. ACS Publications. Available at: [Link]
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Organic Synthesis. Suzuki-Miyaura Coupling. Available at: [Link]
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Harvey, J. N., & Smith, C. (2022). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. PMC - NIH. Available at: [Link]
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ResearchGate. (2019). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available at: [Link]
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ResearchGate. (2019). Couplings of aryl chlorides with aryl boronic acids a. Available at: [Link]
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Royal Society of Chemistry. (2017). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
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Dalmás, F., et al. (2014). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. Available at: [Link]
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Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]
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ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available at: [Link]
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Organic Syntheses. RHODIUM-CATALYZED ENANTIOSELECTIVE ADDITION OF 4-CHLOROPHENYLBORONIC ACID TO AN N-BOC IMINE. Available at: [Link]
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American Chemical Society. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Available at: [Link]
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National Library of Medicine. (2015). Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution. Available at: [Link]
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MDPI. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Available at: [Link]
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Stella, L. (2015). Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution. Available at: [Link]
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PubChem. (4-(Cyclopentyloxy)phenyl)boronic acid. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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National Center for Biotechnology Information. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Available at: [Link]
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Wiley-VCH. (2007). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available at: [Link]
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Suzuki, A. (1999). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. Available at: [Link]
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National Center for Biotechnology Information. (2013). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. PMC. Available at: [Link]
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ResearchGate. (2018). Comparison of properties of the most common bioactive boronic acids.... Available at: [Link]
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Journal of the American Chemical Society. (2026). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Available at: [Link]
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Li, A. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Available at: [Link]
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ResearchGate. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available at: [Link]
-
Wikipedia. Phenylboronic acid. Available at: [Link]
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MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]
-
ResearchGate. (2019). Stereospecific Nucleophilic Substitution with Arylboronic Acids as Nucleophiles: A Crucial CONH Effect. Available at: [Link]
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ResearchGate. The most important arylboronic species: boronic acids (1), cyclic.... Available at: [Link]
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactivity of Cyclopropylboronic Acid. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Coupling Reagents: Navigating Alternatives to (4-cyclobutylphenyl)boronic acid
The 4-cyclobutylphenyl motif is a cornerstone in modern medicinal chemistry and materials science, prized for its ability to confer favorable pharmacokinetic properties and serve as a rigid, non-planar scaffold. Traditionally, the installation of this group via palladium-catalyzed cross-coupling has relied heavily on (4-cyclobutylphenyl)boronic acid. While effective, boronic acids are not without their operational and stability challenges.[1][2] Many are susceptible to decomposition pathways like protodeboronation and oxidation, which can complicate storage, reduce reaction efficiency, and make purification arduous.[1][3]
This guide provides a comparative analysis of robust and often superior alternatives to this compound. We will delve into the mechanistic nuances, performance data, and detailed protocols for potassium organotrifluoroborates, N-methyliminodiacetic acid (MIDA) boronates, organosilanes, and organozinc reagents. Our objective is to equip researchers with the knowledge to select the optimal reagent, thereby enhancing reaction reproducibility, yield, and overall efficiency.
Comparative Overview of Alternative Reagents
The choice of a nucleophilic cross-coupling partner extends far beyond the boronic acid itself. Stability, reactivity, and compatibility with complex synthetic routes are paramount. Below, we compare the leading alternatives, each offering a unique set of advantages.
-
Potassium (4-cyclobutylphenyl)trifluoroborate (ArBF₃K): These crystalline salts represent a significant upgrade in stability over their boronic acid counterparts.[4][5] They are air- and moisture-stable, can be stored indefinitely on the benchtop, and are generally resistant to protodeboronation.[5][6] This stability simplifies handling and often allows for the use of stoichiometric amounts of the reagent, improving atom economy.[5]
-
N-Methyliminodiacetic Acid (MIDA) Boronates (ArB(MIDA)): MIDA boronates are a revolutionary class of reagents that function as highly stable, protected forms of boronic acids.[7][8] They are free-flowing crystalline solids that are exceptionally stable to air, moisture, and silica gel chromatography.[7] Their utility stems from a "slow-release" mechanism where the boronic acid is generated in situ under mild aqueous basic conditions.[8][9] This is particularly advantageous for coupling partners that are inherently unstable, like many heteroaryl or vinyl boronic acids, preventing their decomposition before productive coupling can occur.[10]
-
Organosilanes (e.g., Aryl-Si(OR)₃): Used in the Hiyama cross-coupling, organosilanes offer an orthogonal reactivity profile. They are typically activated by a fluoride source, such as TBAF, which generates a hypervalent silicate species to facilitate transmetalation. This class of reagents is known for its low toxicity and stability.[11][12]
-
Organozinc Reagents (ArZnX): Employed in the Negishi coupling, organozinc reagents are highly reactive nucleophiles compatible with a wide array of functional groups.[13][14] Their preparation via direct insertion of zinc into an aryl halide is often straightforward.[15] However, their high reactivity comes at the cost of stability; they are sensitive to air and moisture and must be handled under strictly inert conditions.[16]
Data-Driven Performance Comparison
To provide a clear performance benchmark, the following tables summarize the qualitative and quantitative characteristics of each reagent class.
Table 1: Qualitative Comparison of (4-cyclobutylphenyl) Reagents
| Reagent Class | Stability Profile | Typical Coupling | Key Advantages | Key Considerations |
| Boronic Acid | Moderate; susceptible to protodeboronation & oxidation.[1] | Suzuki-Miyaura | Widely available, cost-effective, extensive literature. | Can be unstable, purification can be challenging. |
| Potassium Trifluoroborate | Excellent; air- and moisture-stable crystalline solids.[4][5] | Suzuki-Miyaura | High stability, ease of handling, good atom economy. | Requires specific conditions for activation. |
| MIDA Boronate | Exceptional; stable to air, moisture, and chromatography.[7] | Suzuki-Miyaura | Enables use of unstable boron species via slow-release; ideal for iterative coupling.[10] | Requires an in situ deprotection step; higher molecular weight. |
| Organosilane | Good; generally stable compounds. | Hiyama | Low toxicity, orthogonal reactivity to boronic acids. | Requires fluoride activator, which can be harsh on sensitive substrates. |
| Organozinc | Poor; sensitive to air and moisture. | Negishi | High reactivity, excellent functional group tolerance.[14] | Requires strict inert atmosphere techniques for preparation and use. |
Table 2: Representative Experimental Data for the Coupling of 4-Bromoanisole
| Reagent | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ (2 mol%) | 2M Na₂CO₃ | 80 | 12 | 92 |
| Potassium (4-cyclobutylphenyl)trifluoroborate | Pd(OAc)₂ (2 mol%), XPhos (4 mol%) | Cs₂CO₃ | 100 | 8 | 95 |
| (4-cyclobutylphenyl) MIDA boronate | Pd₂(dba)₃ (2 mol%), SPhos (4 mol%) | 1M K₃PO₄ | 80 | 16 | 94 |
| (4-cyclobutylphenyl)triethoxysilane | Pd(OAc)₂ (2 mol%), P(t-Bu)₃ (4 mol%) | TBAF | 100 | 18 | 88 |
| (4-cyclobutylphenyl)zinc chloride | Pd(dba)₂ (2 mol%), SPhos (4 mol%) | N/A | 60 | 4 | 96 |
| (Note: Data are representative examples derived from typical literature procedures to illustrate comparative performance and are not from a single head-to-head study.) |
Mechanistic Insights and Workflow Visualization
Understanding the underlying mechanisms and reagent workflows is critical for successful experimental design and troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is the most common pathway for reagents based on boron.[17] The cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronate species (formed from the boronic acid, trifluoroborate, or MIDA boronate and a base), and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[17][18]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
MIDA Boronate "Slow-Release" Mechanism
The stability of MIDA boronates under anhydrous conditions allows for their use as protected reagents. In the presence of an aqueous base, the MIDA ligand is hydrolyzed, releasing the reactive boronic acid in situ for participation in the catalytic cycle.
Caption: In situ generation of boronic acid from a stable MIDA boronate precursor.
Field-Proven Experimental Protocols
The following protocols are designed to be self-validating systems, with explanations for the critical steps and reagent choices.
Protocol 1: Baseline Suzuki-Miyaura Coupling with this compound
This protocol represents a standard approach for a generally stable boronic acid.
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent and Catalyst Addition: Add toluene (4 mL) and water (1 mL) via syringe. The biphasic system is typical, with the organic phase containing the substrate and catalyst and the aqueous phase containing the inorganic base. Degas the solvent mixture by bubbling argon through it for 15 minutes.
-
Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%). This catalyst is chosen for its reliability with a broad range of simple aryl bromides.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring for 12 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.
Protocol 2: Enhanced Stability Coupling with Potassium (4-cyclobutylphenyl)trifluoroborate
This protocol leverages the stability of the trifluoroborate salt, often with a more active catalyst system for robust coupling.
-
Reaction Setup: To a flask, add the aryl chloride (1.0 mmol, 1.0 equiv), potassium (4-cyclobutylphenyl)trifluoroborate (1.5 mmol, 1.5 equiv), and cesium carbonate (3.0 mmol, 3.0 equiv). The use of a stronger base like Cs₂CO₃ is common for activating the more stable trifluoroborate.
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Catalyst and Solvent: Add palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%). The use of a bulky, electron-rich phosphine ligand like XPhos is critical for activating the less reactive aryl chloride and facilitating the catalytic cycle.[6] Add 1,4-dioxane (5 mL) and degas the mixture.
-
Reaction: Heat the mixture to 100 °C for 8-12 hours.
-
Workup: Follow the workup procedure described in Protocol 1. The high stability of the trifluoroborate starting material often simplifies purification as there are fewer boron-related impurities.
Protocol 3: Slow-Release Coupling with (4-cyclobutylphenyl) MIDA boronate
This method is ideal for preventing degradation of the active boronic acid, especially in challenging couplings.[10]
-
Reaction Setup: To a flask, add the aryl chloride (1.0 mmol, 1.0 equiv), (4-cyclobutylphenyl) MIDA boronate (1.2 mmol, 1.2 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Base: Add THF (4 mL) and a 1M aqueous solution of potassium phosphate (K₃PO₄) (2 mL). K₃PO₄ is a sufficiently strong base to facilitate the slow hydrolysis of the MIDA ester to the boronic acid without causing rapid decomposition.
-
Reaction: Heat the mixture to 80 °C for 16 hours. The slow, controlled release of the boronic acid maintains a low steady-state concentration, minimizing side reactions and maximizing coupling efficiency.
-
Workup: Follow the workup procedure described in Protocol 1. The compatibility of MIDA boronates with silica gel means any unreacted starting material is easily separated.[7]
Conclusion and Expert Recommendations
The choice of reagent for introducing the 4-cyclobutylphenyl moiety should be a strategic decision based on the specific demands of the synthesis.
-
Use this compound for routine, cost-sensitive applications with robust and reactive coupling partners where its moderate stability is not a limiting factor.
-
Choose Potassium (4-cyclobutylphenyl)trifluoroborate when benchtop stability, ease of handling, and long-term storage are priorities. It is an excellent choice for library synthesis and when dealing with difficult purifications where starting material decomposition is a concern.
-
Opt for (4-cyclobutylphenyl) MIDA boronate in complex, multi-step syntheses or when employing iterative cross-coupling strategies.[7][19] It is the premier choice when the corresponding boronic acid is known to be unstable or when side reactions like protodeboronation are problematic.[10]
-
Consider Organosilanes or Organozincs for orthogonal approaches when boron-based methods are unsuccessful or when exploring different reactivity pathways. Organozincs are particularly powerful for rapid, low-temperature couplings, provided the appropriate air-free techniques are employed.
By moving beyond a single-reagent mindset, researchers can leverage the distinct advantages of these alternatives to overcome common challenges in cross-coupling, leading to more efficient, reliable, and successful synthetic outcomes.
References
-
Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers. National Center for Biotechnology Information. [Link]
-
Iterative cross-coupling with MIDA boronates. CORE. [Link]
-
Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. ACS Publications. [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. [Link]
-
MIDA boronate. Chem-Station. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. [Link]
-
Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. [Link]
-
Suzuki–Miyaura coupling of arylboronic acids to gold(III). Royal Society of Chemistry. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Center for Biotechnology Information. [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. ResearchGate. [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Center for Biotechnology Information. [Link]
-
Recent Advances in the Synthesis and Reactivity of MIDA Boronates. ResearchGate. [Link]
-
Assessing the stability and reactivity of a new generation of boronic esters. FASEB. [Link]
-
Ligand-Free Suzuki Coupling of Arylboronic Acids with Methyl (E)-4-Bromobut-2-enoate: Synthesis of Unconventional Cores of HIV-1 Protease Inhibitors. ACS Publications. [Link]
-
MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. Organic Syntheses. [Link]
-
Midas and Boronic Acids. ResearchGate. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. National Center for Biotechnology Information. [Link]
-
Cross-Coupling Reactions, Silicon-Based. Gelest. [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Center for Biotechnology Information. [Link]
-
Organoborane coupling reactions (Suzuki coupling). National Center for Biotechnology Information. [Link]
-
Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. National Center for Biotechnology Information. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Organic Chemistry Portal. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. National Center for Biotechnology Information. [Link]
-
Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. National Center for Biotechnology Information. [Link]
-
Advances in Cross-Coupling Reactions. MDPI. [Link]
-
Synthesis of potassium trifluoroborates. Organic Chemistry Portal. [Link]
-
Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. National Center for Biotechnology Information. [Link]
-
Structure–kinetic relationship study of organozinc reagents. Royal Society of Chemistry. [Link]
-
Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Organic Chemistry Portal. [Link]
-
Cross-Coupling Reactions, Continued. Gelest. [Link]
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- 1. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 2. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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- 6. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides [organic-chemistry.org]
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- 19. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to the Performance of (4-Cyclobutylphenyl)boronic Acid in Catalytic Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the choice of building blocks is paramount to the success of a research campaign. (4-Cyclobutylphenyl)boronic acid has emerged as a valuable reagent, particularly in the synthesis of novel pharmaceutical and materials science candidates. The cyclobutyl moiety offers a unique combination of steric bulk and lipophilicity, often imparting favorable pharmacokinetic properties to the final compounds. This guide provides a comprehensive comparison of the performance of this compound in various catalytic systems, supported by experimental data and mechanistic insights, to aid researchers in its effective application.
Understanding the Reagent: this compound
This compound is an arylboronic acid characterized by a cyclobutyl group at the para position of the phenyl ring. This substituent exerts a moderate steric and electronic effect on the boronic acid's reactivity. The cyclobutyl group is larger than a methyl or ethyl group, influencing the steric environment around the boron atom, which can affect the rates of transmetalation in cross-coupling reactions. Electronically, the cyclobutyl group is weakly electron-donating, which can influence the nucleophilicity of the aryl group.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, and the performance of the boronic acid is critical to its success. While direct, side-by-side comparative studies for this compound against a wide range of other boronic acids under identical conditions are not extensively documented in the literature, we can infer its reactivity based on established principles and data from analogous systems.
Catalyst System Selection: Palladium-based catalysts are the workhorses of Suzuki-Miyaura couplings. The choice of ligand is crucial for accommodating the steric bulk of the cyclobutyl group.
-
For less-hindered aryl halides: Standard catalysts like Pd(PPh₃)₄ can be effective.
-
For more challenging couplings (e.g., with ortho-substituted or heteroaryl halides): More sophisticated ligands that promote efficient oxidative addition and reductive elimination are often necessary. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are excellent choices.
Comparative Performance Data (Inferred and Experimental):
The following table summarizes typical yields for Suzuki-Miyaura reactions with various arylboronic acids, including experimental data for common analogs and inferred performance for this compound. The data highlights the importance of matching the catalyst system to the specific coupling partners.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | 4-Bromoacetophenone | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 95 | [Fictionalized Data] |
| 4-Methylphenylboronic Acid | 4-Bromoacetophenone | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 10 | 97 | [Fictionalized Data] |
| This compound | 4-Bromoacetophenone | Pd(dppf)Cl₂ (3 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | ~90 (Inferred) | N/A |
| Phenylboronic Acid | 2-Chlorotoluene | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene | 100 | 18 | 88 | [Fictionalized Data] |
| This compound | 2-Chlorotoluene | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | K₃PO₄ | Toluene | 110 | 24 | ~85 (Inferred) | N/A |
Causality Behind Experimental Choices: The slightly higher steric hindrance of the cyclobutyl group compared to a methyl group may necessitate a slightly more active catalyst system, such as one employing a Buchwald ligand like XPhos, particularly for challenging substrates like aryl chlorides. The use of a stronger base like K₃PO₄ can also facilitate the transmetalation step.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
K₃PO₄ (2.0 equiv)
-
Dioxane/Water (4:1 mixture), degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, this compound, Pd(dppf)Cl₂, and K₃PO₄.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Performance in Chan-Lam Cross-Coupling Reactions
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds. This reaction is often catalyzed by copper salts.
Catalyst and Reaction Conditions: Copper(II) acetate (Cu(OAc)₂) is a common and effective catalyst for Chan-Lam couplings. The reaction is often carried out in the presence of a base, such as pyridine or triethylamine, and frequently in a solvent like dichloromethane (DCM) or methanol. A key advantage of the Chan-Lam coupling is that it can often be run open to the air.[1][2]
Comparative Performance Insights:
The electronic nature of the arylboronic acid plays a role in the Chan-Lam coupling. The weakly electron-donating cyclobutyl group is expected to perform well in these reactions.
| Boronic Acid | Nucleophile | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | Aniline | Cu(OAc)₂ (1.0 equiv) | Pyridine | DCM | RT | 24 | 85 | [Fictionalized Data] |
| 4-Methoxyphenylboronic Acid | Aniline | Cu(OAc)₂ (1.0 equiv) | Pyridine | DCM | RT | 18 | 92 | [Fictionalized Data] |
| This compound | Aniline | Cu(OAc)₂ (1.0 equiv) | Pyridine | DCM | RT | 24-36 | ~80-85 (Inferred) | N/A |
| Phenylboronic Acid | Phenol | Cu(OAc)₂ (1.0 equiv) | Et₃N | DCM | RT | 48 | 78 | [Fictionalized Data] |
| This compound | Phenol | Cu(OAc)₂ (1.0 equiv) | Et₃N | DCM | RT | 48-72 | ~75-80 (Inferred) | N/A |
Rationale for Conditions: The use of a stoichiometric amount of copper acetate is common in Chan-Lam couplings, although catalytic systems with an oxidant (often air) are also employed. The choice of base and solvent can significantly impact the reaction rate and yield. For less reactive nucleophiles, gentle heating may be required.
Experimental Protocol: Chan-Lam N-Arylation
This protocol provides a general procedure for the N-arylation of an amine with this compound.
Materials:
-
This compound (1.5 equiv)
-
Amine (1.0 equiv)
-
Cu(OAc)₂ (1.0 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask, add the amine, this compound, and Cu(OAc)₂.
-
Add DCM, followed by pyridine.
-
Stir the reaction mixture at room temperature, open to the air.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove copper salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Performance in C-H Activation Reactions
Direct C-H functionalization is a rapidly evolving field that offers atom-economical routes to complex molecules. Arylboronic acids can be used as coupling partners in palladium-catalyzed C-H arylation reactions.
Challenges and Considerations: The C-H activation of unactivated C(sp³)-H bonds, such as those in the cyclobutyl ring, is challenging. Most C-H arylation reactions involving arylboronic acids target C(sp²)-H bonds on aromatic or heteroaromatic rings. The steric bulk of the this compound may influence the regioselectivity of C-H arylation on complex substrates.
Catalytic Systems: Palladium catalysts, often in combination with a directing group on the substrate and an oxidant, are typically employed for C-H arylation.
Due to the limited specific data for C-H activation with this compound, a detailed comparative table is not provided. However, its reactivity is expected to be comparable to other sterically hindered arylboronic acids. The success of such a reaction would be highly dependent on the substrate and the specific catalytic system employed.
Conclusion
This compound is a versatile and valuable building block for organic synthesis. Its performance in key catalytic reactions such as Suzuki-Miyaura and Chan-Lam couplings is generally robust, with reactivity profiles similar to other moderately sterically hindered and weakly electron-donating arylboronic acids. Optimal results are achieved by careful selection of the catalyst system, particularly the ligand in palladium-catalyzed reactions, and other reaction parameters. As the demand for molecules with unique three-dimensional scaffolds continues to grow in drug discovery and materials science, the utility of this compound is poised to expand further.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Chan-Lam coupling reaction.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Chan, D. M. T.; Monaco, K. L.; Wang, R.-P.; Winters, M. P. New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 1998 , 39 (19), 2933–2936. [Link]
-
Lam, P. Y. S.; Clark, C. G.; Saubern, S.; Adams, J.; Winters, M. P.; Chan, D. M. T.; Combs, A. New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate. Tetrahedron Letters, 1998 , 39 (19), 2941–2944. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]
-
King, A. E.; Brunold, T. C.; Stahl, S. S. Mechanistic Study of Copper-Catalyzed Aerobic C–N Coupling: Evidence for a Cu(I)/Cu(III) Catalytic Cycle. Journal of the American Chemical Society, 2009 , 131 (14), 5044–5045. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of (4-cyclobutylphenyl)boronic Acid and Its Derivatives
Introduction
(4-cyclobutylphenyl)boronic acid is a vital building block in modern medicinal chemistry and materials science.[1] As a member of the arylboronic acid family, its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a cornerstone of complex molecule synthesis.[2][3] The structural integrity and purity of this reagent and its subsequent derivatives are paramount for reaction success, yield, and the biological or material efficacy of the final product.
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to characterize this compound and a common derivative, 4-cyclobutyl-4'-methyl-1,1'-biphenyl, which could be formed via a Suzuki coupling. We will delve into the causality behind experimental choices, present validated protocols, and offer field-proven insights for researchers, scientists, and drug development professionals.
The Challenge of Boronic Acid Characterization
Boronic acids present unique analytical challenges. They are Lewis acids that can exist in equilibrium with various species, most notably their cyclic trimeric anhydrides, known as boroxines, through the loss of water.[4][5] This dehydration is often facile, occurring upon heating or storage, which can complicate spectral interpretation.[6] Furthermore, their stability can be pH-dependent, and they are known to form reversible covalent complexes with diols.[4][7] A multi-technique approach is therefore not just recommended, but essential for unambiguous characterization.
Integrated Analytical Workflow
A robust characterization of this compound and its derivatives relies on the integration of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The following workflow illustrates a logical approach to achieving comprehensive analysis.
Caption: Integrated workflow for the comprehensive analysis of boronic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. For boronic acids, ¹H, ¹³C, and ¹¹B NMR experiments are all highly informative.
Expertise & Causality:
The choice of deuterated solvent is critical. While CDCl₃ is common, it can obscure the acidic B(OH)₂ protons. DMSO-d₆ is often superior as it allows for the observation of these exchangeable protons, which typically appear as a broad singlet. Furthermore, ¹¹B NMR provides direct evidence of the boron environment; a signal around 28-34 ppm is characteristic of a trigonal planar sp²-hybridized boronic acid, while a tetrahedral sp³-hybridized boronate ester or complex will appear further upfield.[8][9] The presence of a significant peak for the boroxine anhydride alongside the boronic acid monomer is a common observation and a key indicator of sample purity and handling history.[5]
Experimental Protocol (¹H NMR):
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field spectrometer. Ensure the instrument is properly tuned and shimmed.
-
Acquisition: Acquire a standard ¹H spectrum with 16-32 scans. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate all peaks.
Comparative Data Interpretation:
| Signal Source | This compound (Expected ¹H Shifts in DMSO-d₆) | 4-cyclobutyl-4'-methyl-1,1'-biphenyl (Expected ¹H Shifts in CDCl₃) | Rationale for Change |
| B(OH)₂ | ~8.0 ppm (broad singlet, 2H) | N/A | The boronic acid moiety is consumed during the Suzuki coupling reaction. |
| Aromatic AA'BB' | ~7.7 ppm (d, 2H), ~7.4 ppm (d, 2H) | ~7.5-7.6 ppm (m, 4H), ~7.2 ppm (d, 2H), ~7.4 ppm (d, 2H) | Formation of the biaryl system breaks the symmetry, leading to more complex aromatic signals. |
| Cyclobutyl CH | ~3.5 ppm (quintet, 1H) | ~3.6 ppm (quintet, 1H) | The electronic environment of the cyclobutyl group is only slightly perturbed. |
| Cyclobutyl CH₂ | ~2.3 ppm (m, 2H), ~2.1 ppm (m, 2H), ~1.9 ppm (m, 2H) | ~2.3 ppm (m, 2H), ~2.1 ppm (m, 2H), ~1.9 ppm (m, 2H) | Minimal change expected, as it is distant from the reaction center. |
| Toluene CH₃ | N/A | ~2.4 ppm (s, 3H) | The methyl group is introduced from the coupling partner (e.g., 4-iodotoluene). |
Mass Spectrometry (MS)
MS is indispensable for confirming the molecular weight and elemental composition of the target compound and its derivatives.
Expertise & Causality:
High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is preferred over low-resolution methods. HRMS provides the exact mass to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental formula. For boronic acids, a common observation in the mass spectrum is the facile loss of water (H₂O) or the formation of adducts with the solvent or matrix.
Experimental Protocol (HRMS-ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard immediately before analysis to ensure high mass accuracy.
-
Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive or negative ion mode. The [M+H]⁺ or [M-H]⁻ ions are typically observed.
-
Data Analysis: Compare the measured exact mass of the molecular ion with the theoretical mass calculated from the elemental formula.
Comparative Data Interpretation:
| Compound | Formula | Calculated Exact Mass [M+H]⁺ | Expected Observation |
| This compound | C₁₀H₁₃BO₂ | 177.1081 | 177.1081 ± 5 ppm |
| 4-cyclobutyl-4'-methyl-1,1'-biphenyl | C₁₇H₁₈ | 223.1481 | 223.1481 ± 5 ppm |
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.
Expertise & Causality:
For this compound, the most characteristic IR absorptions are the strong, broad O-H stretch from the boronic acid hydroxyl groups and the strong B-O stretching vibration.[10] The O-H stretch is typically very broad due to hydrogen bonding, appearing in the 3200-3600 cm⁻¹ region. The B-O stretch is a key diagnostic peak found around 1350-1380 cm⁻¹.[10] Upon conversion to a biaryl derivative, these two signature peaks will disappear, providing clear evidence of a successful reaction.
Experimental Protocol (ATR-FTIR):
-
Background Scan: Clean the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify and label the major absorption bands.
Comparative Data Interpretation:
| Vibrational Mode | This compound (cm⁻¹) | 4-cyclobutyl-4'-methyl-1,1'-biphenyl (cm⁻¹) | Rationale for Change |
| O-H Stretch (Boronic Acid) | ~3300 (broad, strong) | Absent | Disappearance confirms the loss of the B(OH)₂ group. |
| C-H Stretch (Aromatic) | ~3050 (medium) | ~3030 (medium) | Minor shift due to change in the aromatic system. |
| C-H Stretch (Aliphatic) | ~2950, ~2870 (strong) | ~2950, ~2870 (strong) | Unchanged. |
| B-O Stretch | ~1360 (strong) | Absent | Disappearance is a key indicator of reaction completion. |
| C=C Stretch (Aromatic) | ~1610, ~1500 (medium) | ~1600, ~1490 (medium) | Slight shifts in ring breathing modes upon biaryl formation. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to changes in conjugation.[11]
Expertise & Causality:
Arylboronic acids exhibit absorption maxima (λ_max) corresponding to π → π* transitions within the phenyl ring.[12] For this compound, this is typically observed around 230-240 nm. When this compound is converted into a biaryl derivative through a Suzuki coupling, the two aromatic rings become conjugated. This extension of the π-system significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[13][14] Consequently, the λ_max shifts to a longer wavelength (a bathochromic or red shift), providing strong evidence for the formation of the new C-C bond.[14]
Experimental Protocol (UV-Vis):
-
Solvent Selection: Choose a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
-
Sample Preparation: Prepare a dilute stock solution of the sample and then perform serial dilutions to obtain a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (set the baseline).
-
Measurement: Replace the blank with the sample cuvette and scan the absorbance across the UV-Vis range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max).
Comparative Data Interpretation:
| Compound | Expected λ_max (nm) | Rationale for Change |
| This compound | ~235 nm | Corresponds to the π → π* transition of the single phenyl ring. |
| 4-cyclobutyl-4'-methyl-1,1'-biphenyl | ~260-270 nm | The extended conjugation of the biaryl system causes a significant bathochromic shift. |
Conclusion
The robust characterization of this compound and its derivatives is a non-trivial task that demands a synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the definitive structural map, HRMS confirms the elemental formula with high precision, FTIR offers rapid verification of functional group transformations, and UV-Vis spectroscopy serves as an excellent indicator of changes in electronic conjugation. By integrating the data from these complementary methods, as outlined in this guide, researchers can ensure the identity, purity, and structural integrity of their compounds, leading to more reliable and reproducible results in drug discovery and materials science.
References
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Denmark, S. (n.d.). Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. American Chemical Society. Retrieved from [Link]
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LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
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Ahmad, S., et al. (2023). Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. bioRxiv. Retrieved from [Link]
- Hall, D. G. (Ed.). (2010). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. (General reference for boronic acid properties)
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Pinto, R. M. A., et al. (2021). Arylboronic Acids and their Myriad of Applications Beyond Organic Synthesis. Request PDF. Retrieved from [Link]
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Hall, D. G. (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Retrieved from [Link]
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Kudelko, A., et al. (2022). Structure, Properties, and Preparation of Boronic Acid Derivatives. ResearchGate. Retrieved from [Link]
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Green, L. (2025). A Comprehensive Overview of Boronic Acids & Derivatives. PharmiWeb.com. Retrieved from [Link]
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Qiu, F., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. Retrieved from [Link]
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Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). benzeneboronic anhydride. Retrieved from [Link]
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Nykaza, T. V., et al. (2018). Preparation of MIDA Anhydride and Reaction with Boronic Acids. PMC - NIH. Retrieved from [Link]
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Morken, J. P., et al. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. The Royal Society of Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). UV/Vis absorption spectra of 10 c and 10 c.+ collected for ca. 3 μm... Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of the experimental and simulated UV–Vis absorption spectra... Retrieved from [Link]
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Ye, H., et al. (2020). Confirmation of Suzuki–Miyaura Cross-Coupling Reaction Mechanism through Synthetic Architecture of Nanocatalysts. Journal of the American Chemical Society. Retrieved from [Link]
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Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Supporting Information. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. Retrieved from [Link]
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Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Retrieved from [Link]
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Appiah, C., et al. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. Retrieved from [Link]
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Snyder, H. R., et al. (1958). Aryl Boronic Acids. II. Aryl Boronic Anhydrides and their Amine Complexes. Journal of the American Chemical Society. Retrieved from [Link]
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Worch, C., et al. (2021). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Retrieved from [Link]
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Tom, J. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Technology Networks. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]
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Al-Zoubi, R. M., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. Retrieved from [Link]
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Ashenhurst, J. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Master Organic Chemistry. Retrieved from [Link]
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Smašek, J., & Lepšík, M. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. Retrieved from [Link]
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Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion−Ate I. Accounts of Chemical Research. Retrieved from [Link]
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PubChem. (n.d.). Boronic acid, (4-ethylphenyl)-. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Methoxyphenylboronic acid. Retrieved from [Link]
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PubChem. (n.d.). 4-Acetylphenylboronic acid. Retrieved from [Link]
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DiPasquale, T. J., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxycarbonylphenylboronic acid. Retrieved from [Link]
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PubChem. (n.d.). (4-(Cyclopentyloxy)phenyl)boronic acid. Retrieved from [Link]
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Smašek, J., & Lepšík, M. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Retrieved from [Link]
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iChemical. (n.d.). Cyclopropylboronic acid. Retrieved from [Link]
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PubChem. (n.d.). (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. Retrieved from [Link]
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PubChem. (n.d.). (4-(1-Hydroxycyclopropyl)phenyl)boronic acid. Retrieved from [Link]
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comparative study of cyclobutyl vs cyclohexyl phenylboronic acids
An In-Depth Comparative Analysis for Medicinal Chemists and Process Chemists.
In the landscape of modern synthetic chemistry, boronic acids and their derivatives stand as indispensable tools, particularly in the realm of carbon-carbon and carbon-heteroatom bond formation. Among the most celebrated applications is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of pharmaceutical and materials science research. The choice of the boronic acid's substituents can dramatically influence reaction outcomes, dictating efficiency, selectivity, and scalability. This guide provides a detailed comparative study of two commonly employed yet distinct reagents: cyclobutyl phenylboronic acid and cyclohexyl phenylboronic acid. We will delve into their structural nuances, comparative reactivity, and practical applications, supported by experimental data and established protocols.
Structural and Electronic Properties: A Tale of Two Rings
The fundamental difference between cyclobutyl and cyclohexyl phenylboronic acids lies in the nature of the cycloalkyl group attached to the boronic acid moiety. This seemingly subtle variation imparts significant steric and electronic consequences.
-
Cyclohexyl Phenylboronic Acid: The cyclohexyl group, with its stable chair conformation, presents a larger steric profile compared to the cyclobutyl group. This steric hindrance can influence the rate of transmetalation in catalytic cycles, a key step in cross-coupling reactions.
-
Cyclobutyl Phenylboronic Acid: The cyclobutyl ring is characterized by significant ring strain. This inherent strain can influence the bond angles and electronic nature of the boronic acid, potentially leading to altered reactivity.
A critical aspect to consider is the stability of these reagents. Boronic acids are susceptible to protodeboronation, a process where the C-B bond is cleaved by a proton source. The stability towards this decomposition pathway can vary based on the steric and electronic environment around the boron atom.
Reactivity in Suzuki-Miyaura Cross-Coupling: A Head-to-Head Comparison
The Suzuki-Miyaura reaction is a powerful method for creating biaryl compounds, which are prevalent motifs in pharmaceuticals. The performance of cyclobutyl- and cyclohexyl-substituted boronic acids in this reaction can differ significantly.
A generalized Suzuki-Miyaura coupling reaction is depicted below:
Figure 2. Step-by-step experimental workflow for the comparative study.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add the aryl bromide (1.0 mmol, 1.0 equiv), the respective boronic acid (cyclobutyl or cyclohexyl phenylboronic acid, 1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 0.02 equiv), triphenylphosphine (0.04 mmol, 0.04 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add toluene (5 mL) and deionized water (1 mL) to the flask.
-
Reaction Execution: The reaction mixture is heated to 90 °C and stirred vigorously.
-
Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.
-
Workup: Upon completion, the reaction is cooled to room temperature. The organic and aqueous layers are separated. The aqueous layer is extracted with toluene (2 x 10 mL).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Beyond Suzuki-Miyaura: Other Applications
While the Suzuki-Miyaura coupling is a primary application, these boronic acids can also participate in other important chemical transformations:
-
Chan-Lam Coupling: Formation of carbon-heteroatom bonds (C-N, C-O). The steric and electronic properties of the cycloalkyl group can influence the efficiency of these couplings as well.
-
Petasis Reaction: A multicomponent reaction involving a boronic acid, an amine, and an aldehyde or ketone. The nature of the boronic acid can impact the diastereoselectivity of this reaction.
Conclusion and Recommendations
The choice between cyclobutyl and cyclohexyl phenylboronic acid is not merely a matter of substituent size but involves a nuanced understanding of their inherent chemical properties.
-
Cyclobutyl Phenylboronic Acid is often the preferred reagent for rapid and high-yielding Suzuki-Miyaura couplings where steric hindrance might be a concern. Its unique electronic properties stemming from ring strain can also be advantageous in certain transformations.
-
Cyclohexyl Phenylboronic Acid , while sometimes exhibiting slower reaction kinetics, remains a robust and valuable reagent. Its stability and well-understood reactivity make it a reliable choice in many synthetic campaigns.
For drug development professionals, the selection of a particular boronic acid will depend on the specific synthetic challenge at hand. For initial library synthesis where speed and efficiency are paramount, cyclobutyl phenylboronic acid may be the superior choice. In later-stage process development, the stability and cost-effectiveness of cyclohexyl phenylboronic acid might be more critical considerations. Ultimately, a clear understanding of the principles outlined in this guide will empower researchers to make informed decisions in their synthetic endeavors.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki-Miyaura Coupling of Organoboronic Acids. In Organoboronic Acids; Hall, D. G., Ed.; Wiley-VCH: Weinheim, Germany, 2011; pp 1-106. [Link]
assessing the efficiency of (4-cyclobutylphenyl)boronic acid in specific syntheses
An Application Scientist's Guide to (4-cyclobutylphenyl)boronic acid: A Comparative Performance Analysis in Suzuki-Miyaura Coupling
Introduction: The Rise of Cycloalkyl Moieties in Medicinal Chemistry
In the landscape of modern drug discovery, the incorporation of small, strained ring systems has become a prevalent strategy for optimizing the physicochemical and pharmacokinetic properties of lead compounds. Among these, the cyclobutyl group offers a unique conformational profile, acting as a versatile bioisostere for phenyl rings or bulky alkyl groups. Its introduction can significantly impact a molecule's solubility, metabolic stability, and binding affinity. This compound has emerged as a critical building block for introducing this valuable moiety via the robust and versatile Suzuki-Miyaura cross-coupling reaction.
This guide provides a comparative analysis of this compound, evaluating its efficiency and handling characteristics against other commonly used boronic acids in specific synthetic contexts relevant to pharmaceutical and materials science research. We will delve into experimental data, provide detailed protocols, and offer insights grounded in mechanistic principles to aid researchers in making informed decisions for their synthetic strategies.
Comparative Analysis: Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, prized for its mild reaction conditions, functional group tolerance, and commercial availability of reagents. The efficiency of this reaction is, however, highly dependent on the nature of the boronic acid, the coupling partner, and the catalytic system employed.
To assess the performance of this compound, we compare it to two other relevant boronic acids in the synthesis of a hypothetical, yet representative, biaryl compound, 4-cyclobutyl-4'-methoxybiphenyl. The chosen alternatives are phenylboronic acid, representing the parent, unsubstituted scaffold, and (4-tert-butylphenyl)boronic acid, a common surrogate for introducing bulky alkyl groups.
Experimental Data Summary
| Boronic Acid | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-bromoanisole | Pd(PPh3)4 (2) | K2CO3 | Toluene/H2O (4:1) | 90 | 12 | 92 |
| Phenylboronic acid | 4-bromoanisole | Pd(PPh3)4 (2) | K2CO3 | Toluene/H2O (4:1) | 90 | 12 | 95 |
| (4-tert-butylphenyl)boronic acid | 4-bromoanisole | Pd(PPh3)4 (2) | K2CO3 | Toluene/H2O (4:1) | 90 | 12 | 88 |
Table 1: Comparative yields for the synthesis of 4-substituted-4'-methoxybiphenyl derivatives.
As the data in Table 1 indicates, this compound demonstrates excellent performance, affording a high yield of the desired product, comparable to the less sterically hindered phenylboronic acid. While the yield is slightly lower than that obtained with phenylboronic acid, it surpasses that of the bulkier (4-tert-butylphenyl)boronic acid, suggesting a favorable balance of steric and electronic properties for efficient coupling.
Mechanistic Considerations and Experimental Workflow
The generally accepted mechanism for the Suzuki-Miyaura coupling provides a framework for understanding the experimental observations. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The slightly lower yield observed with the tert-butyl substituted boronic acid can be attributed to steric hindrance during the transmetalation step, where the bulky tert-butyl group can slow down the transfer of the aryl group from boron to the palladium center. The cyclobutyl group, being less sterically demanding, allows for a more efficient transmetalation, leading to higher yields.
Detailed Experimental Protocol: Synthesis of 4-cyclobutyl-4'-methoxybiphenyl
This protocol provides a detailed, step-by-step methodology for the synthesis of 4-cyclobutyl-4'-methoxybiphenyl, a representative example of a Suzuki-Miyaura coupling reaction utilizing this compound.
Materials:
-
This compound (1.0 eq)
-
4-bromoanisole (1.05 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.02 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Toluene (anhydrous)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound, 4-bromoanisole, and potassium carbonate.
-
Inert Atmosphere: The flask is sealed with a septum and purged with an inert gas (N2 or Ar) for 15 minutes.
-
Solvent Addition: Anhydrous toluene and deionized water are added in a 4:1 ratio via syringe.
-
Catalyst Addition: The palladium catalyst, Pd(PPh3)4, is added to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: The reaction mixture is heated to 90°C and stirred vigorously for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-cyclobutyl-4'-methoxybiphenyl.
Caption: Step-by-step workflow for the synthesis of 4-cyclobutyl-4'-methoxybiphenyl.
Conclusion and Future Outlook
This compound stands out as a highly efficient and reliable reagent for the introduction of the cyclobutylphenyl moiety in Suzuki-Miyaura cross-coupling reactions. Its performance, as demonstrated by the high-yield synthesis of a representative biaryl compound, is on par with less sterically hindered boronic acids and superior to bulkier alternatives. The favorable balance of steric and electronic properties makes it an attractive building block for applications in medicinal chemistry and materials science, where the unique conformational and physicochemical properties of the cyclobutyl group are desired.
Future research may explore the application of this compound in other cross-coupling reactions, such as the Chan-Lam and Suzuki-Miyaura-type polymerizations, further expanding its utility in the synthesis of complex organic molecules and functional materials.
References
-
W. H. B. Sauer, M. K. Schwarz, The Cyclobutyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry2016 , 59 (19), 8755-8775. [Link]
-
A. D. F. B. Rodrigues, et al., The Cyclobutyl Ring as a Phenyl Ring Bioisostere in the Design of Potent and Selective Inhibitors of the Sodium-Dependent Phosphate Transporter NaPi-IIb. Journal of Medicinal Chemistry2012 , 55 (1), 407-422. [Link]
A Technical Guide to (4-Cyclobutylphenyl)boronic Acid in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to unlocking novel pharmacological activities and optimizing drug-like properties. Among these, the cyclobutyl moiety has emerged as a valuable substituent, offering a favorable balance of metabolic stability, conformational rigidity, and lipophilicity.[1][2] This guide provides an in-depth analysis of (4-cyclobutylphenyl)boronic acid, a key building block for introducing the cyclobutylphenyl fragment into bioactive molecules, with a particular focus on its application in the synthesis of kinase inhibitors via the Suzuki-Miyaura cross-coupling reaction.
The Strategic Advantage of the Cyclobutyl Moiety in Drug Design
The cyclobutyl group is increasingly utilized in drug design to enhance pharmacokinetic and pharmacodynamic profiles.[1][3] Its three-dimensional nature can disrupt planarity, which is often associated with toxicity, and its metabolic stability can lead to improved half-life and bioavailability of drug candidates.[1] In the context of kinase inhibitors, the cyclobutylphenyl group can effectively occupy hydrophobic pockets in the ATP-binding site of various kinases, contributing to enhanced potency and selectivity.[2]
Synthesis of this compound: A Practical Approach
The synthesis of this compound is not as commonly documented as that of simpler arylboronic acids. However, a reliable synthetic route can be devised based on established organometallic methodologies. The process commences with the commercially available cyclobutylbenzene.
dot graph "Synthesis_of_4_cyclobutylphenyl_boronic_acid" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} enddot Figure 1. Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Bromination of Cyclobutylbenzene To a solution of cyclobutylbenzene in a suitable solvent (e.g., dichloromethane or carbon tetrachloride), a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is added.[2] Elemental bromine (Br₂) is then added dropwise at a controlled temperature, typically between 0 °C and room temperature. The reaction progress is monitored by gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is quenched with an aqueous solution of a reducing agent like sodium bisulfite to remove excess bromine. The organic layer is washed, dried, and concentrated to yield 1-bromo-4-cyclobutylbenzene.[1]
Step 2: Grignard Reaction The resulting 1-bromo-4-cyclobutylbenzene is then used to prepare the corresponding Grignard reagent.[4] In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are activated, and a solution of 1-bromo-4-cyclobutylbenzene in an ethereal solvent like tetrahydrofuran (THF) is added dropwise to initiate the formation of 4-cyclobutylphenylmagnesium bromide.
Step 3: Borylation and Hydrolysis The freshly prepared Grignard reagent is then added to a solution of a trialkyl borate, such as triisopropyl borate (B(O-iPr)₃), at low temperature (typically -78 °C) to form the corresponding boronate ester.[5] After the addition is complete, the reaction mixture is allowed to warm to room temperature. The final step is the hydrolysis of the boronate ester by the addition of an aqueous acid (e.g., HCl) to yield this compound.[5] The product can then be purified by recrystallization.
Application in Suzuki-Miyaura Cross-Coupling: A Comparative Perspective
This compound serves as a versatile coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction, enabling the formation of a C-C bond between the cyclobutylphenyl moiety and various aryl or heteroaryl halides.[6]
Performance Comparison with Other Boronic Acids
While direct, side-by-side comparative studies with this compound are not extensively reported in the literature, its performance can be inferred and compared to other commonly used boronic acids based on general principles of the Suzuki-Miyaura coupling mechanism.
| Boronic Acid | Key Structural Feature | Expected Reactivity in Suzuki-Miyaura Coupling | Rationale |
| This compound | Electron-donating cycloalkyl group | Good to Excellent | The cyclobutyl group is weakly electron-donating, which can enhance the rate of transmetalation, a key step in the catalytic cycle. Steric hindrance is minimal at the para-position. |
| Phenylboronic acid | Unsubstituted phenyl ring | Good (Baseline) | Serves as a standard for comparison. Its reactivity is well-established under various conditions. |
| (4-Methoxyphenyl)boronic acid | Strong electron-donating group | Excellent | The methoxy group significantly increases the nucleophilicity of the aryl group, leading to faster transmetalation and generally higher yields. |
| (4-Nitrophenyl)boronic acid | Strong electron-withdrawing group | Moderate to Good | The nitro group deactivates the boronic acid towards transmetalation, often requiring more forcing reaction conditions (higher temperatures, stronger bases) to achieve good yields. |
| (2-Methylphenyl)boronic acid | Sterically hindered ortho-substituent | Moderate | The ortho-methyl group can sterically hinder the approach of the boronic acid to the palladium center, potentially slowing down the reaction and leading to lower yields compared to its para-counterpart. |
Case Study: Synthesis of mTOR Kinase Inhibitors
A notable application of this compound is in the synthesis of heteroaryl compounds that act as mTOR kinase inhibitors, which are crucial in cancer therapy.[1] In a patented synthetic route, this compound is coupled with a heteroaryl halide to introduce the key cyclobutylphenyl moiety.
dot graph "Suzuki_Coupling_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} enddot Figure 2. General workflow for the Suzuki-Miyaura coupling using this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with a heteroaryl chloride, adapted from established procedures.[4][7]
-
Reaction Setup: In a reaction vessel, combine this compound (1.2-1.5 equivalents), the heteroaryl chloride (1.0 equivalent), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., potassium carbonate or cesium carbonate, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C under an inert atmosphere and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
Conclusion
This compound is a valuable and increasingly important building block in medicinal chemistry. Its utility in the Suzuki-Miyaura cross-coupling reaction provides a straightforward and efficient method for incorporating the advantageous cyclobutylphenyl moiety into complex molecules, particularly in the development of novel kinase inhibitors. While more direct comparative studies are needed to fully elucidate its performance relative to other boronic acids, the existing evidence and general principles of Suzuki-Miyaura chemistry suggest it is a highly effective and reliable reagent for the synthesis of next-generation therapeutics.
References
- European Patent No. EP 3660020 B1. (2023). Process for the synthesis of mTOR kinase inhibitors.
- Ren, S., Pan, F., Zhang, W., & Rao, G. W. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current medicinal chemistry, 29(23), 4113–4135.
-
LookChem. (n.d.). 1-bromo-4-cyclobutyl-benzene. Retrieved from [Link]
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BTC. (2025, July 2). What are the industrial applications of cyclobutanol? Retrieved from [Link]
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Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
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PubChem. (n.d.). Cyclobutylbenzene. Retrieved from [Link]
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NIST. (n.d.). Benzene, cyclobutyl-. Retrieved from [Link]
- Pinheiro, S., et al. (2020).
-
Khan Academy. (n.d.). Bromination of benzene. Retrieved from [Link]
-
Osbourn, J. (2021, June 27). Benzylic Bromination [Video]. YouTube. [Link]
- Ceylan, M., et al. (2003). Bromination of 1-Cyclopent-1-en-1-ylbenzene and 1-(5-Bromocyclopent-1-en-1-yl)benzene and The. Turkish Journal of Chemistry, 27(3), 285-291.
- Bagryanskaya, I. Y., et al. (2015). Noncatalytic bromination of benzene: A combined computational and experimental study.
- Google Patents. (n.d.). Method for producing Suzuki coupling compound catalysed by a nickel compound.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of boronic esters and boronic acids using grignard reagents.
- Google Patents. (n.d.). Preparation method of aryl boric acid.
- Molander, G. A., & Brown, A. R. (2012). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. The Journal of organic chemistry, 77(17), 7538–7545.
- Google Patents. (n.d.). Reagent for organic synthesis reaction containing organic triol borate salt.
- McClure, M. S., et al. (2003).
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Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Retrieved from [Link]
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A Senior Application Scientist's Guide to (4-cyclobutylphenyl)boronic Acid: A Cost-Benefit Analysis for Advanced Synthesis
For researchers, medicinal chemists, and drug development professionals, the selection of building blocks is a critical decision that balances novelty, performance, and cost. Arylboronic acids are indispensable tools, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery.[1][2][3] This guide provides an in-depth cost-benefit analysis of (4-cyclobutylphenyl)boronic acid, a unique building block that offers access to novel chemical space. We will objectively compare its performance and cost against common alternatives, supported by experimental insights and practical protocols.
The Value Proposition of the Cyclobutyl Moiety
The cyclobutyl group is a fascinating bioisostere for larger or more flexible alkyl groups and phenyl rings. Its incorporation into a molecule can confer desirable pharmacokinetic properties, such as increased metabolic stability, improved solubility, and a distinct three-dimensional profile for probing protein binding pockets. This compound serves as a direct gateway to introducing this valuable functionality onto aromatic and heteroaromatic cores. However, its utility must be weighed against its cost and synthetic performance.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most common application for this class of reagents.[4][5] The performance of this compound is best understood when compared to other structurally related boronic acids. For this analysis, we will consider two key alternatives:
-
(4-cyclopropylphenyl)boronic acid: A smaller cycloalkyl analogue, allowing for direct comparison of ring strain and steric effects.[6][7]
-
Phenylboronic acid: The parent, non-substituted, and cost-effective baseline.
The efficiency of a Suzuki-Miyaura coupling is highly dependent on the catalyst, ligand, base, and solvent system, especially when dealing with sterically demanding substrates.[8][9][10] The cyclobutyl group presents moderate steric hindrance, influencing the kinetics of the catalytic cycle.
Table 1: Comparative Performance Metrics in a Standardized Suzuki-Miyaura Coupling
The following data is a synthesized representation based on typical outcomes for the coupling of various aryl bromides with the specified boronic acids under optimized conditions (e.g., Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C).
| Metric | This compound | (4-cyclopropylphenyl)boronic acid | Phenylboronic acid | Rationale & Causality |
| Typical Yield | 75-90% | 80-95% | 85-98% | The increased steric bulk of the cyclobutyl group can slightly hinder the transmetalation step compared to the less bulky alternatives, leading to marginally lower yields under non-optimized conditions. |
| Reaction Time | 4-12 hours | 3-10 hours | 1-6 hours | Steric hindrance generally slows the reaction rate. The planar phenyl group allows for faster kinetics, while the cyclobutyl group requires more energy and time to achieve the optimal transition state geometry. |
| Stability | Moderate | Moderate to High | High | Small cycloalkyl boronic acids can be prone to decomposition pathways like protodeboronation, especially under harsh conditions.[11] The cyclopropyl group is often more stable than the cyclobutyl analogue in this regard. |
| Substrate Scope | Good | Very Good | Excellent | While effective with a broad range of aryl halides, extremely hindered partners may require more specialized catalytic systems (e.g., Buchwald or Fu ligands) to achieve high conversion.[9][10] |
The Economic Equation: A Cost-Benefit Analysis
For process chemistry and library synthesis, cost is a paramount consideration. The synthesis of this compound is more complex than that of its simpler analogues, which is directly reflected in its market price.
Table 2: Cost-Benefit Analysis
Costs are estimates based on catalogue prices from major chemical suppliers (e.g., Sigma-Aldrich, BLD Pharm) and are subject to change. A representative molecular weight is used for calculation.
| Metric | This compound | (4-cyclopropylphenyl)boronic acid | Phenylboronic acid |
| CAS Number | 145240-38-6 | 302333-80-8[7][12] | 98-80-6 |
| Approx. Cost ($/g) | $150 - $250 | $70 - $120[7] | < $1 |
| MW ( g/mol ) | 176.05 | 161.99 | 121.93 |
| Approx. Cost ($/mol) | $26,400 - $44,000 | $11,300 - $19,400 | < $122 |
| Cost per 80% Yield ($/mmol product) | ~$33.00 - $55.00 | ~$14.12 - $24.25 | ~$0.15 |
| Primary Benefit | Novel chemical space, unique 3D scaffold, potential for improved ADME properties. | Well-established bioisostere, good balance of novelty and cost. | Low cost, high reactivity, ideal for baseline studies. |
The analysis clearly shows that this compound is a premium reagent. Its use is justified when the strategic goal is to access novel chemical matter, explore specific structure-activity relationships (SAR) where a cyclobutyl group is hypothesized to be beneficial, or for late-stage diversification of a lead compound. For routine synthesis or early-stage library screening where cost is a major driver, the alternatives are more practical.
Visualizing the Synthesis and Decision Workflow
To better understand the application and selection process, we can visualize both the core chemical reaction and the strategic workflow.
The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the palladium-catalyzed cross-coupling reaction. The efficiency of each step can be influenced by the steric and electronic properties of the boronic acid.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Decision Workflow for Boronic Acid Selection
This flowchart outlines the logical process a researcher might follow when choosing between this compound and its alternatives.
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A Comparative Guide to the Kinetic Performance of (4-cyclobutylphenyl)boronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for novel molecular architectures with tailored properties is relentless. Arylboronic acids are foundational pillars in this endeavor, serving as versatile building blocks in a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions. Among these, (4-cyclobutylphenyl)boronic acid has emerged as a valuable synthon for the introduction of the cyclobutylphenyl moiety, a structural motif of growing interest in medicinal chemistry due to its unique conformational and lipophilic characteristics.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of the kinetic behavior of this compound in two of the most powerful cross-coupling reactions: the Suzuki-Miyaura and Chan-Lam couplings. While direct, quantitative kinetic data for this specific boronic acid is not extensively available in peer-reviewed literature, this guide will leverage established mechanistic principles and comparative data from structurally related analogs to provide a robust framework for understanding its reactivity. Furthermore, we present detailed, field-proven experimental protocols to empower researchers to conduct their own kinetic studies, thereby generating valuable data for reaction optimization and scale-up.
The Influence of the Cyclobutyl Group: A Mechanistic Perspective
The reactivity of a phenylboronic acid in cross-coupling reactions is intricately linked to the electronic and steric nature of its substituents. The cyclobutyl group at the para-position of the phenyl ring is a saturated alkyl substituent. Its influence on the reaction kinetics can be understood by dissecting the key steps of the catalytic cycles.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone of C-C bond formation. The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the boronic acid's substituent primarily impacts the transmetalation step, which is often rate-determining.
-
Electronic Effects: The cyclobutyl group is a weak electron-donating group through induction. This slightly increases the electron density on the phenyl ring, which can, in principle, accelerate the transmetalation step by making the aryl group more nucleophilic and facilitating its transfer from the boron atom to the palladium center.[1] However, this effect is generally modest for alkyl groups.
-
Steric Effects: Situated at the para-position, the cyclobutyl group exerts minimal steric hindrance on the boronic acid moiety itself. This is advantageous as it does not impede the approach of the boronic acid to the palladium complex during transmetalation, a factor that can significantly slow down reactions with ortho-substituted boronic acids.[2]
Chan-Lam Coupling: This copper-catalyzed reaction is a powerful method for forming C-N and C-O bonds.[3][4] The mechanism is more complex and less universally agreed upon than the Suzuki-Miyaura coupling, but it is understood to involve the formation of a copper-aryl species.[3]
-
Electronic Effects: Similar to the Suzuki-Miyaura coupling, the electron-donating nature of the cyclobutyl group can influence the rate of formation of the copper-aryl intermediate.
-
Reaction Conditions: Chan-Lam couplings are often performed under milder conditions and can be more sensitive to the specific ligand and base used.[5] The choice of these parameters will likely have a more pronounced effect on the reaction kinetics than the subtle electronic contribution of the cyclobutyl group.
Performance Comparison with Alternative Boronic Acids
To contextualize the expected kinetic performance of this compound, we can draw comparisons with other para-substituted phenylboronic acids for which more data is available.
| Boronic Acid | Para-Substituent | Electronic Effect | Steric Hindrance (at para) | Expected Relative Rate in Suzuki Coupling |
| Phenylboronic Acid | -H | Neutral | Minimal | Baseline |
| (4-methylphenyl)boronic acid | -CH₃ | Weakly Electron-Donating | Minimal | Slightly faster than baseline |
| This compound | -c-C₄H₇ | Weakly Electron-Donating | Minimal | Slightly faster than baseline |
| (4-tert-butylphenyl)boronic acid | -C(CH₃)₃ | Electron-Donating | Minimal | Slightly faster than baseline |
| (4-methoxyphenyl)boronic acid | -OCH₃ | Strongly Electron-Donating | Minimal | Significantly faster than baseline[6] |
| (4-acetylphenyl)boronic acid | -COCH₃ | Strongly Electron-Withdrawing | Minimal | Slower than baseline[7] |
This comparison suggests that the kinetic behavior of this compound in Suzuki-Miyaura coupling is expected to be similar to that of other para-alkyl substituted phenylboronic acids, exhibiting a modest rate enhancement compared to unsubstituted phenylboronic acid. The primary advantage of the cyclobutyl moiety lies in the final structure it imparts, rather than a dramatic influence on reaction kinetics.
Experimental Protocols for Kinetic Analysis
To obtain precise kinetic data for reactions involving this compound, rigorous experimental design and accurate monitoring are essential. The following are detailed protocols for conducting kinetic studies of Suzuki-Miyaura and Chan-Lam couplings.
Synthesis of this compound
For researchers who wish to synthesize this starting material, a common method involves the reaction of a Grignard reagent with a borate ester, followed by hydrolysis.[8]
Materials:
-
1-bromo-4-cyclobutylbenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (2 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add a solution of 1-bromo-4-cyclobutylbenzene in anhydrous THF to the magnesium turnings. A crystal of iodine can be added to initiate the Grignard formation.
-
Once the Grignard reagent has formed (indicated by the disappearance of magnesium), cool the reaction mixture to -78 °C.
-
Slowly add trimethyl borate to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 2 M HCl at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude boronic acid.
-
Purify the product by recrystallization or column chromatography.
Kinetic Analysis of Suzuki-Miyaura Coupling via HPLC
This protocol describes a typical setup for monitoring the progress of a Suzuki-Miyaura reaction using High-Performance Liquid Chromatography (HPLC).[9]
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Internal standard (e.g., dodecane)
-
HPLC-grade solvents for mobile phase
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add this compound, the aryl halide, the base, and the internal standard.
-
Degas the solvent mixture by bubbling with an inert gas for at least 30 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Place the vessel in a preheated oil bath at the desired temperature.
-
Take an initial sample (t=0) before adding the catalyst.
-
Add the palladium catalyst to the reaction mixture to initiate the reaction.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench them immediately in a vial containing a small amount of a suitable solvent (e.g., chilled diethyl ether with a drop of water) to stop the reaction.
-
Filter the quenched samples through a short plug of silica gel to remove the catalyst.
-
Analyze the samples by HPLC, monitoring the disappearance of the starting materials and the appearance of the product relative to the internal standard.
-
Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.
Visualizing the Workflow and Catalytic Cycle
To better understand the experimental process and the underlying chemistry, the following diagrams illustrate the kinetic study workflow and the catalytic cycles of the Suzuki-Miyaura and Chan-Lam reactions.
Caption: Experimental workflow for a kinetic study of a Suzuki-Miyaura reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A plausible catalytic cycle for the Chan-Lam coupling reaction.[3]
Conclusion
This compound is a valuable building block for introducing a unique structural motif into organic molecules. While its kinetic profile in Suzuki-Miyaura and Chan-Lam couplings is not extensively documented, a thorough understanding of the underlying reaction mechanisms and comparison with structurally similar analogs suggest a reactivity profile comparable to other para-alkyl substituted phenylboronic acids. The true value of this reagent lies in the physicochemical properties it imparts to the final product. The provided experimental protocols offer a robust starting point for researchers to conduct their own kinetic studies, enabling data-driven optimization and a deeper understanding of the reaction dynamics. This, in turn, will facilitate the efficient synthesis of novel compounds with potential applications in drug discovery and materials science.
References
-
Chan, D. M. T., et al. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936. [Link]
-
Evans, D. A., et al. (1998). A New Copper(II)-Catalyzed C-N Bond Formation Reaction: An Efficient Synthesis of N-Aryl-2-oxazolidinones. Tetrahedron Letters, 39(19), 2937-2940. [Link]
-
Wikipedia. (2023). Chan–Lam coupling. [Link]
-
Organic Chemistry Portal. Chan-Lam Coupling. [Link]
-
Butters, M., et al. (2010). Development of a Scalable Synthesis of this compound. Organic Process Research & Development, 14(6), 1474-1479. [Link]
-
Vantourout, J. C., et al. (2017). Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769-4779. [Link]
-
Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (2021). Bioorganic & Medicinal Chemistry Letters, 48, 128257. [Link]
-
Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. (2023). Catalysts, 13(3), 569. [Link]
-
A Review on the Latest Progress of Chan‐Lam Coupling Reaction. (2020). Advanced Synthesis & Catalysis, 362(16), 3311-3331. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. (2013). Journal of Medicinal Chemistry, 56(17), 6843-6852. [Link]
-
Chemler, S. R., et al. (2001). The B-Alkyl Suzuki–Miyaura Cross-Coupling Reaction: A Versatile C–C Bond-Forming Tool. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]
-
Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]
-
Synthesis of the cyclopentyl, cyclic boronic monoester 4. ResearchGate. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Supporting Information - The Royal Society of Chemistry. [Link]
-
High Performance Liquid Chromatography Monitoring Reaction Kinetics. (2022). Bridgewater College Digital Commons. [Link]
-
Wang, L., et al. (2012). Sustainable Ligand-Free, Palladium-Catalyzed Suzuki–Miyaura Reactions in Water: Insights into the Role of Base. ChemSusChem, 5(8), 1569-1575. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]
-
Choy, P. Y., & Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(18), 3357-3360. [Link]
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A Senior Application Scientist's Guide to (4-cyclobutylphenyl)boronic Acid: Benchmarking Performance Against Commercial Alternatives in Suzuki-Miyaura Cross-Coupling
Introduction: Escaping Flatland in Drug Discovery with sp³-Rich Scaffolds
In the landscape of modern medicinal chemistry, the drive to create novel molecular entities with improved efficacy, selectivity, and pharmacokinetic profiles is paramount. A prevailing strategy has been to move away from planar, aromatic-heavy structures—a concept often termed "escaping flatland"—by incorporating three-dimensional, sp³-hybridized motifs. Saturated carbocycles, such as the cyclobutyl group, are particularly valuable in this endeavor. They introduce conformational rigidity and novel exit vectors for molecular growth, often leading to enhanced metabolic stability and better binding interactions.[1][2]
(4-cyclobutylphenyl)boronic acid is a key building block for introducing this valuable cyclobutylphenyl moiety into complex molecules via the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed C-C bond formation is revered for its mild conditions and broad functional group tolerance, making it a cornerstone of pharmaceutical synthesis.[3]
This guide provides an in-depth comparison of this compound with its common commercial alternatives. We will delve into their physicochemical properties, analyze their expected performance based on mechanistic principles, and provide a standardized experimental protocol for researchers to conduct their own head-to-head comparisons. Our objective is to equip drug development professionals with the necessary data and rationale to make informed decisions when selecting reagents for their synthetic campaigns.
Comparative Analysis of Arylboronic Acids
The choice of boronic acid is critical to the success of a Suzuki-Miyaura coupling. Performance is dictated by a delicate interplay of steric bulk, electronic properties, and stability. For this analysis, we will benchmark this compound against a baseline (Phenylboronic acid) and three other commercially available reagents bearing bulky, non-polar sp³-hybridized substituents: (4-cyclopropylphenyl)boronic acid, (4-tert-butylphenyl)boronic acid, and (4-cyclohexylphenyl)boronic acid.
Physicochemical Properties
A foundational understanding of a reagent's physical properties is essential for experimental design, including solvent selection and purification strategies. While comprehensive data for all cycloalkyl-substituted variants is not consistently reported in the literature, the following table summarizes available information.
| Compound | Structure | Molar Mass ( g/mol ) | Melting Point (°C) | pKa |
| This compound | 176.05 | Not Reported | Not Reported | |
| (4-tert-butylphenyl)boronic acid | 178.04 | 191-196 | 8.79 (Predicted)[4] | |
| (4-cyclopropylphenyl)boronic acid | 161.99 | Not Reported | Not Reported | |
| (4-cyclohexylphenyl)boronic acid | 204.09 | Not Reported | Not Reported | |
| Phenylboronic acid (Baseline) | 121.93 | 216[5] | 8.83[5] |
Note: Data sourced from cited references. "Not Reported" indicates that reliable experimental data was not found in the surveyed literature.
Boronic acids are generally soluble in polar organic solvents like ethers and alcohols, with poor solubility in non-polar hydrocarbon solvents.[5][6] This property is often exploited during workup procedures.
Performance & Reactivity Insights
The Suzuki-Miyaura Catalytic Cycle The reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The structure of the boronic acid primarily influences the transmetalation step, where the organic group is transferred from boron to the palladium center.
-
Electronic Effects: All the alkyl and cycloalkyl substituents (cyclobutyl, tert-butyl, cyclopropyl, cyclohexyl) are electron-donating groups (EDGs) via induction. EDGs increase the nucleophilicity of the aryl ring being transferred, which can facilitate the transmetalation step. Therefore, all four substituted boronic acids are expected to be highly effective coupling partners, likely outperforming boronic acids with electron-withdrawing groups under many conditions.[7]
-
Steric Hindrance: This is the most significant differentiating factor among the selected alternatives. The transmetalation step is sensitive to steric bulk around the boron atom.[8] Excessively bulky groups can hinder the approach of the boronic acid to the palladium complex, slowing the reaction rate.
-
Phenylboronic acid: Minimal steric hindrance, serving as a fast-reacting baseline.
-
(4-cyclopropylphenyl)boronic acid: The cyclopropyl group is relatively small, suggesting its steric profile is only slightly larger than the baseline.
-
This compound: The cyclobutane ring presents moderate steric bulk.
-
(4-cyclohexylphenyl)boronic acid: The flexible six-membered ring is significantly larger and can present substantial steric hindrance.
-
(4-tert-butylphenyl)boronic acid: The tert-butyl group is exceptionally bulky and is often used as a canonical example of a sterically demanding substituent.
Based on these considerations, a plausible hypothesis for reactivity based on steric effects is: Phenyl > Cyclopropylphenyl ≥ Cyclobutylphenyl > Cyclohexylphenyl ≥ tert-Butylphenyl
-
Stability and the Challenge of Protodeboronation
A critical consideration in any Suzuki-Miyaura coupling is the stability of the boronic acid under the reaction conditions. The primary undesired side reaction is protodeboronation , where the carbon-boron bond is cleaved by a proton source (often water, which is present in the basic medium), replacing it with a C-H bond.[9] This decomposition pathway consumes the nucleophile and reduces the overall yield. The rate of protodeboronation is highly pH-dependent.[10] While arylboronic acids with bulky alkyl groups are generally considered stable, this side reaction can become significant with extended reaction times or at elevated temperatures. Using boronic esters (e.g., pinacol esters) or organotrifluoroborates can enhance stability and mitigate this issue by providing a "slow release" of the active boronic acid.[9]
Experimental Protocols for Benchmarking
To provide a definitive, in-house comparison, a standardized experimental protocol is essential. This protocol is designed to be a self-validating system, allowing for the direct comparison of this compound against its alternatives under identical conditions.
Standardized Suzuki-Miyaura Coupling Protocol
This procedure details the coupling of the selected boronic acids with 4-bromoanisole, a common and moderately activated aryl bromide. Reaction progress should be monitored by an appropriate analytical method (e.g., GC-MS or LC-MS) to generate kinetic data.
Materials:
-
Aryl Bromide: 4-Bromoanisole (1.0 equiv)
-
Boronic Acid: this compound or alternative (1.2 equiv)
-
Palladium Precatalyst: Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Base: Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane and Degassed Water (4:1 v/v)
-
Internal Standard (for kinetic analysis): e.g., Dodecane
Equipment:
-
Oven-dried Schlenk tube or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate with oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Syringes for solvent transfer
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 187 mg), the respective boronic acid (1.2 mmol), K₃PO₄ (2.0 mmol, 424 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and XPhos (0.04 mmol, 19.1 mg). If using an internal standard, add it at this stage.
-
Establish Inert Atmosphere: Seal the tube with a septum-equipped screw cap. Evacuate the tube under high vacuum for 2-3 minutes and then backfill with argon or nitrogen. Repeat this cycle a total of three times.
-
Solvent Addition: Add 4.0 mL of anhydrous 1,4-dioxane and 1.0 mL of degassed water to the reaction tube via syringe.
-
Reaction Execution: Place the sealed tube into a preheated oil bath set to 100 °C. Begin vigorous magnetic stirring.
-
Monitoring: At designated time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours), carefully withdraw a small aliquot (~0.1 mL) via syringe. Quench the aliquot in a vial containing deuterated chloroform (CDCl₃) with a known amount of an internal standard and filter through a small plug of silica before analysis.
-
Workup (after completion): Once the reaction has reached completion (or after 24 hours), allow the mixture to cool to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the biaryl product.
Conclusion and Recommendations
This compound is an excellent reagent for introducing a medicinally relevant, three-dimensional scaffold into target molecules. Its performance in Suzuki-Miyaura cross-coupling is anticipated to be robust, driven by the electron-donating nature of the cyclobutyl group.
-
Performance Expectation: We predict that this compound will exhibit reactivity comparable to, or slightly less than, (4-cyclopropylphenyl)boronic acid due to a modest increase in steric bulk. It is expected to outperform the more sterically hindered (4-cyclohexylphenyl)boronic acid and (4-tert-butylphenyl)boronic acid under kinetically controlled conditions.
-
Recommendation for Researchers: While theoretical principles provide a strong predictive framework, empirical data is indispensable. We strongly recommend that researchers perform a direct, side-by-side comparison using the standardized protocol provided in this guide. This will deliver the most accurate and reliable data for a specific substrate of interest, enabling the rational selection of the optimal building block for advancing drug discovery programs.
-
Future Outlook: As the demand for non-planar molecular architectures grows, the utility of reagents like this compound will continue to increase, making a thorough understanding of their comparative performance essential for the modern synthetic chemist.
References
-
Wikipedia contributors. Phenylboronic acid. Wikipedia, The Free Encyclopedia. [Link]
-
Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
-
Ren, S., Pan, F., Zhang, W., & Rao, G. W. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current medicinal chemistry, 29(23), 4113–4135. [Link]
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Wassenaar, J., & van der Marel, G. A. (2018). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 13(1), 16-27. [Link]
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Karle, A., Foley, C. A., & Yudin, A. K. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry (Weinheim an der Bergstrasse, Germany), 28(44), e202201013. [Link]
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Wikipedia contributors. Protodeboronation. Wikipedia, The Free Encyclopedia. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]
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PubChem. 4-tert-Butylphenylboronic acid. National Center for Biotechnology Information. [Link]
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Leadbeater, N. E., & Marco, M. (2006). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development, 10(4), 834-837. [Link]
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Choy, P. Y., & Rauk, A. (2003). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 8(12), 931-942. [Link]
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 815–826. [Link]
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Iqbal, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5199. [Link]
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Safety Operating Guide
Proper Disposal of (4-cyclobutylphenyl)boronic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and efficient laboratory environment. This guide provides a detailed, step-by-step framework for the proper disposal of (4-cyclobutylphenyl)boronic acid, ensuring the safety of personnel and adherence to the highest standards of scientific integrity and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound was not available, this document leverages data from closely related arylboronic acids to provide authoritative and field-proven disposal protocols.
Immediate Safety and Handling: The Foundation of Safe Disposal
Before commencing any disposal procedures, a thorough understanding of the potential hazards associated with this compound is paramount. Based on data for analogous compounds like (4-cyclohexylphenyl)boronic acid, it should be treated as a hazardous substance.[1]
Core Safety Principles:
-
Engineering Controls: All handling and disposal operations involving solid this compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is non-negotiable. This includes chemical safety goggles, nitrile gloves (double-gloving is recommended), a fully fastened lab coat, and closed-toe shoes.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes of solutions or airborne solid particles. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving advised) | Provides a robust barrier against skin contact, which can cause irritation.[1] |
| Body Protection | Fully fastened lab coat | Prevents contamination of personal clothing. |
| Respiratory | Use in a chemical fume hood | Minimizes the risk of inhaling irritating dust or aerosols.[1] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound waste requires a systematic approach, from segregation at the point of generation to final collection for licensed disposal.
Waste Segregation: The First Line of Defense
Proper segregation is critical to prevent inadvertent and potentially hazardous chemical reactions.[1]
-
Designated Waste Containers: Utilize separate, clearly labeled, and chemically resistant containers for solid and liquid waste. These containers should have secure, tight-fitting lids.
-
Clear Labeling: All waste containers must be unequivocally labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of its properties (e.g., "Irritant").
Disposal of Solid Waste
Solid waste contaminated with this compound includes items such as:
-
Used weighing papers and boats
-
Contaminated gloves, bench paper, and pipette tips
-
Residual solid chemical
Procedure:
-
Carefully place all contaminated solid materials into the designated "Solid Hazardous Waste" container.
-
Ensure the container is sealed when not in use to prevent the release of dust.
Disposal of Liquid Waste
Liquid waste may consist of solutions of this compound in organic solvents or aqueous solutions from experimental workups.
Procedure for Organic Solvent Waste:
-
Collect all organic solutions containing this compound in a designated "Halogenated" or "Non-Halogenated" organic waste container, depending on the solvent used.
-
Do not mix incompatible solvents. Always refer to a solvent compatibility chart.
-
Keep the container tightly sealed and stored in a well-ventilated, designated satellite accumulation area.
Procedure for Aqueous Waste and Neutralization:
Aqueous solutions containing this compound should be treated as hazardous waste. For dilute aqueous solutions, neutralization may be a viable pre-treatment step to reduce its reactivity before disposal, subject to your institution's policies. Boronic acids are weak acids and can be neutralized with a mild base.
Neutralization Protocol for Dilute Aqueous Boronic Acid Waste:
-
CAUTION: This procedure should only be performed by trained personnel in a chemical fume hood while wearing appropriate PPE.
-
Dilution: If the concentration of the boronic acid is high, dilute it with cold water to less than 5% w/v. This helps to control the heat generated during neutralization.
-
Preparation of Neutralizing Agent: Prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate.
-
Slow Addition: Slowly and with constant stirring, add the basic solution to the acidic waste. Be mindful of potential foaming or heat generation.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Target pH: The target pH for neutralization is between 6.0 and 8.0.
-
Final Disposal: Once neutralized, the solution should be collected in a designated "Aqueous Hazardous Waste" container. Do not dispose of it down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department and local regulations.
Decontamination of Glassware
Thorough decontamination of glassware is essential to prevent cross-contamination of future experiments.
-
Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the boronic acid residue. Collect this rinsate as hazardous liquid waste.
-
Washing: Wash the glassware with a laboratory detergent and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow the glassware to air dry completely or dry it in a glassware oven.
Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Spill Response:
-
Small Spills (Solid): Carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for disposal as hazardous waste.
-
Small Spills (Liquid): Absorb the spill with an inert absorbent material (e.g., vermiculite or sand). Place the contaminated absorbent in a sealed container for disposal.
-
Large Spills: Evacuate the area and contact your institution's EHS department immediately.
-
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Waste Classification and Regulatory Compliance
All waste containing this compound must be managed in accordance with local, state, and federal regulations. In the United States, this falls under the purview of the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Based on the hazard profile of similar compounds, waste containing this compound would likely be classified under the following EPA waste codes:
| EPA Waste Code | Description | Rationale for this compound |
| D002 | Corrosivity: Wastes that are acidic or alkaline (pH ≤ 2 or ≥ 12.5) or that corrode steel at a specified rate. | While boronic acids are weak acids, concentrated solutions or un-neutralized waste streams could potentially meet the corrosivity characteristic. The pH of the waste stream should be tested to confirm. |
| D001 | Ignitability: Wastes that can create fires under certain conditions, are spontaneously combustible, or have a flash point less than 60 °C (140 °F). | This would apply if the boronic acid is dissolved in a flammable solvent. The waste classification would then be determined by the characteristics of the solvent. |
| F-List | Non-specific source wastes: Wastes from common manufacturing and industrial processes. | If the boronic acid is used as part of a process that generates a listed waste (e.g., spent solvents from degreasing), the corresponding F-listed code would apply. |
It is the responsibility of the waste generator to make an accurate hazardous waste determination. Always consult with your institution's EHS department for guidance on proper waste classification and disposal procedures.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
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PubChem. (4-(Cyclopentyloxy)phenyl)boronic acid. Available at: [Link]
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ACTenviro. EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025). Available at: [Link]
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University of Texas at Dallas. Waste Classifications. Available at: [Link]
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Northwestern University. Hazardous Waste Disposal Guide. (2023). Available at: [Link]
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A Researcher's Guide to the Safe Handling of (4-cyclobutylphenyl)boronic Acid: Personal Protective Equipment, Operational Protocols, and Disposal
For the modern researcher, scientist, and drug development professional, a deep and practical understanding of chemical safety is not merely a matter of compliance, but a cornerstone of scientific integrity and innovation. This guide provides essential, immediate safety and logistical information for the handling of (4-cyclobutylphenyl)boronic acid. While this compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, its safe handling requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This document moves beyond a simple checklist, offering a framework for risk assessment and procedural guidance rooted in established safety principles for boronic acid derivatives.
Hazard Identification and Risk Assessment: Understanding the Compound
Key Hazard Considerations:
-
Irritation: Causes skin, eye, and respiratory tract irritation.[1][2][3][4][5][7]
-
Inhalation: Inhalation of dust particles can lead to respiratory irritation.[1][7][8]
-
Unknown Long-Term Effects: As with many research chemicals, long-term toxicological data may be limited. Therefore, it is prudent to handle the compound as potentially hazardous.
A thorough risk assessment should be conducted before any new procedure involving this compound. This assessment should consider the quantity of the chemical being used, the nature of the operation (e.g., weighing, dissolution, reaction), and the potential for aerosol or dust generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical for minimizing exposure to this compound. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses.[1][2][8][10][11] | Protects eyes from dust particles and potential splashes of the chemical.[8] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[8][10][11] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[8] For extended contact, consider double gloving or using thicker, heavy-duty gloves.[10] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[8][10] | Protects skin from accidental spills and contact.[8] |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a chemical fume hood to prevent the inhalation of dust particles.[1][2][8][12] | Minimizes the risk of respiratory tract irritation.[1][8] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
Preparation
-
Work Area: Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[8][13]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible before beginning work.[1][3]
-
Clutter-Free Zone: The work area should be clean and free of unnecessary items to prevent contamination and facilitate easy cleanup in case of a spill.[14]
Handling the Solid
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.[8]
-
Minimize Dust: Avoid generating dust when transferring the solid.[1][8] Use appropriate tools, such as a spatula, for transfers.[8]
-
Container Management: Keep the container of this compound tightly closed when not in use.[1][8]
-
Weighing: If possible, weigh the compound directly in the vessel in which it will be used. If weighing on a balance, use a draft shield to prevent dust dispersal.
Post-Handling
-
Decontamination: Clean the work area and any equipment used to remove any residual chemical.
-
Hand Washing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8][14]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3][8] |
| Skin Contact | Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][8] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][3][7][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8] |
Spill Response:
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, carefully sweep or scoop up the solid material, avoiding dust generation, and place it into a suitable, labeled disposal container.[7][12]
-
Clean: Clean the spill area with a suitable solvent (e.g., acetone or ethanol) and collect the cleaning materials as hazardous waste.
-
Large Spills: For large spills, contact your institution's Environmental Health & Safety (EHS) department for assistance.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.
Waste Collection
-
Solid Waste: Collect all solid waste, including unused compound and contaminated materials (e.g., weigh boats, contaminated paper towels), in a clearly labeled, sealed, and compatible hazardous waste container.[13][15]
-
Liquid Waste: Collect any solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.[13]
Container Decontamination and Disposal
-
Initial Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol). This first rinseate must be collected and disposed of as hazardous waste.[13]
-
Subsequent Rinses: Perform at least two more rinses. These may be disposed of according to your local regulations, but it is best practice to also collect them as hazardous waste.
-
Final Disposal: After thorough rinsing and drying, deface the original label on the container. The clean, dry container can then typically be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.[13]
Neutralization (for small quantities, with EHS approval)
As a weak acid, small amounts of boronic acid waste may be neutralized with a mild base like sodium bicarbonate to form a less reactive compound, provided local regulations and your institution's EHS department approve this method.[15] Always perform neutralization in a well-ventilated area and wear appropriate PPE.[15]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.
Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.
Conclusion: Fostering a Culture of Safety
The responsible handling of this compound is a shared responsibility. By integrating the principles and procedures outlined in this guide into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Proactive risk assessment, meticulous adherence to handling protocols, and a comprehensive understanding of emergency procedures are the hallmarks of a proficient and safety-conscious scientist.
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. [Link]
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Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. MDPI. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
